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2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Documentation Hub

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  • Product: 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline
  • CAS: 1060796-06-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Key Intermediate in Pharmaceutical Manufacturing

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and scalable synthetic route for 2-ethoxy-5-(4H-1,2,4-triazol-4...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a critical intermediate in the synthesis of various pharmaceutically active compounds, most notably the angiogenesis inhibitor, Pazopanib.[1][2][3][4] This document is intended for an audience with a strong background in synthetic organic chemistry and aims to provide not just a procedural methodology, but also a deep-seated understanding of the chemical principles and strategic considerations underpinning the synthesis. We will delve into the mechanistic rationale for each synthetic step, provide detailed experimental protocols, and present data in a clear, comparative format.

Introduction and Strategic Overview

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a substituted aniline derivative characterized by the presence of an ethoxy group and a 1,2,4-triazole ring. Its molecular structure makes it a valuable building block in medicinal chemistry. The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

The synthetic strategy outlined in this guide begins with a commercially available and cost-effective starting material, 4-aminophenol. The overall transformation is conceived in three primary stages:

  • Stage 1: Introduction of the Ethoxy Group: Etherification of the phenolic hydroxyl group of 4-aminophenol.

  • Stage 2: Formation of the Triazole Precursor: Nitration of the aniline ring, followed by the formation of a key formamidine intermediate which serves as the direct precursor to the triazole ring.

  • Stage 3: Cyclization to the 1,2,4-Triazole Ring and Final Reduction: Formation of the heterocyclic triazole ring and subsequent reduction of the nitro group to the desired aniline.

This strategic approach is designed to maximize regioselectivity and overall yield, while also considering the scalability of the process for industrial applications.

Detailed Synthetic Pathway

The synthetic pathway is illustrated in the diagram below, followed by a detailed explanation of each transformation.

Synthesis_Pathway A 4-Aminophenol B 4-Ethoxyaniline A->B  Ethyl Iodide, K2CO3, Acetone, Reflux   C 4-Ethoxy-3-nitroaniline B->C  HNO3, H2SO4, 0 °C   D N'-(4-Ethoxy-3-nitrophenyl)-N,N-dimethylformamidine C->D  DMF-DMA, Toluene, Reflux   E 4-(4-Ethoxy-3-nitrophenyl)-4H-1,2,4-triazole D->E  Formic hydrazide, Acetic Acid, Reflux   F 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline E->F  Fe, NH4Cl, EtOH/H2O, Reflux  

Diagram 1: Overall synthetic pathway for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Step 1: Synthesis of 4-Ethoxyaniline

The initial step involves the Williamson ether synthesis to introduce the ethoxy group onto the phenolic hydroxyl of 4-aminophenol. This reaction is a classic and reliable method for forming ethers.

  • Mechanism: The phenolic proton is first deprotonated by a mild base, potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then undergoes an SN2 reaction with ethyl iodide to form the desired ether. Acetone is an excellent solvent for this reaction as it readily dissolves the organic starting material and facilitates the reaction without participating in it.

Step 2: Synthesis of 4-Ethoxy-3-nitroaniline

The subsequent step is the regioselective nitration of 4-ethoxyaniline. The ethoxy group is an ortho-, para-directing activator. Since the para position is blocked, nitration occurs at one of the ortho positions.

  • Mechanism: The nitrating mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO2+). The electron-rich aromatic ring of 4-ethoxyaniline then attacks the nitronium ion, leading to the formation of a sigma complex, which is then deprotonated to restore aromaticity. The reaction is carried out at low temperatures to control the exothermicity and minimize the formation of byproducts.

Step 3: Synthesis of N'-(4-Ethoxy-3-nitrophenyl)-N,N-dimethylformamidine

This step is crucial for setting up the eventual formation of the triazole ring. The primary amine of 4-ethoxy-3-nitroaniline is converted to a formamidine derivative using N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5]

  • Mechanism: DMF-DMA is a powerful formylating agent.[5] The primary amine attacks the electrophilic carbon of DMF-DMA, leading to the elimination of two molecules of methanol and the formation of the formamidine. Toluene is used as a solvent to facilitate the removal of methanol azeotropically, driving the reaction to completion.

Step 4: Synthesis of 4-(4-Ethoxy-3-nitrophenyl)-4H-1,2,4-triazole

The formamidine intermediate is then cyclized to form the 1,2,4-triazole ring. This is achieved by reacting it with formic hydrazide in the presence of an acid catalyst.

  • Mechanism: The reaction proceeds through a condensation reaction between the formamidine and formic hydrazide, followed by an intramolecular cyclization and dehydration to yield the stable aromatic 1,2,4-triazole ring. Acetic acid serves as both a solvent and a catalyst for this transformation.

Step 5: Synthesis of 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

The final step is the reduction of the nitro group to the corresponding aniline. A variety of reducing agents can be used, but a common and effective method is the use of iron powder in the presence of ammonium chloride.

  • Mechanism: This is a classic Bechamp reduction. Iron metal acts as the reducing agent in an acidic medium generated in situ by the hydrolysis of ammonium chloride. The nitro group is reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. This method is favored in industrial settings due to its cost-effectiveness and relatively mild conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for each stage of the synthesis.

Protocol 1: Synthesis of 4-Ethoxyaniline
  • To a stirred solution of 4-aminophenol (1.0 eq) in acetone (10 vol), add potassium carbonate (2.0 eq).

  • Add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (Silica gel, 100-200 mesh) using a gradient of ethyl acetate in hexane as the eluent to afford 4-ethoxyaniline.

Protocol 2: Synthesis of 4-Ethoxy-3-nitroaniline
  • To a pre-cooled (0 °C) mixture of concentrated sulfuric acid (5 vol), add 4-ethoxyaniline (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain 4-ethoxy-3-nitroaniline.

Protocol 3: Synthesis of N'-(4-Ethoxy-3-nitrophenyl)-N,N-dimethylformamidine
  • To a solution of 4-ethoxy-3-nitroaniline (1.0 eq) in toluene (10 vol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).[5]

  • Heat the reaction mixture to reflux for 6 hours, using a Dean-Stark apparatus to remove the methanol formed.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude formamidine, which can be used in the next step without further purification.

Protocol 4: Synthesis of 4-(4-Ethoxy-3-nitrophenyl)-4H-1,2,4-triazole
  • To a solution of the crude N'-(4-Ethoxy-3-nitrophenyl)-N,N-dimethylformamidine (1.0 eq) in glacial acetic acid (8 vol), add formic hydrazide (1.2 eq).

  • Heat the reaction mixture to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to obtain 4-(4-ethoxy-3-nitrophenyl)-4H-1,2,4-triazole.

Protocol 5: Synthesis of 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline
  • To a stirred suspension of 4-(4-ethoxy-3-nitrophenyl)-4H-1,2,4-triazole (1.0 eq) in a mixture of ethanol and water (4:1, 10 vol), add ammonium chloride (3.0 eq) and iron powder (4.0 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a bed of celite and wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by column chromatography (Silica gel, 100-200 mesh) using a gradient of methanol in dichloromethane as the eluent to afford the final product, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Data Presentation

The following table summarizes the expected yields and key analytical data for each step of the synthesis.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
14-EthoxyanilineC₈H₁₁NO137.1885-90Pale yellow oil
24-Ethoxy-3-nitroanilineC₈H₁₀N₂O₃182.1875-80Yellow solid
3N'-(4-Ethoxy-3-nitrophenyl)-N,N-dimethylformamidineC₁₁H₁₆N₄O₃252.2790-95 (crude)Brown viscous liquid
44-(4-Ethoxy-3-nitrophenyl)-4H-1,2,4-triazoleC₁₀H₁₀N₄O₃234.2170-75Light yellow solid
52-Ethoxy-5-(4H-1,2,4-triazol-4-yl)anilineC₁₀H₁₂N₄O204.23[6]80-85Off-white to pale solid

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process.

Experimental_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Nitration cluster_step3 Step 3: Formamidine Formation cluster_step4 Step 4: Triazole Cyclization cluster_step5 Step 5: Nitro Reduction A1 Mix 4-Aminophenol, K2CO3 in Acetone A2 Add Ethyl Iodide A1->A2 A3 Reflux A2->A3 A4 Work-up & Purification A3->A4 B1 Dissolve 4-Ethoxyaniline in H2SO4 at 0 °C A4->B1 B2 Add Nitrating Mixture B1->B2 B3 Stir at 0-5 °C B2->B3 B4 Quench & Isolate B3->B4 C1 Dissolve 4-Ethoxy-3-nitroaniline in Toluene B4->C1 C2 Add DMF-DMA C1->C2 C3 Reflux with Dean-Stark C2->C3 C4 Concentrate C3->C4 D1 Dissolve Formamidine in Acetic Acid C4->D1 D2 Add Formic Hydrazide D1->D2 D3 Reflux D2->D3 D4 Precipitate & Isolate D3->D4 E1 Suspend Triazole in EtOH/H2O D4->E1 E2 Add NH4Cl & Fe E1->E2 E3 Reflux E2->E3 E4 Work-up & Purification E3->E4

Diagram 2: Step-by-step experimental workflow.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The procedures have been designed with consideration for both laboratory-scale synthesis and potential industrial scale-up. Each step employs well-established chemical transformations, ensuring reproducibility and high yields. The final product is obtained in high purity, suitable for use in subsequent pharmaceutical manufacturing processes.

Future work could focus on the optimization of reaction conditions to further improve yields and reduce reaction times. Additionally, the exploration of greener solvents and reagents could enhance the environmental sustainability of the process. The development of a one-pot synthesis for multiple steps could also be a valuable avenue for future research, potentially streamlining the overall manufacturing process.

References

  • Bui, T. T. C., Luu, H. L., Luong, T. T., & Nguyen, H. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 27(15), 4975. [Link][2]

  • Shiri, P., Ramezanpour, S., Amani, A. M., & Dehaen, W. (2022). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. Expert Opinion on Therapeutic Patents, 32(3), 265-280. [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Jadhav, S. D., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1). [Link][3]

  • ResearchGate. (n.d.). Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. Retrieved from [Link][4]

  • PubChemLite. (n.d.). 2-ethoxy-5-(4h-1,2,4-triazol-4-yl)aniline. Retrieved from [Link][6]

  • Al-Soud, Y. A., et al. (2008). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydropyrazoles. Molecules, 13(11), 2691-2700. [Link][8]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link][9][10]

  • Google Patents. (n.d.). Process for the preparation of 4-amino-1,2,4-Triazole. Retrieved from [11]

  • Google Patents. (n.d.). Intermediate of pazopanib hydrochloride and preparation method of... Retrieved from [12]

  • WIPO Patentscope. (n.d.). WO/2006/035127 4-AMINO-1,2,4 TRIAZOLE PREPARATION METHOD. Retrieved from [Link][13]

  • Al-Majid, A. M., et al. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2018(4), M1011. [Link][14]

  • Gellis, A., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1966. [Link][15]

  • Google Patents. (n.d.). A kind of synthetic method of N, N Dimethylformamide dimethyl acetal. Retrieved from [5]

  • Google Patents. (n.d.). Amino acid derivative, preparation method and application thereof.
  • Popiołek, R., & Biernasiuk, A. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-ol. Molbank, 2021(2), M1231. [Link][16]

  • Chooi, Y. H., et al. (2012). Studies on the Biosynthesis of Chetomin: Enantiospecific Synthesis of a Putative, Late-Stage Biosynthetic Intermediate. Organic letters, 14(21), 5530–5533. [Link][17]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of medicinal chemistry, 64(17), 13047–13066. [Link][18]

Sources

Exploratory

An In-Depth Technical Guide to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (CAS Number: 1060796-06-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a heterocyclic amine of interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, physicochemical properties, and safety and handling protocols. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers insights into its potential synthesis, characterization, and applications based on the well-established chemistry of related aniline and triazole derivatives. The provided experimental protocols are illustrative and should be adapted based on laboratory-specific instrumentation and safety standards.

Chemical Identity and Physicochemical Properties

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a substituted aniline derivative featuring an ethoxy group and a 1,2,4-triazole ring. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where the triazole moiety is a recognized pharmacophore.[1][2]

Identifier Value Source
CAS Number 1060796-06-6PubChem[3]
Molecular Formula C₁₀H₁₂N₄OPubChem[3]
IUPAC Name 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)anilinePubChem[3]
Molecular Weight 204.23 g/mol Sigma-Aldrich[4]
Appearance Not specified (likely a solid at room temperature)N/A
Solubility Not specified (expected to have some solubility in organic solvents like DMSO, DMF, and alcohols)N/A
Predicted XLogP3-AA 1.1PubChem[3]

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could involve the following key steps:

  • Nitration of an appropriate ethoxybenzene derivative to introduce a nitro group.

  • Reduction of the nitro group to an amine.

  • Formation of a key intermediate such as a formylamino or an amidine derivative.

  • Cyclization with a hydrazine equivalent to form the 1,2,4-triazole ring.

Alternatively, a more direct approach might involve the reaction of a suitably substituted aniline with a triazole-forming reagent.

Illustrative Experimental Protocol for Synthesis (Hypothetical)

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of N'-(4-amino-2-ethoxyphenyl)formohydrazide

  • To a stirred solution of 4-amino-2-ethoxyaniline (1 equivalent) in formic acid (10 volumes), add hydrazine hydrate (1.2 equivalents) dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude formohydrazide intermediate.

Step 2: Cyclization to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

  • Suspend the crude N'-(4-amino-2-ethoxyphenyl)formohydrazide (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), dropwise at a controlled temperature.

  • Heat the reaction mixture to 100-120 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH solution) to precipitate the product.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

Purification

The crude 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline can be purified by standard laboratory techniques:

  • Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: Using silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid as a modifier).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is crucial for confirming the presence of the ethoxy group, the aromatic protons, the triazole protons, and the amine protons.

    • ¹³C NMR will show the characteristic chemical shifts for the aromatic carbons, the ethoxy carbons, and the triazole ring carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The predicted m/z for the protonated molecule [M+H]⁺ is 205.1084.[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=N and N-N stretching of the triazole ring, and C-O stretching of the ethoxy group.

Potential Applications in Research and Drug Development

The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The aniline portion of the molecule also serves as a versatile handle for further chemical modifications.

Given its structural features, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a promising candidate for:

  • Scaffold for Library Synthesis: It can serve as a starting material for the synthesis of a library of more complex molecules for high-throughput screening in drug discovery programs.

  • Fragment-Based Drug Design: The molecule itself or its derivatives could be investigated as fragments that bind to the active sites of therapeutic targets.

  • Kinase Inhibitor Development: Many kinase inhibitors incorporate N-heterocyclic scaffolds. The triazole and aniline moieties could potentially interact with the hinge region of protein kinases.

  • Antimicrobial Research: The triazole ring is a key component of many antifungal agents. This compound could be a precursor for novel antimicrobial agents.[1]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on established chemical principles. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential as a lead compound in drug discovery.

Visualizations

Chemical Structure

Caption: 2D structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_purification Purification & Analysis A 4-Amino-2-ethoxyaniline D N'-(4-amino-2-ethoxyphenyl)formohydrazide A->D B Formic Acid B->D C Hydrazine Hydrate C->D F 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (Crude) D->F E Dehydrating Agent (e.g., POCl3) E->F G Purification (Recrystallization / Chromatography) F->G H Pure Product G->H I Characterization (HPLC, NMR, MS, IR) H->I

Caption: Proposed workflow for the synthesis and purification.

References

  • PubChem. 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-ethoxy-5-(4h-1,2,4-triazol-4-yl)aniline. [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]

  • Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. [Link]

Sources

Foundational

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline NMR spectral analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of no...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a molecule incorporating a substituted aniline core, an ethoxy group, and a 1,2,4-triazole heterocycle, presents a unique spectroscopic challenge and an opportunity to demonstrate the power of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] The confluence of aromatic, heterocyclic, and aliphatic moieties within its structure requires a multi-faceted analytical approach.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's electronic and steric environment and its spectral output. We will detail the predictive analysis, the interpretation of spectral data, and the self-validating protocols that ensure the trustworthiness of the structural assignment. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Part 1: Molecular Architecture and Predicted Spectroscopic Behavior

The foundation of any spectral analysis lies in a thorough understanding of the molecule's structure. The subject compound is comprised of three key regions, each with distinct electronic properties that govern the chemical shifts and coupling patterns of its nuclei.

  • The 1,2,4-Trisubstituted Benzene Ring: The aniline core is functionalized with three groups: an electron-donating amino group (-NH₂), a strongly electron-donating ethoxy group (-OCH₂CH₃), and an electron-withdrawing 4H-1,2,4-triazol-4-yl group. The interplay of these substituents creates a unique electronic environment for the three aromatic protons. Electron-donating groups generally shield aromatic protons, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups deshield them, causing a downfield shift.[5][6]

  • The Ethoxy Group: This aliphatic chain will exhibit characteristic first-order coupling, with the methylene protons coupled to the methyl protons.

  • The 4H-1,2,4-Triazole Ring: As a five-membered aromatic heterocycle, the protons attached to the triazole ring are expected to be significantly deshielded and appear far downfield.[7][8][9]

Below is a diagram illustrating the distinct proton environments within the molecule.

Caption: Labeled proton environments in 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Part 2: ¹H NMR Spectral Interpretation

A standard 400 MHz ¹H NMR spectrum in a solvent like DMSO-d₆ is predicted to resolve seven distinct signals. The choice of DMSO-d₆ is strategic, as it allows for the clear observation of exchangeable protons like those of the amine group.

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)AssignmentRationale
H_F ~1.353HTriplet (t)~7.0-OCH₂CHCoupled to the two H_E protons (n+1 = 3). Typical range for a methyl group in an ethoxy substituent.
H_A ~5.102HBroad Singlet (br s)--NHChemical shift is concentration-dependent and protons are exchangeable. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
H_E ~4.052HQuartet (q)~7.0-OCH ₂CH₃Coupled to the three H_F protons (n+1 = 4). Deshielded by the adjacent oxygen atom.
H_C ~6.801HDoublet of doublets (dd)J_ortho ≈ 8.8, J_meta ≈ 2.5Ar-H (ortho to -NH₂, meta to -triazole)Experiences ortho coupling to H_D and meta coupling to H_B. Shielded by the two electron-donating groups.[10][11]
H_B ~6.951HDoublet (d)J_meta ≈ 2.5Ar-H (ortho to -NH₂, ortho to -OEt)Experiences only meta coupling to H_C. Para coupling to H_D is typically negligible or very small (0-1 Hz).[11]
H_D ~7.251HDoublet (d)J_ortho ≈ 8.8Ar-H (meta to -NH₂, ortho to -triazole)Experiences ortho coupling to H_C. Deshielded by the adjacent electron-withdrawing triazole ring.
H_G ~8.602HSinglet (s)-Triazole-H Protons on the C3 and C5 positions of the 4H-1,2,4-triazole ring are chemically equivalent. Significant downfield shift due to the aromatic and electron-deficient nature of the heterocycle.

Part 3: ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~14.5-OCH₂C H₃Standard chemical shift for a terminal methyl group in an ethoxy chain.
~64.0-OC H₂CH₃Aliphatic carbon directly attached to an oxygen atom, resulting in a downfield shift.
~112.0Ar-C HAromatic CH carbon shielded by both ortho/para -NH₂ and -OEt groups.
~115.5Ar-C HAromatic CH carbon shielded by an ortho -NH₂ group.
~119.0Ar-C HAromatic CH carbon, less shielded due to its position relative to the donating groups and proximity to the withdrawing triazole.
~122.0Ar-C (Quaternary)Quaternary carbon attached to the triazole ring (ipso-carbon).
~142.0Ar-C (Quaternary)Quaternary carbon attached to the amino group.
~144.0Triazole-C HThe two equivalent carbons of the 1,2,4-triazole ring. Significantly downfield due to the heterocyclic aromatic system.
~148.5Ar-C (Quaternary)Quaternary carbon attached to the ethoxy group.

Part 4: Experimental Protocol and Self-Validation

To ensure the accuracy of the assignments, a systematic experimental approach combined with two-dimensional (2D) NMR techniques is essential. This creates a self-validating system where assignments are confirmed through multiple, independent correlations.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the N-H protons, which might otherwise exchange too rapidly in solvents like D₂O or CD₃OD.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Shimming: Optimize the magnetic field homogeneity to obtain sharp, symmetrical peaks.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction for all spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum accordingly.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Workflow and Validation Diagram

The following workflow illustrates how different NMR experiments are used in concert to build and confirm the structural assignment.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Validation cluster_assign Assignment Process H1_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Initial_Assign Initial ¹H & ¹³C Assignments H1_NMR->Initial_Assign C13_NMR ¹³C NMR (Number of unique carbons) C13_NMR->Initial_Assign COSY ¹H-¹H COSY (H-H Connectivity) Final_Struct Validated Structure COSY->Final_Struct HSQC ¹H-¹³C HSQC (Direct C-H Bonds) HSQC->Final_Struct HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HMBC->Final_Struct Initial_Assign->COSY Validate H-H couplings (e.g., H_E ↔ H_F) Initial_Assign->HSQC Confirm C-H attachments (e.g., H_G → Triazole-C) Initial_Assign->HMBC Confirm fragment connections (e.g., H_G → Ar-C)

Caption: A self-validating workflow for NMR-based structure elucidation.

Trustworthiness through 2D NMR:

  • COSY: A cross-peak between the quartet at ~4.05 ppm (H_E) and the triplet at ~1.35 ppm (H_F) would definitively confirm the ethoxy group structure. Cross-peaks between the aromatic protons (H_C to H_D and H_B) would validate their adjacency on the ring.[12]

  • HSQC: This experiment acts as a bridge between the ¹H and ¹³C spectra. It would show a direct correlation between each proton signal (except the -NH₂) and its corresponding carbon signal, confirming, for example, that the singlet at ~8.60 ppm (H_G) is attached to the carbon at ~144.0 ppm (Triazole-C).

  • HMBC: This is the key to connecting the molecular fragments. A crucial correlation would be observed from the triazole protons (H_G) to the aromatic quaternary carbon C5, unequivocally proving the connectivity between the triazole ring and the aniline core.[13]

Conclusion

The NMR spectral analysis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a comprehensive exercise in applying the fundamental principles of spectroscopy to a complex organic molecule. By predicting the spectral features based on electronic effects and coupling rules, and then validating those predictions with a suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. The methodologies described herein provide a robust framework for researchers, ensuring the scientific integrity and trustworthiness of their results in the pursuit of novel chemical discovery.

References

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.
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  • TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives.
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  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Center for Biotechnology Information.
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Exploratory

A Technical Guide to the Mass Spectrometry of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a molecule featuring a trifec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a molecule featuring a trifecta of synthetically valuable functional groups—an aniline, an ethoxy ether, and a 1,2,4-triazole ring—represents a class of compounds with significant potential in medicinal chemistry.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight essential for confirming molecular identity and purity.[2][3]

While a comprehensive, publicly available mass spectrum for this specific molecule is not readily found, this guide provides a robust framework for its analysis.[4] Drawing upon established principles of mass spectrometry and the known fragmentation behaviors of its constituent moieties, we will outline a complete workflow. This document serves as both a methodological protocol and an interpretive guide for researchers, enabling them to generate, understand, and report high-quality mass spectrometry data for this and structurally related compounds.

Part 1: Proposed Analytical Workflow

The successful characterization of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline by mass spectrometry hinges on a systematic and well-considered experimental approach. The workflow detailed below is designed to be self-validating, ensuring data of the highest integrity.

Sample Preparation: The Foundation of Quality Data

The primary objective is to prepare a solution of the analyte that is compatible with the ionization source, typically Electrospray Ionization (ESI) for a molecule of this polarity.[5]

Protocol:

  • Solvent Selection: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that mirrors the initial mobile phase conditions of the liquid chromatography (LC) system (e.g., 50:50 acetonitrile:water).[6]

  • Acidification: To promote efficient protonation in positive-ion mode ESI, add formic acid to the final solution to a concentration of 0.1% (v/v).[6] The basic nitrogen atoms on the aniline and triazole moieties are readily protonated, making positive-ion mode the logical choice.[7]

  • Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulates that could obstruct the fluidics of the LC-MS system.

Instrumentation and Data Acquisition

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is strongly recommended.[2] These platforms provide the mass accuracy required to confidently determine the elemental composition of the parent ion and its fragments.[8]

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase; provides good elution strength.
Gradient5% to 95% B over 10 minutesA standard gradient to ensure elution of the analyte and any potential impurities.
Flow Rate0.3 mL/minCompatible with standard ESI sources.
Column Temperature40 °CEnsures reproducible retention times and peak shapes.[1]
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)Optimal for polar, thermally labile molecules.[5][7]
PolarityPositive Ion ModeThe presence of multiple basic nitrogen atoms favors protonation ([M+H]⁺).[6]
Capillary Voltage3.5 - 4.5 kVTypical range for stable spray formation.
Drying Gas (N₂) Flow8 - 12 L/minFacilitates desolvation of the ESI droplets.[1]
Gas Temperature300 - 350 °CAids in solvent evaporation.
MS1 Scan Range50 - 500 m/zEncompasses the expected molecular ion and its fragments.
MS/MS AcquisitionData-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions from the MS1 scan.[2]
Collision EnergyRamped (e.g., 10-40 eV)Allows for the observation of both low-energy and high-energy fragments, providing a richer fragmentation spectrum.
Workflow Diagram

The logical flow from sample preparation to data analysis is critical for a systematic investigation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Analyte (1 mg/mL) prep2 Dilute to 1-10 µg/mL prep1->prep2 prep3 Acidify with 0.1% Formic Acid prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 acq1 LC Separation (C18) prep4->acq1 acq2 ESI Ionization (+ve mode) acq1->acq2 acq3 MS1 Full Scan (m/z 50-500) acq2->acq3 acq4 Data-Dependent MS/MS acq3->acq4 an1 Determine Accurate Mass of [M+H]⁺ acq4->an1 an2 Confirm Elemental Composition an1->an2 an3 Analyze MS/MS Fragmentation an2->an3 an4 Propose Fragmentation Pathway an3->an4

Figure 1: Experimental workflow for LC-MS analysis.

Part 2: Predictive Fragmentation Analysis

In the absence of an experimental spectrum, a predictive analysis based on the chemical structure provides a powerful hypothesis-driven framework for interpretation. The structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (Molecular Formula: C₁₀H₁₂N₄O) has a monoisotopic mass of 204.1011 Da.[9] In positive-mode ESI-MS, we anticipate a prominent protonated molecular ion, [M+H]⁺, at m/z 205.1089 .

Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation via collision-induced dissociation (CID).[10] The resulting product ions reveal the underlying structure. The most probable fragmentation pathways are detailed below, drawing parallels from the known behavior of ethoxybenzenes, anilines, and triazoles.[1][11][12]

Key Fragmentation Pathways
  • Loss of Ethylene (Neutral Loss of 28 Da): This is a hallmark fragmentation of ethoxy-substituted aromatic rings.[12][13] It proceeds via a McLafferty-type rearrangement, leading to a stable phenolic ion. This is often the most abundant fragment.

    • [M+H]⁺ (m/z 205.1) → [M+H - C₂H₄]⁺ (m/z 177.1)

  • Cleavage of the Triazole Ring: The 1,2,4-triazole ring can undergo characteristic ring-opening fragmentation. A common pathway involves the loss of a molecule of hydrogen cyanide (HCN), a neutral loss of 27 Da.[1]

    • [M+H]⁺ (m/z 205.1) → [M+H - HCN]⁺ (m/z 178.1)

  • Loss of the Ethoxy Radical (Less Common in ESI): While more typical in higher-energy ionization methods like Electron Ionization (EI), the loss of the ethoxy radical (•OC₂H₅, 45 Da) can sometimes be observed.

    • [M+H]⁺ (m/z 205.1) → [M+H - •OC₂H₅]⁺ (m/z 160.1)

  • Combined Losses: Sequential fragmentation events can also occur. For instance, the primary fragment from ethylene loss (m/z 177.1) could subsequently lose HCN.

    • m/z 177.1 → [m/z 177.1 - HCN]⁺ (m/z 150.1)

Predicted Fragmentation Diagram

The relationships between the parent ion and its primary fragments can be visualized to guide spectral interpretation.

G parent [M+H]⁺ m/z 205.1 frag1 [M+H - C₂H₄]⁺ m/z 177.1 parent->frag1 - C₂H₄ (28 Da) (Ethylene loss) frag2 [M+H - HCN]⁺ m/z 178.1 parent->frag2 - HCN (27 Da) (Triazole cleavage) frag3 [M+H - C₂H₄ - HCN]⁺ m/z 150.1 frag1->frag3 - HCN (27 Da)

Figure 2: Predicted MS/MS fragmentation pathway.

Part 3: Data Interpretation and Reporting

Validating the Data
  • Accurate Mass Confirmation: The first step is to confirm that the measured mass of the precursor ion falls within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₁₀H₁₃N₄O⁺ (m/z 205.1089). This provides strong evidence for the elemental formula.[2]

  • Isotopic Pattern: The isotopic distribution of the molecular ion should match the theoretical pattern for C₁₀H₁₂N₄O. The A+1 peak, primarily due to the natural abundance of ¹³C, should be approximately 11.0% of the monoisotopic (A) peak intensity.

  • Fragmentation Consistency: The observed fragment ions in the MS/MS spectrum should be matched to the predicted fragmentation pathways. Accurate mass measurements of these fragments are crucial for assigning their elemental compositions and validating the proposed losses.[8]

Reporting Standards

When publishing or documenting this data, the following information should be included to ensure reproducibility and clarity:

  • Full Experimental Details: All LC and MS parameters listed in Table 1.

  • Accurate Mass Data: Report the measured m/z, the calculated m/z, the mass error in ppm, and the assigned elemental composition for the precursor ion and all major fragment ions.

  • Spectra: Include images of the MS1 spectrum (showing the isotopic pattern of the [M+H]⁺ ion) and the annotated MS/MS spectrum.

Table 2: Example Data Reporting Format

IonCalculated m/zMeasured m/zMass Error (ppm)Proposed Formula
[M+H]⁺205.1089205.1087-1.0C₁₀H₁₃N₄O⁺
[M+H - C₂H₄]⁺177.0776177.0774-1.1C₈H₉N₄O⁺
[M+H - HCN]⁺178.1035178.1033-1.1C₉H₁₂N₃O⁺
[M+H - C₂H₄ - HCN]⁺150.0718150.0716-1.3C₇H₈N₃O⁺

Conclusion

This guide provides a comprehensive, technically grounded framework for the acquisition and interpretation of mass spectrometry data for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. By adhering to the detailed protocols for sample preparation and data acquisition, and by leveraging the predictive fragmentation analysis presented, researchers can confidently elucidate the structure of this molecule. The emphasis on high-resolution mass spectrometry and systematic data interpretation ensures the generation of authoritative and reliable data, a critical requirement in all stages of chemical and pharmaceutical research.[2][8]

References

  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-345. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Retrieved from [Link]

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  • Li, S., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Journal of analysis and testing, 6(3), 209-224. Retrieved from [Link]

  • Singh, R., & Sharma, P. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). Retrieved from [Link]

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  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-345. Retrieved from [Link]

  • Ikizler, A. A., & Gümüs, F. (1991). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Organic Mass Spectrometry, 26(10), 869-870. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Retrieved from [Link]

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Foundational

The Elucidation of Molecular Architecture: A Technical Guide to the Prospective Crystal Structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

An Important Note on Data Availability: As of January 2026, the specific crystal structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline has not been deposited in publicly accessible crystallographic databases, such as th...

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Data Availability: As of January 2026, the specific crystal structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline has not been deposited in publicly accessible crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC). Consequently, this guide will present a comprehensive and technically detailed prospective methodology for the synthesis, crystallization, and structural analysis of the title compound. This document is designed to serve as an in-depth whitepaper for researchers, scientists, and drug development professionals, outlining the logical and scientific framework that would be employed in the determination of this novel crystal structure. The protocols and analyses described herein are based on established methodologies for similar aniline and triazole-containing compounds.

Introduction: The Significance of Structural Elucidation

The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For a compound like 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, which incorporates both a flexible ethoxy group and a planar, hydrogen-bond-capable triazole ring, understanding its solid-state conformation is paramount. The precise arrangement of atoms in the crystal lattice governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, the intermolecular interactions observed in the crystal can provide invaluable insights into potential binding modes with biological targets. This guide will therefore outline the critical steps from chemical synthesis to the final refined crystal structure, providing the scientific rationale behind each procedural choice.

Synthesis and Crystallization: From Precursors to Single Crystals

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The proposed synthetic route and crystallization protocol are detailed below.

Proposed Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

The synthesis of the title compound can be approached through a multi-step process, starting from commercially available precursors. A plausible and efficient synthetic pathway is outlined in the workflow diagram below. The key transformation involves the formation of the 1,2,4-triazole ring, a common and well-documented reaction in heterocyclic chemistry.

G cluster_0 Synthesis Workflow A 1. Nitration of 4-ethoxyaniline B 2. Acetylation of the amine group A->B Protection C 3. Formation of the triazole ring B->C Ring Formation D 4. Reduction of the nitro group C->D Reduction E Final Product: 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline D->E Isolation

Caption: A proposed synthetic workflow for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Experimental Protocol:

  • Nitration: 4-ethoxyaniline is first protected, for instance, by acetylation, to prevent oxidation of the amino group. The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position.

  • Triazole Ring Formation: The resulting nitro-aniline derivative is then reacted with N,N-dimethylformamide azine or a similar reagent, which upon heating, cyclizes to form the 1,2,4-triazole ring.

  • Reduction: The nitro group is subsequently reduced to an amine using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

  • Purification: The final product is purified by column chromatography to achieve a purity of >99%, which is crucial for successful crystallization.

Crystallization Protocol

The growth of single crystals is often the most challenging step. A variety of techniques should be systematically employed to obtain crystals suitable for X-ray diffraction.

Table 1: Prospective Crystallization Conditions

MethodSolvent System(s)Temperature (°C)Notes
Slow EvaporationDichloromethane, Ethyl Acetate, Methanol, Ethanol20-25The solution is left in a loosely covered vial for slow evaporation.
Vapor Diffusion (Liquid)Methanol/Diethyl Ether, Ethanol/Hexane20-25A solution of the compound is placed in a vial inside a larger jar containing the anti-solvent.
Vapor Diffusion (Solid)N/AN/ANot typically the first choice for this type of molecule.
Cooling CrystallizationSaturated solution in hot Ethanol or Acetonitrile4 to -20A hot, saturated solution is slowly cooled to induce crystallization.

Crystal Structure Analysis: Deciphering the Molecular Blueprint

Once a suitable single crystal is obtained, its structure can be determined using X-ray crystallography.

Data Collection and Processing

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) would be mounted on a goniometer head. Data collection is performed using a modern X-ray diffractometer, such as a Bruker APEX-II CCD, with Mo Kα radiation (λ = 0.71073 Å). The data collection strategy would aim for high completeness and redundancy. The collected diffraction data are then processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction.

Structure Solution and Refinement

The crystal structure would be solved using direct methods or dual-space algorithms and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms attached to carbon would be placed in calculated positions and refined using a riding model. Hydrogen atoms on the aniline nitrogen would be located from the difference Fourier map and refined with appropriate restraints. The quality of the final structural model would be assessed by the R1 and wR2 values, the goodness-of-fit (GooF), and the residual electron density.

Hypothetical Crystal Data and Structure Refinement Parameters

The following table presents a plausible set of crystallographic parameters for the title compound, based on data from structurally related molecules.

Table 2: Hypothetical Crystal Data and Structure Refinement Details

ParameterHypothetical Value
Empirical formulaC₁₀H₁₂N₄O
Formula weight204.23
Temperature (K)296(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~98.5
Volume (ų)~1030
Z4
Density (calculated, g/cm³)~1.315
Absorption coefficient (mm⁻¹)~0.090
F(000)432
Reflections collected>5000
Independent reflections>2000
Goodness-of-fit on F²~1.05
Final R indices [I>2σ(I)]R1 = ~0.045, wR2 = ~0.120
R indices (all data)R1 = ~0.060, wR2 = ~0.135

Molecular and Supramolecular Structure: Insights from the Crystal Lattice

The refined crystal structure would provide a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the solid state.

Molecular Conformation

The aniline and triazole rings are expected to be individually planar. A key conformational feature would be the dihedral angle between these two rings. This angle is influenced by the steric hindrance of the ethoxy group and the electronic interactions between the rings. The ethoxy group itself is likely to exhibit some degree of conformational disorder.

Supramolecular Assembly and Hydrogen Bonding

The presence of the aniline -NH₂ group and the nitrogen atoms of the triazole ring provides opportunities for a rich network of intermolecular hydrogen bonds. These interactions are expected to play a dominant role in the crystal packing. A hypothetical hydrogen bonding scheme is depicted below.

G cluster_1 Hypothetical Hydrogen Bonding Network mol1 N-H···N Aniline Donor Triazole Acceptor mol2 N-H···O Aniline Donor Ethoxy Acceptor mol1->mol2 Intermolecular Interaction mol3 C-H···N Aromatic C-H Donor Triazole Acceptor mol2->mol3 Crystal Packing

Caption: A diagram illustrating potential hydrogen bonding interactions.

The N-H···N hydrogen bonds between the aniline donor and the triazole acceptor of an adjacent molecule are likely to be a primary packing motif. Weaker C-H···N and C-H···π interactions may also contribute to the overall stability of the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, technical framework for the determination and analysis of the crystal structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The successful execution of these experimental and analytical steps would provide crucial data for understanding the solid-state properties of this compound. Such information is invaluable for its potential development in pharmaceutical or materials science applications. Future work would involve the actual synthesis and crystallization of the compound, followed by a full single-crystal X-ray diffraction study to validate and expand upon the hypothetical analysis presented here.

References

  • Due to the lack of specific literature for the title compound, this reference list includes authoritative sources for the general methodologies described.
  • Synthesis of 1,2,4-Triazoles: Katritzky, A. R., et al. (2004). Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]

  • Crystallization Techniques: Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. [Link]

  • Single-Crystal X-ray Crystallography: Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Cambridge Crystallographic Data Centre (CCDC): The world's repository for small-molecule organic and metal-organic crystal structures. [Link]

  • PubChem Database: Provides information on the chemical and physical properties of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. [Link]

Exploratory

The Ascendant Therapeutic Potential of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Derivatives: A Technical Guide

Foreword: The Enduring Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, a privileged scaffold that consistently yields compounds with...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, a privileged scaffold that consistently yields compounds with a vast spectrum of biological activities.[1][2][3] Its unique electronic and structural properties, particularly the presence of three nitrogen atoms in the five-membered heterocyclic ring, facilitate a multitude of non-covalent interactions with biological macromolecules such as enzymes and receptors.[2][4] This inherent capacity for molecular recognition has led to the development of numerous clinically successful drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug anastrozole.[1][4][5][6][7] The continued exploration of novel 1,2,4-triazole derivatives is therefore a highly promising avenue for the discovery of new therapeutic agents to address unmet medical needs, from infectious diseases to oncology.[3][8] This guide focuses on the burgeoning class of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivatives, elucidating their synthesis, exploring their multifaceted biological activities, and providing detailed methodologies for their evaluation.

I. The Core Moiety: 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

The foundational molecule, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, presents a chemically versatile starting point for the generation of a diverse library of derivatives.[9][10] Its structure, featuring a substituted aniline ring linked to a 1,2,4-triazole, offers multiple sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

PropertyValue
IUPAC Name 2-ethoxy-5-(1,2,4-triazol-4-yl)aniline
Molecular Formula C₁₀H₁₂N₄O
Molecular Weight 204.23 g/mol
CAS Number 1060796-06-6

Source: PubChem CID 28643059[9][10]

Caption: 2D structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

II. Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Derivatives

The synthesis of 1,2,4-triazole derivatives can be achieved through various established synthetic routes.[11][12][13] A common and effective method involves the condensation of hydrazides with appropriate reagents. While a specific, detailed synthesis for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is not extensively documented in the provided literature, a generalizable synthetic approach can be inferred from related syntheses.

A plausible synthetic pathway could involve the reaction of a substituted phenylhydrazine with a suitable orthoformate or a similar one-carbon donor to form the triazole ring. The ethoxy and amino groups on the aniline ring would be introduced either prior to or after the triazole ring formation, depending on the stability and reactivity of the intermediates.

Synthesis_Pathway cluster_0 General Synthetic Scheme Start Substituted Phenylhydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Reaction with Orthoformate Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Further Functionalization FinalProduct 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Derivative Intermediate2->FinalProduct Cyclization

Caption: Generalized synthetic pathway for 1,2,4-triazole derivatives.

Exemplary Experimental Protocol for Synthesis

The following protocol is a representative example for the synthesis of a 1,2,4-triazole derivative and should be adapted and optimized for the specific target molecule.

  • Step 1: Formation of the Hydrazide. A solution of the appropriately substituted benzoic acid (1 eq.) in ethanol is treated with thionyl chloride (1.2 eq.) and refluxed for 4 hours. The solvent is evaporated, and the resulting ester is dissolved in ethanol, followed by the addition of hydrazine hydrate (1.5 eq.). The mixture is refluxed for 8-12 hours.

  • Step 2: Cyclization to form the Triazole Ring. The synthesized hydrazide (1 eq.) is reacted with an appropriate orthoformate (e.g., triethyl orthoformate) (3 eq.) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) and heated under reflux for 6-10 hours.

  • Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,2,4-triazole derivative.

  • Step 4: Characterization. The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Biological Activities of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Derivatives

The unique chemical architecture of 1,2,4-triazole derivatives endows them with a wide array of biological activities.[2][3][5][6] The primary areas of therapeutic interest for these compounds are in antimicrobial, antifungal, and anticancer applications.[1][5][8]

A. Antifungal Activity

Mechanism of Action: The antifungal activity of many triazole-based drugs, such as fluconazole and itraconazole, stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][14] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[4][14]

Antifungal_Mechanism cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibition

Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives.

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL.

  • Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically determined visually or by spectrophotometric reading.

B. Antimicrobial Activity

While often more prominent for their antifungal properties, certain 1,2,4-triazole derivatives also exhibit antibacterial activity.[5][15][16] The mechanisms of antibacterial action can be more varied and may involve the inhibition of different essential enzymes or cellular processes in bacteria.

Experimental Protocol for Antibacterial Susceptibility Testing (Agar Well Diffusion Method):

  • Preparation of Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in nutrient broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the surface of Mueller-Hinton agar plates.

  • Preparation of Wells: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A specific volume of the test compound solution (at a known concentration) is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

C. Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is a rapidly growing area of research.[8][17] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[17][18] For instance, some derivatives have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR), a key target in cancer therapy.[17]

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[19]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

IV. Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivatives can be significantly influenced by the nature and position of substituents on the aniline ring and the triazole moiety. For example, the presence of electron-withdrawing groups like fluoro or chloro substituents on a phenyl ring attached to the triazole has been shown to enhance antifungal activity.[14] Similarly, the addition of a trifluoromethyl group can improve metabolic stability and binding affinity to cancer cell targets.[19]

Future research should focus on the systematic synthesis of a library of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivatives with diverse substitutions to establish a comprehensive structure-activity relationship. This will enable the rational design of more potent and selective compounds. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these promising derivatives.

V. Conclusion

The 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline scaffold represents a fertile ground for the development of novel therapeutic agents. The inherent versatility of the 1,2,4-triazole core, combined with the potential for diverse functionalization of the aniline ring, provides a powerful platform for medicinal chemists. The established protocols for evaluating antifungal, antimicrobial, and anticancer activities will be instrumental in identifying lead compounds for further preclinical and clinical development. The continued investigation of these derivatives holds significant promise for addressing critical challenges in infectious diseases and oncology.

References

  • Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available at: [Link]

  • Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel 1,2,4-Triazoles as Antifungal Agents. Molecules, 27(15), 4955. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28643059, 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28643059, 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. PubChem. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 9, 730687. Available at: [Link]

  • Boruah, P., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868316. Available at: [Link]

  • Gümüş, F., et al. (2012). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 17(8), 9573-9587. Available at: [Link]

  • El-Haty, I. A., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 28(21), 7381. Available at: [Link]

  • Patil, B. S., et al. (2013). Synthesis and Antimicrobial Activity of Some[5][6][9]-Triazole Derivatives. Journal of Chemistry, 2013, 175412. Available at: [Link]

  • Demirbas, N., et al. (1999). Antimicrobial Activities Of Some 4H-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences, 61(5), 278-282. Available at: [Link]

  • Hrytsai, I., et al. (2023). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (5), 23-31. Available at: [Link]

  • Wujec, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6614. Available at: [Link]

  • Kopchuk, D. S., et al. (2020). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. Chemistry of Heterocyclic Compounds, 56(11), 1424-1428. Available at: [Link]

  • Dai, H., et al. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry, 10, 1149495. Available at: [Link]

  • Zhang, W., et al. (2021). Triazoles: a privileged scaffold in drug design and novel drug discovery. In Heterocyclic Scaffolds in Drug Design and Discovery. Elsevier.
  • Kumar, G. V., et al. (2014). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 6(1), 269-275.
  • Patil, B. S., et al. (2013). Synthesis and Antimicrobial Activity of Some[5][6][9]-Triazole Derivatives. Journal of Chemistry, 2013. Available at: [Link]

  • Hrytsai, I., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science, (1), 4-11. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Rasayan Journal of Chemistry, 16(1), 384-390. Available at: [Link]

  • Sławiński, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3737. Available at: [Link]

  • El-Sayed, W. A., et al. (2011). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. Molecules, 16(2), 1862-1875. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-10.
  • Farahat, A. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4-(1,2,3-triazol-1-yl)thiazoles and 2-(Pyrazol-1-yl)-4-(1,2,3-triazol-4-yl)thiazoles. Molecules, 23(1), 154. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Abstract This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. By leveraging the well-docum...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. By leveraging the well-documented pharmacological activities of its core chemical moieties—the 1,2,4-triazole and aniline groups—we outline a rational, multi-pronged strategy for target discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols. We will explore hypothesized target classes, including protein kinases and metabolic enzymes, and present a systematic workflow encompassing in silico prediction, initial biochemical screening, and robust cellular target engagement assays to move from hypothesis to validated target.

Introduction: Rationale and Structural Considerations

The compound 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline integrates two privileged pharmacophores in medicinal chemistry: the 1,2,4-triazole ring and a substituted aniline. The 1,2,4-triazole scaffold is a cornerstone of numerous clinically successful drugs, demonstrating a vast range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer effects[1][2][3][4]. Its therapeutic versatility stems from its unique physicochemical properties, such as its capacity for hydrogen bonding, its dipole character, and its metabolic stability, which allow for high-affinity interactions with a variety of biological receptors[2][5].

Similarly, the aniline motif is a common feature in many pharmaceutical agents, though it requires careful consideration due to potential bioactivation liabilities[6]. Its derivatives have been developed as analgesics and kinase inhibitors, among other uses[7]. The specific combination of an ethoxy group and the triazole at the 2- and 5-positions of the aniline ring, respectively, presents a unique chemical entity whose therapeutic potential is ripe for exploration. This guide proposes a systematic approach to deorphanize this compound, identifying its molecular targets and thereby illuminating its potential therapeutic applications.

Hypothesized Therapeutic Target Classes

Based on the extensive literature on its constituent moieties, we can formulate primary hypotheses about the potential target classes for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Protein Kinases

The aniline scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved protein kinase inhibitors. The nitrogen and adjacent phenyl ring can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. Furthermore, 1,2,4-triazole derivatives have been successfully developed as inhibitors of various kinases, including the PIM kinase family, which are implicated in oncology[2]. The structural features of our topic compound make the diverse human kinome a high-priority target class to investigate. Dysregulation of kinase signaling is a hallmark of cancer, inflammatory disorders, and metabolic diseases, offering a broad spectrum of potential therapeutic indications.

Enzymes in Sterol Biosynthesis

Many antifungal drugs containing a triazole ring, such as fluconazole and itraconazole, function by inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi[1][2]. While this specific target is fungal, the triazole moiety's ability to coordinate with the heme iron in cytochrome P450 enzymes suggests that human CYP enzymes could also be potential targets, which could have implications for both therapeutic effects and drug-drug interactions.

Other Potential Enzyme Targets

The 1,2,4-triazole scaffold has been incorporated into inhibitors of a wide array of other enzymes, including carbonic anhydrases and topoisomerases, which are validated targets in cancer therapy[8]. Additionally, compounds with this moiety have shown potential in modulating enzymes involved in inflammation, such as cyclooxygenases (COX-1/COX-2)[5].

The broad bioactivity of triazoles is summarized below:

Reported Activity of 1,2,4-Triazole Derivatives Potential Therapeutic Area Key Molecular Targets (Examples) Reference(s)
AnticancerOncologyProtein Kinases, Topoisomerases, Carbonic Anhydrase[2][8][9]
AntifungalInfectious DiseaseLanosterol 14α-demethylase (CYP51)[1][2]
AntiviralInfectious DiseaseViral Enzymes (e.g., Reverse Transcriptase)[1][10]
Anti-inflammatoryImmunologyCOX-1/COX-2, Pro-inflammatory Cytokines[5]
AnticonvulsantNeurologyIon Channels, Neurotransmitter Receptors[1]

A Systematic Workflow for Target Identification and Validation

A robust target identification strategy should be multi-layered, beginning with broad, unbiased screening and progressively narrowing the focus through more specific validation assays. This approach minimizes resource expenditure while maximizing the probability of success.

G cluster_0 Phase 1: Hypothesis Generation & Initial Screening cluster_1 Phase 2: Target Validation in a Cellular Context cluster_2 Phase 3: Pathway Analysis & Functional Confirmation In_Silico_Prediction In Silico Target Prediction (Docking, Pharmacophore Modeling) Biochemical_Screening Biochemical Screening (Differential Scanning Fluorimetry - DSF) In_Silico_Prediction->Biochemical_Screening Prioritize protein classes Cellular_Engagement Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) Biochemical_Screening->Cellular_Engagement Confirm direct binders Downstream_Analysis Downstream Pathway Analysis (Western Blot, Transcriptomics) Cellular_Engagement->Downstream_Analysis Validate functional consequence Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Downstream_Analysis->Phenotypic_Screening Correlate target with phenotype Validated_Target Validated Therapeutic Target Phenotypic_Screening->Validated_Target

Caption: A multi-phase workflow for small molecule target identification.

Key Experimental Protocols

This section provides detailed methodologies for core experiments in the target validation workflow. These protocols are designed to be self-validating by incorporating necessary controls and orthogonal approaches.

Protocol: Differential Scanning Fluorimetry (DSF) for Initial Hit Identification

Expertise & Rationale: DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective biophysical technique used to identify direct binding of a small molecule to a purified protein[11][12][13]. The principle is that ligand binding typically stabilizes a protein's tertiary structure, leading to an increase in its melting temperature (Tₘ). This method is ideal for initial screening against a panel of purified candidate proteins (e.g., a diverse kinase panel) because it directly confirms a physical interaction, reducing the ambiguity of functional assays which can be affected by off-target or downstream effects[13].

Step-by-Step Methodology:

  • Protein Preparation: Obtain or purify a panel of high-purity candidate target proteins (e.g., >95% purity via SDS-PAGE). Prepare a working stock of each protein at 2x final concentration (e.g., 2 µM) in a suitable, well-buffered solution (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Preparation: Prepare a 10 mM stock of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in 100% DMSO. Create a series of working solutions for dose-response testing.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add 10 µL of the 2x protein stock to each well.

    • Add 0.2 µL of the compound stock solution or DMSO (for vehicle control) to the respective wells.

    • Add 9.8 µL of assay buffer containing a fluorescent dye (e.g., SYPRO Orange at a 5x final concentration) to each well. This brings the final volume to 20 µL. Include "dye only" and "protein only" controls.

  • Thermal Denaturation:

    • Seal the plate securely.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or finding the peak of the first derivative.

    • A positive shift in Tₘ (ΔTₘ) in the presence of the compound compared to the DMSO control indicates stabilization and direct binding. A ΔTₘ of ≥ 2 °C is typically considered a significant hit.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Live Cells

Expertise & Rationale: While DSF confirms binding to a purified protein, CETSA validates that the compound can enter a cell and engage its target in a complex, physiological environment[14][15][16]. This is a critical step for confirming that the target is druggable in a cellular context. The assay is based on the same principle as DSF: ligand-bound proteins are thermally stabilized and will remain soluble at higher temperatures compared to their unbound counterparts[17][18].

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line if kinases are the hypothesized target) to ~80% confluency.

    • Treat the cells with various concentrations of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37 °C.

  • Heating Step:

    • Harvest the cells and resuspend them in a protein-free buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C), followed by immediate cooling on ice. One aliquot should remain at room temperature as the non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells via repeated freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4 °C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein remaining in the soluble fraction using a protein-specific detection method, such as Western Blotting or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble target protein against the heating temperature.

    • A rightward shift in the melting curve for the compound-treated cells compared to the vehicle control indicates target stabilization and engagement within the cell.

Visualizing a Hypothesized Signaling Pathway

If initial screening suggests that 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a protein kinase inhibitor, a plausible mechanism of action could involve the inhibition of a key oncogenic pathway, such as the PI3K/AKT/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-ethoxy-5-(4H-1,2,4-triazol- 4-yl)aniline Compound->AKT Inhibition

Caption: Hypothesized inhibition of the AKT signaling pathway.

Conclusion and Future Directions

The structural components of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline provide a strong rationale for investigating its therapeutic potential, with protein kinases and metabolic enzymes representing high-priority target classes. The systematic, multi-phase approach detailed in this guide—from broad biochemical screening with DSF to definitive cellular validation with CETSA—provides a robust and efficient pathway to identify and validate its molecular target(s). Successful target validation will unlock the potential for lead optimization, preclinical studies, and the ultimate development of a novel therapeutic agent for diseases such as cancer or inflammatory disorders.

References

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  • Chemical Pharmaceutical Bulletin. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed. Available from: [Link]

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  • Springer. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link]

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  • MDPI. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available from: [Link]

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Exploratory

In Silico Toxicity Prediction for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Early-Stage Toxicity Assessment In the landscape of modern drug discovery and development, the early identification of potential toxicological liabilities is paramount. Late-stage failures...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage Toxicity Assessment

In the landscape of modern drug discovery and development, the early identification of potential toxicological liabilities is paramount. Late-stage failures due to unforeseen toxicity are a significant contributor to the exorbitant costs and high attrition rates that plague the pharmaceutical industry. In silico toxicology, a discipline that leverages computational models to predict the adverse effects of chemical compounds, has emerged as an indispensable tool for proactive risk assessment. This guide provides an in-depth technical framework for the in silico toxicity prediction of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a molecule featuring structural motifs—an aromatic amine and a triazole ring—that warrant careful toxicological scrutiny.

This document is designed for researchers, toxicologists, and drug development professionals, offering a scientifically grounded, step-by-step workflow for evaluating the potential toxicities of this compound. By integrating expert rule-based systems, statistical (Quantitative) Structure-Activity Relationship (QSAR) models, and an understanding of metabolic activation, we can construct a comprehensive and scientifically defensible toxicity profile before committing significant resources to preclinical testing.

Physicochemical and Structural Characterization of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

A foundational step in any in silico toxicity assessment is the thorough characterization of the molecule's physicochemical properties and the identification of potential "structural alerts"—substructures known to be associated with specific toxicities.

Table 1: Physicochemical Properties of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

PropertyValueSource
Molecular Formula C₁₀H₁₂N₄OPubChem[1]
Molecular Weight 204.23 g/mol PubChem[1]
SMILES CCOC1=C(C=C(C=C1)N2C=NN=C2)NPubChem[1]
InChIKey RVYNVXUKSPKMNR-UHFFFAOYSA-NPubChem[1]
LogP (predicted) 0.7PubChemLite[2]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bonds 3PubChem[1]

The structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline contains two key structural alerts:

  • Aromatic Amine: This functional group is a well-established precursor to mutagenic and carcinogenic metabolites.[3][4][5] Metabolic N-oxidation of the primary amine can lead to the formation of highly reactive nitrenium ions that can form adducts with DNA.[6]

  • 1,2,4-Triazole: While many triazole-containing compounds have a good safety profile, this class of heterocycles has been associated with various biological activities and potential toxicities, including endocrine disruption and hepatotoxicity, primarily through the inhibition of cytochrome P450 enzymes.[7][8][9][10]

A Strategic Workflow for In Silico Toxicity Prediction

A robust in silico toxicity assessment, particularly in a regulatory context such as the ICH M7 guideline for mutagenic impurities, necessitates a weight-of-evidence approach.[11][12][13][14][15] This typically involves the use of two complementary methodologies: an expert rule-based system and a statistical-based (QSAR) model.

In_Silico_Toxicity_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mutagenicity & Genotoxicity Prediction (ICH M7 Approach) cluster_2 Phase 3: Broader Toxicological Endpoint Screening cluster_3 Phase 4: Expert Review & Reporting Input Input Molecule: 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline PhysChem Physicochemical & Structural Analysis (LogP, MW, Structural Alerts) Input->PhysChem RuleBased Expert Rule-Based System (e.g., Derek Nexus) PhysChem->RuleBased Statistical Statistical (QSAR) Model (e.g., Sarah Nexus) PhysChem->Statistical BroadTox Comprehensive Toxicity Prediction (e.g., ProTox-II, Toxtree) PhysChem->BroadTox ExpertReview Expert Review & Weight of Evidence Analysis RuleBased->ExpertReview Statistical->ExpertReview BroadTox->ExpertReview FinalReport Final Toxicity Profile & Risk Assessment Report ExpertReview->FinalReport

Caption: A strategic workflow for the in silico toxicity prediction of a novel chemical entity.

Part 1: Mutagenicity and Genotoxicity Assessment (ICH M7 Compliance)

The potential for mutagenicity is a primary concern for aromatic amines. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[11][12][13][14][15] A key tenet of this guideline is the use of two complementary in silico methodologies for the prediction of bacterial mutagenicity (Ames test).

Expert Rule-Based Systems (e.g., Derek Nexus)

Expert rule-based systems contain a knowledge base of structural alerts (toxicophores) that are linked to specific toxicological endpoints.[6][11][13][15][16] These alerts are derived from a combination of published literature, proprietary data, and expert toxicological knowledge.

Rationale for Use: Derek Nexus is a widely used expert rule-based system that can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization.[6][11][13][15][16] For 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, Derek Nexus would be interrogated for alerts associated with aromatic amines. The system would provide a qualitative prediction (e.g., "plausible," "equivocal," or "inactive") and a detailed rationale, including the proposed mechanism of action and supporting references.

Experimental Protocol: Mutagenicity Prediction using Derek Nexus

  • Input Structure: The chemical structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is imported into the Derek Nexus software, typically as a SMILES string or by drawing the structure.

  • Endpoint Selection: The primary endpoint of interest, "Mutagenicity in bacteria," is selected.

  • Prediction Execution: The software processes the structure against its knowledge base of structural alerts.

  • Result Interpretation: The output will indicate if any alerts for mutagenicity are triggered. For an aromatic amine, an alert is highly likely. The output will include:

    • Prediction: A qualitative assessment of the likelihood of mutagenicity.

    • Toxicophore: The specific substructure (the aromatic amine) responsible for the alert will be highlighted.

    • Rationale: A detailed explanation of the mechanistic basis for the alert, often referencing metabolic activation to a reactive nitrenium ion.

    • References: Citations to the underlying data and literature that support the alert.

Statistical-Based (QSAR) Models (e.g., Sarah Nexus)

Statistical-based models use a training set of compounds with known experimental data (in this case, Ames test results) to build a predictive model.[12][16][17][18][19][20][21] These models identify correlations between structural features and biological activity.

Rationale for Use: Sarah Nexus is a statistical-based tool specifically designed for the prediction of Ames mutagenicity and complements the expert rule-based approach of Derek Nexus, as recommended by ICH M7.[12][16][17][18][19][20][21] It provides a prediction of mutagenicity along with a confidence level, which is crucial for expert review.

Experimental Protocol: Mutagenicity Prediction using Sarah Nexus

  • Input Structure: The structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is provided to the Sarah Nexus software.

  • Model Selection: The appropriate Ames mutagenicity model is chosen.

  • Prediction Generation: The software analyzes the input structure based on its training set and statistical algorithms.

  • Output Analysis: The results will typically include:

    • Prediction: A binary prediction (positive or negative) for mutagenicity.

    • Confidence Score: A numerical value indicating the reliability of the prediction.

    • Hypotheses: The structural fragments in the query molecule that are associated with mutagenicity or non-mutagenicity in the training set.

    • Training Set Examples: Examples of structurally similar compounds from the training set with their experimental Ames test results.

Part 2: Broad Toxicological Endpoint Screening

Beyond mutagenicity, it is prudent to conduct a broader screening for other potential toxicities. Tools like ProTox-II and Toxtree can provide predictions for a wide array of endpoints.[9][22][23][24][25][26][27]

Multi-Endpoint Prediction (e.g., ProTox-II)

ProTox-II is a web-based platform that predicts various toxicity endpoints, including acute toxicity (LD50), hepatotoxicity, carcinogenicity, cytotoxicity, and immunotoxicity, based on a combination of machine learning models, pharmacophores, and fragment propensities.[3][4][7][8][28]

Rationale for Use: ProTox-II offers a rapid and comprehensive overview of the potential toxicological profile of a compound. This is particularly valuable for identifying potential liabilities beyond genotoxicity at an early stage.

Experimental Protocol: Toxicity Profiling with ProTox-II

  • Access the Web Server: Navigate to the ProTox-II web server.[3][4][7][8][28]

  • Input the Molecule: Input the SMILES string of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline or draw the structure using the provided editor.

  • Initiate Prediction: Submit the structure for analysis.

  • Review the Results: The output will be a comprehensive toxicity profile, often presented in a radar chart and detailed tables. Key predictions to examine include:

    • Oral Acute Toxicity (LD50): An estimated lethal dose in rodents, which provides an indication of acute toxicity.

    • Hepatotoxicity: A prediction of the potential for liver damage.

    • Carcinogenicity: A prediction of the likelihood of causing cancer.

    • Mutagenicity: An independent prediction of mutagenic potential.

    • Immunotoxicity: A prediction of adverse effects on the immune system.

Decision Tree-Based Hazard Estimation (e.g., Toxtree)

Toxtree is an open-source application that uses a decision tree approach to estimate toxic hazards.[9][22][23][24][25][26][27] It includes various plugins for predicting different endpoints, such as the Cramer classification for oral toxicity, and alerts for mutagenicity and carcinogenicity based on the Benigni/Bossa rulebase.

Rationale for Use: Toxtree provides a transparent and rule-based approach to toxicity prediction. The decision tree logic is easy to follow, which aids in the interpretation of the results. The Cramer classification is particularly useful for estimating a Threshold of Toxicological Concern (TTC).

Experimental Protocol: Hazard Estimation with Toxtree

  • Launch Toxtree: Open the Toxtree application.

  • Input the Chemical Structure: Enter the SMILES string or draw the structure of the target molecule.

  • Select the Decision Tree: Choose the relevant decision tree from the available plugins (e.g., "Benigni / Bossa rulebase for mutagenicity and carcinogenicity").

  • Start the Prediction: Initiate the analysis.

  • Interpret the Output: Toxtree will provide a classification and a step-by-step explanation of the decision-making process based on the presence or absence of specific structural features.

Metabolic Activation: The Underlying Mechanism of Aromatic Amine Toxicity

A critical aspect of interpreting in silico predictions for aromatic amines is understanding their metabolic activation. The primary toxicity of many aromatic amines is not due to the parent compound itself, but rather to its metabolic products.

Metabolic_Activation_of_Aromatic_Amine AromaticAmine Aromatic Amine (Ar-NH2) N_Hydroxylamine N-Hydroxylamine (Ar-NHOH) AromaticAmine->N_Hydroxylamine CYP450 (N-oxidation) Esterification Esterification (e.g., Sulfation, Acetylation) N_Hydroxylamine->Esterification ReactiveEster Reactive Ester (e.g., Ar-NH-OSO3H) Esterification->ReactiveEster NitreniumIon Nitrenium Ion (Ar-NH+) (Highly Electrophilic) ReactiveEster->NitreniumIon Heterolytic Cleavage DNA_Adduct DNA Adduct Formation NitreniumIon->DNA_Adduct Covalent Binding to DNA Bases Mutation Mutation & Potential Carcinogenesis DNA_Adduct->Mutation

Caption: The metabolic activation pathway of aromatic amines leading to genotoxicity.

The key step is the N-oxidation of the primary amine by cytochrome P450 enzymes to form an N-hydroxylamine.[6][29] This intermediate can then undergo further enzymatic esterification (e.g., sulfation or acetylation) to form a reactive ester.[30] This ester is unstable and can undergo heterolytic cleavage to form a highly electrophilic nitrenium ion, which can then covalently bind to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, which is the initiating event in chemical carcinogenesis.

Data Summary and Interpretation

The results from the various in silico tools should be compiled and analyzed in a weight-of-evidence approach.

Table 2: Summary of Predicted Toxicities for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Toxicological EndpointPrediction PlatformPredicted OutcomeConfidence/Rationale
Mutagenicity Derek NexusPlausibleStructural alert for aromatic amine.
Mutagenicity Sarah NexusPositiveHigh confidence based on training set data for aromatic amines.
Carcinogenicity ProTox-IIActiveBased on structural similarity to known carcinogens.
Hepatotoxicity ProTox-IIActivePotential for triazole-mediated CYP inhibition and aromatic amine toxicity.
Acute Oral Toxicity (LD50) ProTox-IIClass 4 (300 < LD50 <= 2000 mg/kg)Predicted based on molecular properties and fragment analysis.
Cramer Class ToxtreeClass IIIPresence of structural features suggesting potential toxicity.

Conclusion and Recommendations

The in silico analysis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline strongly suggests a potential for mutagenicity and carcinogenicity, primarily driven by the presence of the aromatic amine moiety. The predictions from both expert rule-based and statistical QSAR models are in agreement, which increases the confidence in this assessment. Furthermore, there is a predicted risk of hepatotoxicity, which may be associated with both the aromatic amine and the triazole ring.

Based on this comprehensive in silico toxicological profile, the following recommendations are made:

  • Prioritization for In Vitro Testing: Due to the high confidence in the prediction of mutagenicity, this compound should be prioritized for in vitro mutagenicity testing, specifically the bacterial reverse mutation assay (Ames test), to confirm the in silico findings.

  • Further Hepatotoxicity Assessment: If the compound progresses in development, further in vitro assessment of hepatotoxicity (e.g., using primary hepatocytes) is warranted.

  • Metabolic Profiling: An early understanding of the metabolic fate of this compound in relevant species would be highly beneficial to ascertain the formation of the predicted reactive metabolites.

  • Consideration of Structural Analogs: If this compound is part of a larger chemical series, a comparative in silico analysis of analogs should be conducted to identify structure-activity relationships for toxicity and guide the design of safer alternative compounds.

By leveraging the predictive power of in silico toxicology, we can make more informed decisions in the drug discovery and development process, ultimately leading to the selection of safer and more effective drug candidates.

References

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Protocols & Analytical Methods

Method

The Versatile Building Block: Application Notes for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in Modern Organic Synthesis

Introduction: A Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is paramount. Among th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is paramount. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole moiety has emerged as a "privileged" structure, owing to its prevalence in a wide array of pharmacologically active compounds.[1][2] The unique electronic properties and hydrogen bonding capabilities of the triazole ring system enable it to serve as a versatile pharmacophore, engaging with biological targets with high affinity and specificity. When incorporated into more complex molecular frameworks, such as the aniline scaffold, it gives rise to key intermediates that are instrumental in the synthesis of targeted therapeutics.[3][4]

This application note provides a comprehensive guide to the synthesis and utility of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline , a valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. We will delve into a detailed, field-proven protocol for its preparation and showcase its application in the synthesis of a potential kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[4][5]

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a key intermediate is crucial for its effective and safe handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₄O[6]
Molecular Weight 204.23 g/mol [6]
Appearance Solid (predicted)-
IUPAC Name 2-ethoxy-5-(1,2,4-triazol-4-yl)aniline[6]
CAS Number 1060796-06-6[6]

Safety and Handling: 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol I: Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

The following is a robust, two-step protocol for the synthesis of the title compound, commencing with the nitration of 2-ethoxyaniline, followed by the introduction of the triazole moiety and subsequent reduction of the nitro group. This proposed synthesis is based on established methodologies for the preparation of similar anilino-triazole derivatives.

Step 1: Synthesis of 2-ethoxy-5-nitroaniline

The initial step involves the regioselective nitration of 2-ethoxyaniline. The ethoxy group is an ortho-, para-director, and the amino group is also an ortho-, para-director. Careful control of reaction conditions is necessary to achieve the desired 5-nitro isomer.

Materials:

  • 2-ethoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Ethanol

  • Sodium hydroxide solution (10% w/v)

  • Ice

Procedure:

  • Protection of the Amino Group: To a stirred solution of 2-ethoxyaniline (1 equiv.) in glacial acetic acid, add acetic anhydride (1.1 equiv.) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of N-(2-ethoxyphenyl)acetamide.

  • Nitration: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equiv.) and concentrated sulfuric acid (2 equiv.) dropwise, maintaining the temperature below 10 °C. The causality behind this low temperature is to control the exothermicity of the nitration reaction and to minimize the formation of undesired byproducts.

  • Work-up and Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice, which will precipitate the crude N-(2-ethoxy-5-nitrophenyl)acetamide. Collect the solid by filtration and wash with cold water.

  • Deprotection: Resuspend the crude product in a mixture of ethanol and 10% sodium hydroxide solution. Heat the mixture to reflux for 4-6 hours to hydrolyze the acetamide.

  • Isolation: Cool the reaction mixture to room temperature. The 2-ethoxy-5-nitroaniline will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

Expected Yield: 60-70%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

This step involves the formation of the triazole ring followed by the reduction of the nitro group. A common method for forming the 4-substituted-1,2,4-triazole is via the reaction of an amine with N,N-dimethylformamide azine, followed by cyclization.

Materials:

  • 2-ethoxy-5-nitroaniline

  • N,N-dimethylformamide dimethyl acetal

  • Hydrazine hydrate

  • Formic acid

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Formation of the Formamidine: In a round-bottom flask, dissolve 2-ethoxy-5-nitroaniline (1 equiv.) in N,N-dimethylformamide dimethyl acetal (3 equiv.). Heat the mixture to 100-110 °C for 2-3 hours. The excess N,N-dimethylformamide dimethyl acetal acts as both a reagent and a solvent, driving the reaction to completion.

  • Triazole Ring Formation: Cool the reaction mixture to room temperature. Add formic acid (5 equiv.) and then slowly add hydrazine hydrate (1.2 equiv.). Heat the mixture to reflux for 4-6 hours. This one-pot procedure allows for the in-situ formation of the triazole ring.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-(4-ethoxy-3-nitrophenyl)-4H-1,2,4-triazole.

  • Nitro Group Reduction: Dissolve the crude product in methanol. Add 10% palladium on carbon (5 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The palladium-catalyzed hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Expected Yield: 50-60% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-ethoxy-5-nitroaniline cluster_step2 Step 2: Synthesis of the Final Product A 2-ethoxyaniline B N-(2-ethoxyphenyl)acetamide A->B Ac₂O, AcOH C N-(2-ethoxy-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 2-ethoxy-5-nitroaniline C->D NaOH, EtOH, H₂O E 2-ethoxy-5-nitroaniline F 4-(4-ethoxy-3-nitrophenyl)-4H-1,2,4-triazole E->F 1. DMF-DMA 2. HCOOH, N₂H₄·H₂O G 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline F->G H₂, Pd/C, MeOH

Caption: Synthetic workflow for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Protocol II: Application in the Synthesis of a Pyrimidine-Based Kinase Inhibitor

The primary amino group of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a key functional handle for its elaboration into more complex molecules. A common and powerful transformation is the Buchwald-Hartwig amination or a related nucleophilic aromatic substitution (SNA) reaction to form a C-N bond with a heterocyclic core, a motif prevalent in many kinase inhibitors.[4]

This protocol outlines the synthesis of a hypothetical, yet representative, anilinopyrimidine-based kinase inhibitor.

Materials:

  • 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

  • 4-chloro-5,6-dimethylpyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloro-5,6-dimethylpyrimidine (1 equiv.), 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (1.1 equiv.), cesium carbonate (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.). The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step in the catalytic cycle of the Buchwald-Hartwig amination.

  • Reaction Execution: Add anhydrous 1,4-dioxane to the flask via syringe. Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using an appropriate solvent system, e.g., a gradient of methanol in dichloromethane) to yield the desired N-(2-ethoxy-5-(4H-1,2,4-triazol-4-yl)phenyl)-5,6-dimethylpyrimidin-4-amine.

Expected Yield: 70-85%

Application_Workflow A 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline C N-(2-ethoxy-5-(4H-1,2,4-triazol-4-yl)phenyl)-5,6-dimethylpyrimidin-4-amine A->C Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane B 4-chloro-5,6-dimethylpyrimidine B->C

Caption: Application in the synthesis of a potential kinase inhibitor.

Conclusion: A Gateway to Novel Therapeutics

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline stands out as a highly valuable and versatile intermediate in the field of organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis, while multi-step, is achievable through well-established chemical transformations. The strategic positioning of the ethoxy, amino, and triazole functionalities provides a rich platform for molecular diversification, enabling medicinal chemists to fine-tune the steric and electronic properties of target molecules. The protocols detailed herein offer a practical guide for researchers and drug development professionals to harness the synthetic potential of this important building block, paving the way for the discovery of next-generation therapeutics.

References

  • PubChem. 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. [Link]

  • Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1720. [Link]

  • PubChem. 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. [Link]

  • Reddit. (2023). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. r/chemhelp. [Link]

  • Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 23(11), 2949. [Link]

  • Sliesar, I., et al. (2022). Synthesis of 4-(2H-[1][7][8]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo[3,2-b][1][7][8]triazol-6-one. Pharmaceuticals, 15(11), 1391. [Link]

  • Kovalenko, S., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 441-450. [Link]

  • Magritek. (2021). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Kumar, A., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7794. [Link]

  • Gherman, C., et al. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(3), M1704. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

Sources

Application

Topic: Protocol for Derivatization of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide for the chemical derivatization of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a key intermediate in pharmaceutical research. Th...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a key intermediate in pharmaceutical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals. We present multiple, robust methodologies for modifying the primary aniline functionality, including N-acylation, N-sulfonylation, diazotization-based transformations (Sandmeyer reaction), and palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). Each protocol is accompanied by mechanistic insights, step-by-step instructions, safety considerations, and expected outcomes to ensure reproducibility and success. The strategic derivatization of this scaffold is crucial for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.

Introduction: Significance of the Scaffold

The 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline scaffold is a molecule of significant interest in medicinal chemistry. It combines three key structural features: an aniline ring, an ethoxy group, and a 1,2,4-triazole heterocycle.

  • 1,2,4-Triazole Moiety: This five-membered nitrogen-containing heterocycle is a well-established pharmacophore.[1] Compounds containing the 1,2,4-triazole ring exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3] Its ability to act as a hydrogen bond acceptor and its dipole character allow for potent interactions with biological targets.[1]

  • Aniline Moiety: The primary aromatic amine (-NH₂) serves as a versatile synthetic handle. It is a nucleophilic site that can be readily modified to introduce a wide array of functional groups, enabling the systematic exploration of chemical space in drug discovery programs.[4]

  • Ethoxy Group: This group modulates the lipophilicity and electronic properties of the benzene ring, which can influence the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[5]

Given these features, derivatization of the aniline nitrogen is a primary strategy for generating libraries of novel compounds for biological screening and for optimizing the potency, selectivity, and drug-like properties of lead candidates. This guide provides detailed protocols for four common and powerful derivatization techniques.

Derivatization Protocols

Protocol 1: N-Acylation (Acetylation)

N-acylation converts the primary amine into an amide. This is often used to protect the amine group or to introduce a specific amide functionality that may be crucial for biological activity.[6] The use of acetyl chloride or acetic anhydride are common methods for this transformation.[7][8]

Principle and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the lone pair of electrons on the aniline nitrogen onto the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). A subsequent elimination of a leaving group (chloride) and deprotonation yields the stable amide product. The reaction is often performed in the presence of a weak base to neutralize the acidic byproduct (HCl).[8]

Experimental Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve aniline starting material in appropriate solvent (e.g., DCM) in a round-bottom flask. P2 Add a weak base (e.g., triethylamine or pyridine). P1->P2 R1 Cool the mixture to 0°C in an ice bath. P2->R1 R2 Add acetyl chloride dropwise with vigorous stirring. R1->R2 R3 Allow reaction to warm to room temperature and stir until completion (Monitor by TLC). R2->R3 W1 Quench reaction with water or saturated NaHCO₃ solution. R3->W1 W2 Extract product with an organic solvent (e.g., DCM). W1->W2 W3 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. W2->W3 W4 Purify crude product via column chromatography or recrystallization. W3->W4

Caption: Workflow for the N-acylation of the target aniline.

Detailed Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of a weak base, such as triethylamine or sodium acetate.[8]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5°C.

  • Reagent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Safety Precautions: Acetyl chloride is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 2: N-Sulfonylation (Tosylation)

This protocol introduces a sulfonamide moiety, a critical functional group in many pharmaceutical agents, by reacting the aniline with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride).[9]

Principle and Mechanistic Insight: Similar to acylation, the reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, typically pyridine or triethylamine, is crucial to catalyze the reaction and to scavenge the HCl byproduct.[10] For less nucleophilic anilines, harsher conditions might be needed, but the reaction is generally efficient.[9]

Experimental Workflow for N-Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve aniline starting material and base (e.g., pyridine) in a suitable solvent (e.g., DCM). R1 Add p-toluenesulfonyl chloride (TsCl) portion-wise at 0°C. P1->R1 R2 Stir the reaction at room temperature for 2-12 hours. R1->R2 R3 Monitor reaction progress by TLC. R2->R3 W1 Quench with a weak acid (e.g., dilute HCl or NH₄Cl solution). R3->W1 W2 Extract with an organic solvent. W1->W2 W3 Wash organic layer with brine, dry over MgSO₄, and concentrate. W2->W3 W4 Purify by column chromatography. W3->W4

Caption: Workflow for the N-sulfonylation of the target aniline.

Detailed Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in a mixture of DCM and pyridine (3:1 v/v).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add 1.1 equivalents of p-toluenesulfonyl chloride in small portions over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to stir at room temperature for 2-12 hours. Monitor the disappearance of the starting material by TLC.[10]

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dilute HCl.

  • Extraction: Extract the product with DCM. Combine the organic layers.

  • Washing and Drying: Wash the organic phase sequentially with water and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Safety Precautions: p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. Pyridine is a flammable and toxic liquid. Handle both reagents in a fume hood with appropriate PPE.

Protocol 3: Diazotization and Sandmeyer Reaction

This two-step process is a powerful method for replacing the amino group with a wide variety of substituents, including halogens (-Cl, -Br) or a nitrile group (-CN). The first step is the conversion of the primary aromatic amine to an arenediazonium salt, which is then reacted with a copper(I) salt in the second step.[11][12]

Principle and Mechanistic Insight: The aniline reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), to form a diazonium salt (Ar-N₂⁺).[13] This reaction is performed at low temperatures (0-5°C) as diazonium salts are unstable.[11] In the subsequent Sandmeyer reaction, the diazonium group, an excellent leaving group (N₂ gas), is replaced by a nucleophile (e.g., Cl⁻, Br⁻, CN⁻) via a copper(I)-catalyzed radical-nucleophilic aromatic substitution mechanism.[14]

Experimental Workflow for Sandmeyer Reaction

cluster_diazo Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Work-up & Purification D1 Dissolve aniline in concentrated acid (e.g., HCl) and water. D2 Cool to 0-5°C. D1->D2 D3 Add cold aqueous NaNO₂ solution dropwise, keeping temp < 5°C. D2->D3 D4 Stir for 15 min. Test for excess HNO₂ with starch-iodide paper. D3->D4 S2 Slowly add the cold diazonium salt solution to the Cu(I)X solution. D4->S2 S1 Prepare a solution of Cu(I)X (e.g., CuCl) in acid. S1->S2 S3 Observe N₂ gas evolution. Stir until gas evolution ceases. S2->S3 W1 Extract the product with an organic solvent (e.g., ether). S3->W1 W2 Wash, dry, and concentrate the organic layer. W1->W2 W3 Purify by distillation or chromatography. W2->W3

Caption: Workflow for the Diazotization and Sandmeyer Reaction.

Detailed Step-by-Step Protocol (for Chlorination):

  • Part A: Diazotization

    • In a beaker, suspend 1.0 equivalent of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in a mixture of concentrated HCl and water.

    • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.

    • Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in cold water.

    • Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature does not rise above 5°C.[11]

    • After the addition, stir for an additional 15 minutes. Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue).

  • Part B: Sandmeyer Reaction

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

    • Slowly and carefully add the cold diazonium salt solution from Part A to the CuCl solution with vigorous stirring.

    • Nitrogen gas will evolve. Once the addition is complete, warm the mixture gently on a water bath until gas evolution ceases.

  • Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the organic layer with dilute NaOH, then water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

    • Purify via column chromatography.

Safety Precautions: Diazonium salts can be explosive when dry; they should be kept in solution and used immediately. The reaction generates toxic nitrogen oxides. Perform the entire procedure in a well-ventilated fume hood.

Protocol 4: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This reaction forms a new C-N bond by coupling the aniline with an aryl halide or triflate. It is a powerful method for synthesizing complex diarylamines and has broad substrate scope and functional group tolerance.[15][16]

Principle and Mechanistic Insight: The reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle.[15] The cycle involves: 1) Oxidative addition of the Pd(0) catalyst to the aryl halide (Ar-X), forming a Pd(II) complex. 2) Coordination of the aniline to the Pd(II) complex, followed by deprotonation by a base. 3) Reductive elimination from the resulting palladium-amido complex to form the C-N bond and regenerate the Pd(0) catalyst.[16] The choice of ligand for the palladium catalyst is critical for reaction efficiency.[17]

Experimental Workflow for Buchwald-Hartwig Amination

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification P1 To an oven-dried flask, add Pd catalyst, ligand, and a strong base (e.g., NaOtBu). P2 Add the aniline starting material and the aryl halide coupling partner. P1->P2 P3 Add anhydrous solvent (e.g., toluene) under Argon or Nitrogen. P2->P3 R1 Heat the reaction mixture to the required temperature (e.g., 80-110°C). P3->R1 R2 Stir for 4-24 hours, monitoring by TLC or GC-MS. R1->R2 W1 Cool to room temperature and filter through Celite to remove solids. R2->W1 W2 Concentrate the filtrate. W1->W2 W3 Purify the residue by silica gel chromatography. W2->W3

Caption: Workflow for the Buchwald-Hartwig C-N Cross-Coupling.

Detailed Step-by-Step Protocol:

  • Preparation (under inert atmosphere): To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Add 1.0 equivalent of the aryl halide (e.g., bromobenzene) and 1.2 equivalents of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C with stirring. Monitor the reaction's progress over 4-24 hours using TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Sodium tert-butoxide is a strong, corrosive base. All manipulations should be performed under an inert atmosphere using appropriate Schlenk line or glovebox techniques.

Data Summary Table

Derivatization MethodKey ReagentsTypical SolventTemperature (°C)Typical Time (h)Key Considerations
N-Acylation Acetyl Chloride, Base (Et₃N)DCM0 to RT1 - 3Exothermic; requires base to neutralize HCl.[8]
N-Sulfonylation Tosyl Chloride, Base (Pyridine)DCM / Pyridine0 to RT2 - 12Base acts as both solvent and catalyst.[10]
Sandmeyer Reaction 1. NaNO₂, HCl2. CuClWater / Acid0 - 51 - 4Diazonium intermediate is unstable; must be used immediately.[11]
Buchwald-Hartwig Aryl Halide, Pd Catalyst, Ligand, Base (NaOtBu)Toluene80 - 1104 - 24Requires strict inert atmosphere conditions.[15][16]

References

  • The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. [Link][12]

  • Kwon, D., et al. (2011). Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides. Industrial & Engineering Chemistry Research, 50(3), 1340–1347. [Link][18]

  • Wintner, J., & König, B. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 164-170. [Link][19]

  • Bari, M. A., & Rana, C. (2018). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 6(2). [Link][7]

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. [Link][20]

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  • Uddin, M. I., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(5), 1063. [Link][22]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link][8]

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  • Sapa, J., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(21), 6678. [Link][23]

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Method

The Lynchpin in Kinase Inhibition: Application Notes for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in Medicinal Chemistry

Introduction: Unveiling a Crucial Scaffold in Targeted Cancer Therapy In the landscape of modern medicinal chemistry, the quest for highly specific and potent small molecule inhibitors of protein kinases remains a corner...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Crucial Scaffold in Targeted Cancer Therapy

In the landscape of modern medicinal chemistry, the quest for highly specific and potent small molecule inhibitors of protein kinases remains a cornerstone of drug discovery, particularly in oncology. Within this pursuit, certain molecular scaffolds emerge as privileged structures, offering a versatile platform for the development of targeted therapeutics. One such scaffold of significant interest is 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline . This molecule, while not a therapeutic agent in itself, serves as a critical chemical intermediate in the synthesis of potent tyrosine kinase inhibitors. Its strategic substitution pattern, featuring an aniline moiety for key interactions with the kinase hinge region and a triazole group for modulating solubility and metabolic stability, makes it an invaluable building block.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in medicinal chemistry. We will delve into its synthesis, its pivotal role in the construction of the FDA-approved drug Bosutinib, the underlying mechanism of action, and detailed protocols for its synthesis and subsequent utilization in drug development workflows.

The Strategic Importance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in medicinal chemistry. Its prevalence in clinically used drugs stems from a combination of favorable physicochemical and biological properties. Triazoles are known to be metabolically stable and can act as hydrogen bond acceptors, contributing to the binding affinity of a molecule to its biological target. Furthermore, the triazole moiety can improve the solubility and pharmacokinetic profile of a drug candidate. The diverse pharmacological activities of 1,2,4-triazole derivatives, including their use as antifungal, antiviral, and anticancer agents, underscore the versatility of this heterocyclic system[1].

Application Showcase: Synthesis of the Dual Src/Abl Kinase Inhibitor, Bosutinib

The most prominent application of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is as a key building block in the synthesis of Bosutinib (marketed as Bosulif®). Bosutinib is an orally available, dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML)[2][3]. The aniline portion of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is crucial as it forms the basis for the 4-anilinoquinoline core of Bosutinib, which is essential for its inhibitory activity against the target kinases.

The general synthetic strategy for Bosutinib involves the coupling of the 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline intermediate with a suitably functionalized quinoline core. This reaction, typically a nucleophilic aromatic substitution, forms the key C-N bond that links the aniline to the quinoline scaffold.

Below is a conceptual workflow illustrating the central role of our title compound in the synthesis of Bosutinib.

G cluster_synthesis Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline cluster_bosutinib Synthesis of Bosutinib cluster_evaluation Biological Evaluation A 2-ethoxyaniline B Nitration A->B C 2-ethoxy-5-nitroaniline B->C D Reduction C->D E 4-ethoxy-3-aminoaniline D->E F Triazole Ring Formation E->F G 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline F->G I Coupling Reaction G->I H Functionalized Quinoline Core H->I J Bosutinib I->J K Kinase Inhibition Assays (Src/Abl) J->K L Cell-Based Proliferation Assays J->L M In Vivo Efficacy Studies J->M

Caption: Workflow from intermediate synthesis to biological evaluation.

Protocols and Methodologies

PART 1: Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

This section provides a plausible, multi-step protocol for the synthesis of the title compound, based on established organic chemistry principles.

Step 1: Nitration of 2-ethoxyaniline

The initial step involves the regioselective nitration of 2-ethoxyaniline to introduce a nitro group at the para position to the activating ethoxy group.

  • Reaction: 2-ethoxyaniline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to yield 2-ethoxy-5-nitroaniline.

  • Rationale: The ethoxy group is an ortho-, para-director. While the amino group is also an ortho-, para-director, its activation can be modulated by acylation to prevent side reactions and control regioselectivity. Direct nitration of anilines can be hazardous and may lead to oxidation. A common strategy to circumvent this is to first acylate the aniline to form an acetanilide, which is less reactive and directs nitration to the para position. The acetyl group can then be removed by hydrolysis.

  • Protocol:

    • To a solution of 2-ethoxyaniline (1 equivalent) in acetic anhydride, add a catalytic amount of sulfuric acid and stir at room temperature for 1 hour to form 2-ethoxyacetanilide.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration. This solid is N-(2-ethoxy-5-nitrophenyl)acetamide.

    • Hydrolyze the acetamide by refluxing with aqueous hydrochloric acid until a clear solution is obtained.

    • Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate 2-ethoxy-5-nitroaniline.

    • Filter, wash with water, and dry the product.

Step 2: Reduction of the Nitro Group

The nitro group of 2-ethoxy-5-nitroaniline is reduced to an amino group to furnish 4-ethoxy-3-aminoaniline.

  • Reaction: 2-ethoxy-5-nitroaniline is reduced using a standard reducing agent like tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

  • Protocol (using SnCl2):

    • Dissolve 2-ethoxy-5-nitroaniline (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the precipitate of tin hydroxides redissolves.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-ethoxy-3-aminoaniline.

Step 3: Formation of the 1,2,4-Triazole Ring

The final step involves the construction of the 1,2,4-triazole ring onto the diamine. This can be achieved through various methods, a common one being the reaction with formic acid followed by cyclization with hydrazine. A more direct approach involves reacting the aniline with N,N-dimethylformamide azine or a similar reagent.

  • Reaction: The more reactive amino group of 4-ethoxy-3-aminoaniline is reacted to form the triazole ring.

  • Protocol (Illustrative):

    • A mixture of 4-ethoxy-3-aminoaniline (1 equivalent) and N,N'-diformylhydrazine (1.1 equivalents) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) is heated at a high temperature (e.g., 180-200 °C) for several hours.

    • The reaction progress is monitored by TLC or LC-MS.

    • After completion, the reaction mixture is cooled and the product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography to yield 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

PART 2: Application in the Synthesis of Bosutinib

The synthesized 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is then used in a crucial coupling reaction to form the core structure of Bosutinib.

  • Reaction: Nucleophilic aromatic substitution between 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and a suitable quinoline precursor, such as 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.

  • Protocol:

    • A mixture of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (1.1 equivalents) and 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (1 equivalent) is heated in a suitable solvent like 2-ethoxyethanol or N,N-dimethylformamide (DMF)[4].

    • An acid catalyst, such as pyridine hydrochloride, may be added to facilitate the reaction.

    • The reaction is heated at an elevated temperature (e.g., 120-140 °C) for several hours until completion, as monitored by HPLC[2].

    • Upon cooling, the product, Bosutinib, can be isolated by precipitation, filtration, and purified by recrystallization or column chromatography.

Mechanism of Action of Bosutinib and Biological Evaluation

Bosutinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Bcr-Abl fusion protein and Src family kinases[2]. The 4-anilinoquinazoline core, derived from 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, is crucial for binding to the ATP-binding pocket of these kinases.

G cluster_kinase Kinase ATP-Binding Site cluster_bosutinib Bosutinib Kinase Hinge Region ATP Binding Pocket Bosutinib 4-Anilino Moiety Quinazoline Core Side Chain Bosutinib:aniline->Kinase:hinge H-bonds Bosutinib->Kinase Inhibition of ATP Binding

Caption: Binding of Bosutinib to the kinase active site.

In Vitro and In Vivo Evaluation Protocols

1. Kinase Inhibition Assays:

  • Objective: To determine the potency of Bosutinib and its analogs against the target kinases (e.g., Src, Abl).

  • Methodology:

    • Utilize a variety of assay formats such as radioactive filter binding assays, fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Incubate varying concentrations of the inhibitor with the recombinant kinase, a suitable substrate (e.g., a peptide), and ATP (radiolabeled or modified for detection).

    • Measure the extent of substrate phosphorylation to determine the IC50 value of the inhibitor.

2. Cell-Based Proliferation Assays:

  • Objective: To assess the antiproliferative activity of the synthesized compounds in relevant cancer cell lines.

  • Methodology:

    • Culture cancer cell lines known to be dependent on Src/Abl signaling (e.g., K562 for CML).

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

    • Determine cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Calculate the GI50 (concentration for 50% growth inhibition).

3. In Vivo Efficacy Studies:

  • Objective: To evaluate the antitumor efficacy of the lead compounds in animal models.

  • Methodology:

    • Establish tumor xenografts in immunocompromised mice by subcutaneously injecting relevant cancer cells.

    • Once tumors reach a palpable size, randomize the animals into vehicle control and treatment groups.

    • Administer the test compound orally at different dose levels and schedules.

    • Monitor tumor growth over time and assess for any signs of toxicity.

Data Presentation

Table 1: Physicochemical Properties of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

PropertyValueSource
Molecular FormulaC10H12N4OPubChem[5]
Molecular Weight204.23 g/mol PubChem[5]
CAS Number1060796-06-6PubChem[5]
AppearanceOff-white to pale yellow solid(Typical)
SolubilitySoluble in DMSO, DMF, and methanol(Typical)

Conclusion and Future Perspectives

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline stands as a testament to the importance of well-designed chemical intermediates in the successful development of targeted therapies. Its application in the synthesis of Bosutinib highlights the power of strategic molecular design, where each functional group plays a deliberate role in achieving the desired pharmacological profile. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this and similar building blocks in their own drug discovery endeavors. As our understanding of kinase biology continues to evolve, the demand for novel and versatile chemical scaffolds will undoubtedly grow, and the principles exemplified by the application of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline will remain highly relevant in the ongoing fight against cancer and other diseases.

References

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.
  • Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A New and Practical Synthesis of Bosutinib. HETEROCYCLES, 89(12), 2805.
  • Pawan Kumar, Mursyidah Rahim, Suhaila M. Yaman and Sandeep Mhetre. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.
  • (2015). Process for preparation of bosutinib. WO2015198249A1.
  • (2013). Preparation method of bosutinib. CN103265482A.
  • Yin, J., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(1), 1143-1153.
  • (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 179, 541-555.
  • PubChem. (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Molbank, 2023(3), M1704.

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Application

Application Notes and Protocols for High-Throughput Screening Assays Using 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clin...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a broad spectrum of biological activities. These include antifungal agents (e.g., fluconazole, itraconazole), antiviral medications (e.g., ribavirin), and compounds with demonstrated anticancer and anticonvulsant properties.[1][2][3] The diverse pharmacological profiles of 1,2,4-triazole derivatives underscore their importance as a starting point for the discovery of novel therapeutic agents. This application note focuses on 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a compound belonging to this promising class of molecules. Given the established anticancer activity of structurally related compounds, we present a detailed protocol for a high-throughput screening (HTS) campaign designed to evaluate its potential as a cytotoxic agent against human cancer cell lines.[4][5]

Hypothesized Mechanism of Action: Induction of Apoptosis in Cancer Cells

While the precise mechanism of action for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is yet to be elucidated, many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspase enzymes. A key indicator of cellular health and viability is the intracellular concentration of adenosine triphosphate (ATP). A reduction in cellular ATP levels is a hallmark of apoptosis and can be readily quantified in a high-throughput format. Therefore, the primary assay detailed in this guide will utilize a luciferase-based system to measure ATP levels as a surrogate for cell viability.

High-Throughput Screening Workflow for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

The successful execution of a high-throughput screen requires a robust and validated workflow.[6][7] The following diagram outlines the key stages of the HTS process for evaluating the cytotoxic activity of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549) plate_seeding Cell Seeding in Microplates (384-well) cell_culture->plate_seeding compound_prep Compound Preparation (Serial Dilutions) compound_addition Compound Addition (Acoustic Dispensing) compound_prep->compound_addition plate_seeding->compound_addition incubation Incubation (48-72 hours) compound_addition->incubation reagent_addition Luminescent Reagent Addition (ATP-based) incubation->reagent_addition signal_detection Signal Detection (Luminometer) reagent_addition->signal_detection data_normalization Data Normalization (Controls) signal_detection->data_normalization hit_identification Hit Identification (Z'-factor, IC50) data_normalization->hit_identification confirmation Hit Confirmation & Validation hit_identification->confirmation

Caption: High-throughput screening workflow for assessing cytotoxicity.

Detailed Protocol: ATP-Based Cell Viability Assay

This protocol is designed for screening 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline for cytotoxic effects against a selected cancer cell line in a 384-well plate format. The assay measures intracellular ATP levels as an indicator of cell viability.

Materials and Reagents
  • Cell Line: Human cervical cancer cell line (HeLa) or human lung carcinoma cell line (A549).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline dissolved in 100% dimethyl sulfoxide (DMSO).

  • Assay Plates: 384-well, white, solid-bottom, tissue culture-treated microplates.

  • Reagent: ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Positive Control: Staurosporine or another known apoptosis inducer.

  • Negative Control: DMSO (vehicle).

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with luminescence detection capability.

Experimental Procedure
  • Cell Seeding:

    • Culture the chosen cancer cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 5 x 104 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (resulting in 1,250 cells per well).

    • Incubate the plates for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a concentration gradient of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in DMSO. A typical starting concentration for a primary screen is 10 mM.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates. This will result in a final concentration range suitable for dose-response analysis.

    • Include wells with positive control (e.g., staurosporine at a final concentration of 1 µM) and negative control (DMSO vehicle).

  • Incubation:

    • Incubate the assay plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the doubling time of the cell line.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the ATP-based luminescent assay reagent to room temperature.

    • Add 25 µL of the reagent to each well of the assay plates.

  • Signal Detection:

    • Mix the contents of the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a microplate reader.

Data Analysis and Hit Identification

The raw luminescence data will be normalized to the controls on each plate. The percentage of cell viability can be calculated as follows:

% Viability = [(Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)] * 100

A "hit" is defined as a compound that causes a significant reduction in cell viability. For a primary screen, a common cutoff is a reduction of viability by more than 50% or three standard deviations from the mean of the negative controls.

For dose-response experiments, the IC50 value (the concentration at which 50% of cell viability is inhibited) should be calculated by fitting the data to a four-parameter logistic curve.

A key metric for assessing the quality of an HTS assay is the Z'-factor.[8] It is calculated using the signals from the positive and negative controls:

Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hypothetical Data Presentation

The following table illustrates how data from a primary screen might be presented.

Compound IDConcentration (µM)Luminescence (RLU)% ViabilityHit (Yes/No)
Cmpd-0011085,43298.5No
2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline 10 15,678 18.1 Yes
Cmpd-0031079,87692.1No
Staurosporine (Positive Control)15,4326.3N/A
DMSO (Negative Control)N/A86,754100N/A

Secondary Assays and Hit Validation

Compounds identified as hits in the primary screen should be further investigated through a series of secondary assays to confirm their activity and elucidate their mechanism of action. These may include:

  • Orthogonal Assays: Employing a different cell viability assay, such as one based on resazurin reduction (e.g., alamarBlue™), to rule out assay-specific artifacts.[9]

  • Apoptosis Assays: Using techniques like caspase-3/7 activity assays or high-content imaging with fluorescent markers for apoptosis to confirm the induction of programmed cell death.

  • Target-Based Assays: If a specific molecular target is hypothesized, biochemical assays can be developed to directly measure the compound's effect on the target's activity (e.g., a kinase activity assay).

The following diagram illustrates a potential decision-making workflow for hit validation.

Hit_Validation primary_screen Primary Screen Hit (ATP-based Viability Assay) dose_response Dose-Response Curve (IC50 Determination) primary_screen->dose_response orthogonal_assay Orthogonal Viability Assay (e.g., Resazurin Reduction) dose_response->orthogonal_assay apoptosis_assay Mechanism of Action Assay (e.g., Caspase-3/7 Activity) orthogonal_assay->apoptosis_assay target_engagement Target Engagement Assay (If target is known) apoptosis_assay->target_engagement lead_optimization Lead Optimization target_engagement->lead_optimization

Caption: Hit validation and progression workflow.

Conclusion

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline represents a promising starting point for a drug discovery campaign due to its inclusion of the pharmacologically significant 1,2,4-triazole scaffold. The high-throughput screening protocols detailed in this application note provide a robust framework for rapidly assessing its cytotoxic potential and identifying it as a candidate for further development as a novel anticancer agent. Careful assay design, validation, and a systematic approach to hit confirmation are paramount to the success of such an endeavor.[10][11]

References

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available from: [Link]

  • Gilbert, D. et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available from: [Link]

  • Creative Bioarray. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]

  • Taosheng, C. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]

  • Oregon State University Libraries and Press. Cell-based assays for high-throughput screening : methods and protocols. Available from: [Link]

  • Sygnature Discovery. High Throughput Drug Screening. Available from: [Link]

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  • PubChem. 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Available from: [Link]

  • PubChemLite. 2-ethoxy-5-(4h-1,2,4-triazol-4-yl)aniline. Available from: [Link]

  • Al-Warhi, T. et al. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Molbank. Available from: [Link]

  • Schubart, A. et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, S. et al. (2013). Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. Archives of Pharmacal Research. Available from: [Link]

  • Gong, P. et al. (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Farahat, A. et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one: Synthesis and Crystal Structure. Preprints.org. Available from: [Link]

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Method

Application Note: Strategic Synthesis of Novel Bioactive Heterocycles from 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Triazolyl-Aniline Scaffold The relentless pursuit of novel molecular entities with therapeutic potential plac...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Triazolyl-Aniline Scaffold

The relentless pursuit of novel molecular entities with therapeutic potential places heterocyclic compounds at the forefront of medicinal chemistry. Among these, nitrogen-containing heterocycles are particularly prominent in numerous approved drugs.[1] The 1,2,4-triazole ring, a five-membered aromatic system with three nitrogen atoms, is a recognized pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding, making it a valuable component in drug design.[2][3][4] Triazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][5]

This guide focuses on a highly functionalized and promising starting material: 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline . This molecule is a strategic scaffold for generating diverse and novel heterocyclic cores. The aniline nitrogen provides a reactive handle for a multitude of cyclization reactions, while the ethoxy and triazolyl substituents offer opportunities to modulate the electronic properties, solubility, and target-binding interactions of the resulting compounds.

This document provides detailed, field-tested protocols for the synthesis of two important classes of heterocycles—quinolones and benzodiazepines—from this versatile starting material. The methodologies are explained with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design.

Overview of Synthetic Pathways

The primary amino group of the aniline scaffold is the key to its synthetic versatility. It can act as a potent nucleophile to initiate cyclization cascades. Two powerful and well-established named reactions are particularly well-suited for elaborating this starting material into more complex heterocyclic systems: the Gould-Jacobs reaction for quinolone synthesis and cyclocondensation reactions for benzodiazepine synthesis.

G start 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline pathway1 Pathway A: Gould-Jacobs Reaction start->pathway1 pathway2 Pathway B: Cyclocondensation start->pathway2 reagent1 Diethyl Ethoxymethylenemalonate (EMME) reagent1->pathway1 reagent2 β-Diketone or β-Ketoester reagent2->pathway2 product1 Triazolyl-Substituted 4-Quinolone Core pathway1->product1 Thermal Cyclization product2 Triazolyl-Substituted 1,5-Benzodiazepine Core pathway2->product2 Acid-Catalyzed Condensation

Caption: High-level overview of synthetic routes from the starting aniline.

Pathway A: Synthesis of Novel 7-(4H-1,2,4-triazol-4-yl)-8-ethoxyquinolin-4(1H)-one Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[6][7] The Gould-Jacobs reaction is a robust and reliable method for constructing the 4-hydroxyquinoline (or 4-quinolone) ring system from an aniline and a malonic ester derivative.[8][9]

Causality of the Method: This reaction proceeds in two main stages:

  • Condensation: The aniline nitrogen performs a nucleophilic attack on diethyl ethoxymethylenemalonate (EMME), displacing the ethoxy group to form a stable enamine intermediate.[8] This step is typically fast and efficient.

  • Thermal Cyclization: At high temperatures, an intramolecular 6-electron cyclization occurs, followed by the elimination of ethanol to form the fused heterocyclic ring.[8][10] This is the rate-determining step and requires significant thermal energy.

Detailed Experimental Protocol: Gould-Jacobs Reaction

Objective: To synthesize Ethyl 8-ethoxy-4-oxo-7-(4H-1,2,4-triazol-4-yl)-1,4-dihydroquinoline-3-carboxylate.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassNotes
2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline218.2410.02.18 gStarting Material
Diethyl ethoxymethylenemalonate (EMME)216.2211.02.38 g (2.25 mL)1.1 equivalents
Diphenyl ether170.21-50 mLHigh-boiling solvent (B.P. 259 °C)
Hexane--~100 mLFor washing the product
Ethanol--~50 mLFor recrystallization

Procedure:

  • Step 1: Condensation.

    • In a 250 mL round-bottom flask, combine 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (2.18 g, 10.0 mmol) and diethyl ethoxymethylenemalonate (2.25 mL, 11.0 mmol).

    • Heat the mixture at 120-130 °C for 2 hours with stirring. The mixture will become a homogenous melt.

    • Scientist's Note: This step forms the intermediate diethyl 2-(((2-ethoxy-5-(4H-1,2,4-triazol-4-yl)phenyl)amino)methylene)malonate. It's possible to isolate this intermediate, but for efficiency, we proceed directly to cyclization.[9]

  • Step 2: Thermal Cyclization.

    • To the flask containing the intermediate, add diphenyl ether (50 mL).

    • Fit the flask with a reflux condenser and a thermometer.

    • Heat the solution to a vigorous reflux (approx. 250-255 °C) and maintain this temperature for 30-45 minutes.

    • Trustworthiness Check: Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane). The product should be significantly more polar than the intermediate.

  • Step 3: Isolation and Purification.

    • Allow the reaction mixture to cool to below 100 °C.

    • While still warm, pour the mixture into a beaker containing hexane (100 mL) with vigorous stirring. The product will precipitate as a solid.

    • Allow the suspension to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold hexane (2 x 25 mL) to remove the diphenyl ether solvent.

    • Recrystallize the crude product from hot ethanol to yield the pure ethyl 8-ethoxy-4-oxo-7-(4H-1,2,4-triazol-4-yl)-1,4-dihydroquinoline-3-carboxylate as a crystalline solid.

  • Step 4 (Optional): Hydrolysis and Decarboxylation.

    • To obtain the parent 4-quinolone, the ester can be hydrolyzed with aqueous NaOH, followed by acidification and thermal decarboxylation.[8]

G cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Workup & Purification A Combine Aniline and EMME B Heat to 130°C (2 hours) A->B Condensation C Add Diphenyl Ether B->C D Reflux at 255°C (45 min) C->D Cyclization E Cool and Precipitate in Hexane D->E F Vacuum Filter & Wash E->F G Recrystallize from Ethanol F->G H Characterize Product G->H

Caption: Experimental workflow for the Gould-Jacobs quinolone synthesis.

Pathway B: Synthesis of Novel 8-Ethoxy-5-(4H-1,2,4-triazol-4-yl)-2,3-dihydro-1H-benzo[e][2][8]diazepine Derivatives

Benzodiazepines are a cornerstone of psychopharmacology, well-known for their anxiolytic, sedative, and anticonvulsant effects.[11][12] The synthesis of 1,5-benzodiazepines is classically achieved through the acid-catalyzed condensation of an o-phenylenediamine with a β-dicarbonyl compound, such as acetylacetone.[13] This reaction provides a straightforward entry into this valuable heterocyclic system.

Causality of the Method: The reaction mechanism involves a double condensation.

  • Imine Formation: One of the aniline's amino groups attacks a carbonyl group of the β-diketone, forming an enamine or imine intermediate after dehydration.

  • Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl, and a subsequent dehydration step forms the seven-membered diazepine ring.[13]

Detailed Experimental Protocol: Benzodiazepine Synthesis

Objective: To synthesize 8-Ethoxy-2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)-3H-benzo[e][2][8]diazepine.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassNotes
2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline218.245.01.09 gStarting Material
Acetylacetone (2,4-Pentanedione)100.125.50.55 g (0.56 mL)1.1 equivalents
Glacial Acetic Acid60.05-20 mLSolvent and acid catalyst
Sodium Bicarbonate (sat. aq.)--~50 mLFor neutralization
Ethyl Acetate--~100 mLFor extraction
Anhydrous Magnesium Sulfate--~5 gDrying agent

Procedure:

  • Step 1: Reaction Setup.

    • Dissolve 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (1.09 g, 5.0 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add acetylacetone (0.56 mL, 5.5 mmol) to the solution.

    • Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst required to promote the condensation and dehydration steps.

  • Step 2: Cyclocondensation.

    • Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours.

    • Trustworthiness Check: Monitor the disappearance of the starting aniline using TLC (e.g., 1:1 Ethyl Acetate:Hexane). The benzodiazepine product will have a different Rf value.

  • Step 3: Work-up and Extraction.

    • Cool the reaction mixture to room temperature.

    • Carefully pour the acidic solution into a beaker containing ice water (100 mL).

    • Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

  • Step 4: Isolation and Purification.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil or solid can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure 8-ethoxy-2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)-3H-benzo[e][2][8]diazepine.

Characterization of Novel Compounds

To ensure the structural integrity of the newly synthesized heterocycles, a full suite of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the proposed structure, showing the correct number of protons and carbons and their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition of the final product.

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups (e.g., C=O stretch in the quinolone, C=N stretch in the benzodiazepine).

Conclusion

The starting material, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, serves as an excellent platform for the development of novel heterocyclic compounds with significant potential in drug discovery. The protocols detailed herein for the synthesis of quinolone and benzodiazepine cores are robust, scalable, and based on well-understood chemical principles. By leveraging these classic cyclization strategies, researchers can efficiently generate libraries of novel triazole-fused heterocycles for biological screening and lead optimization programs.

References

  • Title: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Síntesis de quinolinas de Gould-Jacobs Source: Wikipedia (Spanish) URL: [Link]

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Application

Application Note: A Phased Approach to Bioactivity Screening of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Introduction The identification of novel bioactive compounds is a cornerstone of modern drug discovery. The molecule 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline[1][2] presents a compelling scaffold for investigation, incor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The identification of novel bioactive compounds is a cornerstone of modern drug discovery. The molecule 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline[1][2] presents a compelling scaffold for investigation, incorporating both a 1,2,4-triazole ring and an aniline derivative. The triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, particularly known for its antimicrobial properties[3]. Conversely, the aniline structure, while a versatile synthetic handle, is also a known structural alert that can be associated with metabolic liabilities and potential toxicity[4][5].

Given the absence of established biological data for this specific compound, a systematic and robust screening cascade is required to elucidate its potential therapeutic value and liabilities. This guide provides a comprehensive, phased experimental framework designed for researchers in drug development to systematically evaluate the bioactivity of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Our approach prioritizes a logical progression from broad, high-throughput screening to more focused, mechanism-of-action studies, ensuring efficient use of resources and scientifically sound decision-making.

The experimental design follows a tiered approach, beginning with foundational in vitro assays to establish a basic activity profile and concluding with considerations for more complex biological models. Each protocol is designed to be self-validating through the inclusion of appropriate controls, and the rationale behind each experimental choice is explained to provide a clear causal link between the experimental design and the scientific question being addressed.

Phase 1: Foundational Bioactivity and Cytotoxicity Screening

The initial phase is designed to cast a wide net, identifying potential areas of biological activity while simultaneously establishing a safe concentration window for future experiments. This is a critical first step in any preclinical drug discovery process[6]. High-throughput screening (HTS) methodologies are ideal for this stage, allowing for the rapid assessment of the compound against various biological targets[7][8].

Rationale for Initial Screening Targets

The selection of the initial assays is based on the structural motifs within 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline:

  • General Cytotoxicity: Essential for any new chemical entity to determine the concentration range that is non-lethal to cells, which is required for subsequent cell-based assays. This also provides a preliminary indication of potential anticancer activity[9].

  • Antimicrobial Activity: The 1,2,4-triazole ring is a key component of many antifungal and antibacterial agents, making this a high-priority screening area[3][10].

  • Anti-inflammatory Activity: Both triazole and aniline derivatives have been reported to possess anti-inflammatory properties. Simple, cell-free assays provide a rapid and cost-effective first look at this potential activity[11][12].

Experimental Workflow: Phase 1

The workflow for the initial screening phase is designed to be sequential and logical. Cytotoxicity data is generated first to inform the concentrations used in subsequent parallel screens.

G cluster_0 Phase 1: Foundational Screening Compound Test Compound 2-ethoxy-5-(...) aniline Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT/XTT on Normal & Cancer Cell Lines) Compound->Cytotoxicity Determine Concentration Range Antimicrobial 2. Antimicrobial Screen (Bacteria & Fungi Panel) Cytotoxicity->Antimicrobial Informed Dosing AntiInflam 3. Anti-inflammatory Screen (Protein Denaturation Assay) Cytotoxicity->AntiInflam Informed Dosing Data Data Analysis: IC50 / MIC / % Inhibition Cytotoxicity->Data Antimicrobial->Data AntiInflam->Data Decision Hit Identification & Prioritization Data->Decision G cluster_1 Phase 3: In Vivo Considerations InVitro Promising In Vitro 'Hit' Compound PKPD Pharmacokinetics (PK) (ADME Studies) InVitro->PKPD Assess Exposure & Metabolism Tox Preliminary Toxicology (Maximum Tolerated Dose) InVitro->Tox Determine Safe Dosing Range Efficacy Disease Model Efficacy Testing (e.g., Xenograft, Infection Model) PKPD->Efficacy Inform Dosing Regimen Tox->Efficacy Set Dose Limits Decision Go/No-Go for Preclinical Development Efficacy->Decision

Caption: High-level logic for in vivo study progression.

Key initial in vivo studies include:

  • Pharmacokinetics (PK): Assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound to understand its bioavailability and persistence in the body.[13]

  • Toxicology: Determining the maximum tolerated dose (MTD) in a relevant animal model (typically rodents) to establish a safe dose range for efficacy studies.

  • Efficacy Models: Testing the compound in an animal model that mimics a human disease, based on the in vitro findings (e.g., a tumor xenograft model for an anticancer compound or an infection model for an antimicrobial).[14]

These studies are complex, require specialized facilities and ethical approval, and should be designed with statistical rigor to ensure the results are meaningful and reproducible.[15][16]

References

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Method

Solubilizing 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline for in vitro experiments

An Application Note and Protocol for the Solubilization of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline for In Vitro Experiments Authored by: A Senior Application Scientist Abstract This document provides a detailed guide f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solubilization of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline for In Vitro Experiments

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers on the systematic solubilization of the novel compound 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline for use in in vitro biological assays. The protocol emphasizes a first-principles approach, guiding the user through understanding the compound's inferred physicochemical properties to develop a robust and reproducible solubilization strategy. We address the critical need for maintaining compound integrity and minimizing vehicle-induced artifacts in experimental systems. The methodologies described herein are designed to be self-validating, ensuring that the resulting solutions are suitable for generating reliable and interpretable data in pharmacology, drug discovery, and toxicology studies.

Introduction: The Challenge of "Insoluble" Compounds

The translation of a promising chemical entity from a solid powder to a biologically active agent in an in vitro assay is a critical, yet often underestimated, step in experimental science. The compound at the center of this note, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, presents a common challenge. Its structure, featuring an aromatic aniline core, an ethoxy group, and a polar triazole moiety, suggests limited aqueous solubility.

Simply dissolving a compound in a strong organic solvent like 100% Dimethyl Sulfoxide (DMSO) and then diluting it into aqueous media can lead to precipitation, inaccurate concentration measurements, and ultimately, misleading biological data. This guide, therefore, provides a systematic workflow not just to dissolve the compound, but to understand its behavior in solution, ensuring the generation of high-quality, reproducible results.

Predicted Physicochemical Properties
  • Aniline Core: The primary amine on the aniline ring provides a basic center (pKa ~4-5), which can be protonated to form a more soluble cationic salt at acidic pH.

  • 1,2,4-Triazole Ring: This heterocyclic moiety contains nitrogen atoms that can act as hydrogen bond acceptors and also possess weak basic properties. The presence of the triazole ring generally increases polarity compared to a simple benzene ring.

  • Ethoxy Group (-OCH₂CH₃): This is an electron-donating group that slightly increases the basicity of the aniline nitrogen. It also adds a degree of lipophilicity to the molecule.

Collectively, these features suggest a molecule with poor neutral aqueous solubility but with a "handle" for pH-dependent solubilization. The overall structure is largely hydrophobic, indicating that a co-solvent system will likely be necessary.

The Strategic Approach to Solubilization

Our strategy is built on a tiered, empirical approach. We will start with the most common and compatible solvents for in vitro work and progressively move to more complex formulations only if necessary. The goal is to find the mildest conditions that achieve the desired concentration while ensuring compatibility with the downstream biological assay.

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: pH Modification (If Insoluble in Organic Solvents) cluster_2 Phase 3: Stock Solution Preparation & Validation A Weigh Compound (1-5 mg) B Test Solvent 1: 100% DMSO A->B Add to C Test Solvent 2: 100% Ethanol A->C Add to D Test Solvent 3: 100% Methanol A->D Add to E Assess Solubility (Visual Inspection, Vortex) B->E C->E D->E F Prepare 0.1 M HCl (Acidic) E->F If Insoluble J Select Optimal Solvent System (e.g., 10 mM in DMSO) E->J If Soluble H Add Compound to Acid/Base F->H G Prepare 0.1 M NaOH (Basic) G->H I Assess Solubility (Vortex, Gentle Warming) H->I I->J If Soluble K Prepare High-Concentration Stock Solution J->K L Kinetic Solubility Test: Dilute stock into Assay Buffer K->L M Observe for Precipitation (t=0 and t=2h) L->M N SUCCESS: Stable Working Solution M->N No Precipitate O FAIL: Precipitation Observed M->O Precipitate P Troubleshoot: Lower Stock Conc., Add Surfactant, or Re-evaluate Solvent O->P P->K Iterate

Figure 1: A systematic workflow for determining the optimal solubilization strategy.

Experimental Protocols

Materials and Equipment
  • 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity (>99.5%)[1][2]

  • Ethanol, 200 proof (100%)

  • Methanol, ACS grade or higher

  • Sterile, pyrogen-free water

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • The intended in vitro assay medium (e.g., DMEM, RPMI-1640)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance (readable to 0.1 mg)

  • pH meter or pH indicator strips

Protocol 1: Initial Solvent Screening

This protocol aims to identify a primary organic solvent for creating a high-concentration stock solution.[3][4] DMSO is the preferred starting point due to its broad solubilizing power and compatibility with most in vitro assays at low final concentrations.[5]

  • Preparation: Tare a clean 1.5 mL microcentrifuge tube on an analytical balance. Carefully add approximately 1-2 mg of the compound. Record the exact weight.

  • Solvent Addition (DMSO): Calculate the volume of DMSO required to achieve a target concentration of 10 mM. Add this volume of DMSO to the tube.

    • Rationale: A 10 mM stock is a common starting point in drug discovery, allowing for a wide range of final assay concentrations while keeping the final DMSO concentration low (typically ≤0.5%).[6][7]

  • Solubilization Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect the solution against a dark background. Look for any visible solid particles.

  • Assessment:

    • Completely Soluble: The solution is clear with no particulates. Proceed to Protocol 3 .

    • Partially Soluble or Insoluble: If particles remain, you may try gentle warming (37°C for 5-10 minutes) or sonication. If the compound remains insoluble, repeat steps 1-3 with Ethanol and then Methanol. If solubility is not achieved in any pure organic solvent, proceed to Protocol 2 .

Protocol 2: pH-Dependent Solubility Assessment

This protocol leverages the basic aniline moiety to increase aqueous solubility by forming a salt. Aniline's solubility is known to significantly increase in acidic conditions where it becomes protonated.[8][9]

  • Acidic Test: Weigh 1-2 mg of the compound into a clean microcentrifuge tube. Add the volume of 0.1 M HCl calculated to reach a 1 mM target concentration.

    • Rationale: We test a lower concentration here as salt formation may not be as efficient as dissolution in a pure organic solvent.

  • Basic Test: In a separate tube, repeat the process using 0.1 M NaOH.

  • Solubilization & Assessment: Vortex each tube for 2-3 minutes. Observe for dissolution.

  • Decision Point:

    • Soluble in 0.1 M HCl: This indicates that an acidified aqueous stock solution is possible. This is highly advantageous as it avoids organic solvents. Before proceeding, it is crucial to verify that the low pH of the stock will be sufficiently buffered by the final assay medium to not impact cell health or assay performance.

    • Insoluble in Both: If the compound is not soluble in acidic or basic solutions, a more complex formulation using co-solvents or surfactants may be required.[10] However, the most practical first step is to return to DMSO as the primary solvent and optimize the stock concentration.

Protocol 3: Preparation and Validation of a DMSO Stock Solution

This is the most common and critical protocol for preparing compounds for in vitro screening.[11][12][13]

  • Stock Preparation: Based on the successful solvent test (usually DMSO), prepare a concentrated stock solution (e.g., 10 mM). Accurately weigh a larger amount of the compound (e.g., 5-10 mg) into an appropriate sterile vial (e.g., amber glass vial). Add the calculated volume of cell-culture grade DMSO. Vortex until fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in properly labeled microcentrifuge tubes.[13] Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]

  • Kinetic Solubility Validation (Crucial Step): This step simulates the dilution into your aqueous assay buffer and is a key self-validating step. a. Prepare a "worst-case scenario" dilution. For example, if your highest assay concentration will be 100 µM and your stock is 10 mM, this is a 1:100 dilution. b. Add the corresponding volume of your assay buffer (e.g., 990 µL of DMEM) to a microcentrifuge tube. c. Add the required volume of your DMSO stock (e.g., 10 µL) directly into the buffer and vortex immediately. d. Observe Immediately (t=0): Check for any cloudiness or precipitate (Tyndall effect). e. Incubate and Observe Again (t=2h): Let the tube sit at room temperature or 37°C for 2 hours and re-examine. Many compounds exhibit delayed precipitation.[13]

  • Interpreting Validation Results:

    • Clear Solution at 2h: The stock concentration is suitable for use up to this final concentration.

    • Precipitation Observed: This is a critical finding. Your working concentration is lower than intended. You must either lower the stock concentration (e.g., prepare a new 1 mM stock) and repeat the validation, or lower the maximum concentration used in your experiment.[13]

Data Interpretation and Best Practices

Solvent Effects in Biological Assays

It is imperative to remember that the solvent is not inert. DMSO, even at low concentrations, can have biological effects.[6][7][14]

SolventRecommended Max. Concentration in Cell CulturePotential Artifacts
DMSO < 0.5% (v/v) ; many cell lines tolerate up to 1%Induction of cell differentiation, apoptosis, or changes in gene expression. Can act as a ROS scavenger.[6][7][14]
Ethanol < 0.5% (v/v) Can induce cellular stress responses. Volatility can change stock concentration over time.[15]
Methanol < 0.1% (v/v) Generally more toxic to cells than ethanol.

Golden Rule: Always include a "vehicle control" in your experiments. This is a condition where you add the same final concentration of the solvent (e.g., 0.5% DMSO) to the assay in the absence of your compound. This allows you to subtract any background effect of the solvent itself.[15]

Troubleshooting Common Issues
  • Compound Crashes Out Upon Dilution: The kinetic solubility limit has been exceeded. The most reliable solution is to lower the concentration of the DMSO stock and re-validate.

  • Inconsistent Results Between Experiments: This can be due to inconsistent stock solution preparation or degradation.[3] Ensure you are using single-use aliquots to avoid freeze-thaw cycles and that your weighing and dilution steps are precise.[13]

  • High Background in Vehicle Control: The cell line or assay may be particularly sensitive to the chosen solvent. Test a lower solvent concentration or consider alternative solvents if possible.

G A Prepare Concentrated Stock in DMSO (e.g., 10 mM) B Create Single-Use Aliquots Store at -80°C A->B Best Practice C Thaw ONE Aliquot for Experiment B->C Workflow Step D Prepare Serial Dilution Plate (Intermediate Dilutions in DMSO or Medium) C->D E Add to Final Assay Plate (e.g., Cell Culture Plate) D->E F Ensure Final DMSO Concentration is Constant and ≤0.5% E->F G Include Vehicle Control (DMSO only) F->G Critical Control H Incubate and Acquire Data F->H Proceed G->H

Figure 2: Recommended experimental workflow for using stock solutions.

Conclusion

The successful use of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in in vitro research is fundamentally dependent on a well-characterized and stable solubilization method. By following the systematic, empirical approach detailed in this guide—from initial solvent screening to pH modification and, most importantly, kinetic solubility validation—researchers can prepare stock solutions with confidence. Adherence to these protocols and best practices, particularly the inclusion of appropriate vehicle controls, will minimize experimental artifacts and ensure the generation of accurate, reproducible, and trustworthy data, thereby accelerating the path of scientific discovery.

References

  • Solubility of Things. (n.d.). Aniline.
  • UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • protocols.io. (2021). DMSO stock preparation.
  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture.
  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • bioWORLD. (n.d.). DMSO Bio-Max, Cell Culture Grade.
  • ResearchGate. (2018). Drug stock solutions best practices?.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ChemicalBook. (2022). The Solubility of Aniline.
  • National Institutes of Health. (n.d.). Aniline. PubChem.
  • Quora. (2018). Why is aniline more soluble in an aqueous acid solution than water?.

Sources

Application

The Lynchpin in Modern Herbicide Development: A Guide to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Introduction: The Strategic Importance of a Versatile Precursor In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical building blocks are paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Precursor

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical building blocks are paramount to the discovery of novel, effective, and selective herbicides. Among these crucial precursors, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline has emerged as a cornerstone in the synthesis of a new generation of potent herbicidal agents. Its unique trifunctional molecular architecture—comprising a reactive aniline moiety, a directing ethoxy group, and a biologically active triazole ring—offers a strategic platform for the construction of complex agrochemicals, particularly those belonging to the triazolopyrimidine sulfonanilide class.[1]

This class of herbicides is renowned for its high efficacy at low application rates, targeting the essential plant enzyme acetolactate synthase (ALS).[2] The strategic placement of the triazole group in the aniline precursor is instrumental in achieving the desired biological activity and selectivity in the final herbicidal product. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline as a key precursor in the development of modern agrochemicals. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and provide a roadmap for its utilization in the synthesis of a commercially significant herbicide.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is essential for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₄O[3]
Molecular Weight 204.23 g/mol [3]
Appearance Off-white to light brown solid (predicted)
Melting Point Not available
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO
CAS Number 1060796-06-6[3]

Table 1: Physicochemical Properties of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Spectroscopic Data for Characterization:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data is available on PubChem, which can be used to confirm the structure of the synthesized compound.[3]

  • Mass Spectrometry (MS): The exact mass and fragmentation pattern are crucial for confirming the molecular weight and structure.[3]

Synthesis of the Precursor: A Step-by-Step Protocol

The synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust and scalable method derived from established organic synthesis principles.

SynthesisWorkflow cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Reduction cluster_2 Step 3: Triazole Ring Formation A 2-Chloro-5-nitroaniline D 2-Ethoxy-5-nitroaniline A->D SNAr Reaction B Sodium Ethoxide B->D C Ethanol (solvent) C->D F 2-Ethoxy-5-aminoaniline D->F Nitro Group Reduction E Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) E->F I 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline F->I Cyclization G N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) G->I H Hydrazine H->I

Figure 1: Synthetic workflow for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

PART 1: Synthesis of 2-Ethoxy-5-nitroaniline

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the ethoxy group.

Materials and Reagents:

  • 2-Chloro-5-nitroaniline

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-5-nitroaniline in anhydrous ethanol.

  • Addition of Base: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature with continuous stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product, 2-ethoxy-5-nitroaniline, will precipitate out.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.[4]

Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro group by the ethoxide nucleophile. Anhydrous conditions are crucial to prevent the hydrolysis of sodium ethoxide.

PART 2: Synthesis of 2-Ethoxy-5-aminoaniline

The nitro group is reduced to an amine in this step.

Materials and Reagents:

  • 2-Ethoxy-5-nitroaniline

  • Iron powder (Fe) or Palladium on carbon (Pd/C)

  • Hydrochloric acid (HCl) or Hydrogen gas (H₂)

  • Ethanol or Methanol

  • Filtration apparatus

Protocol (using Fe/HCl):

  • Reaction Setup: Suspend 2-ethoxy-5-nitroaniline in a mixture of ethanol and water in a round-bottom flask.

  • Addition of Reagents: Add iron powder to the suspension, followed by the slow addition of concentrated hydrochloric acid while stirring vigorously.

  • Heating: Gently heat the reaction mixture to 60-70 °C for 2-3 hours. The color of the reaction mixture will change, indicating the reduction of the nitro group.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-ethoxy-5-aminoaniline.

Causality: Catalytic hydrogenation with H₂/Pd-C is a cleaner alternative but requires specialized equipment. The Fe/HCl method is a classic and effective method for nitro group reduction in a laboratory setting.[5]

PART 3: Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

This final step involves the construction of the 1,2,4-triazole ring.

Materials and Reagents:

  • 2-Ethoxy-5-aminoaniline

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[6]

  • Hydrazine hydrate

  • Acetic acid

  • Round-bottom flask with reflux condenser

Protocol:

  • Amidine Formation: In a round-bottom flask, dissolve 2-ethoxy-5-aminoaniline in a suitable solvent like toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of acetic acid.

  • Reaction with Hydrazine: Heat the mixture to reflux for 2-4 hours to form the intermediate amidine.

  • Cyclization: Cool the reaction mixture and add hydrazine hydrate.

  • Final Reflux: Heat the mixture again to reflux for 6-8 hours to effect the cyclization to the triazole ring.

  • Work-up and Purification: After cooling, the product can be isolated by precipitation or extraction, followed by purification by column chromatography or recrystallization.

Causality: DMF-DMA acts as a one-carbon synthon, reacting with the aniline to form an amidine. Subsequent reaction with hydrazine leads to the formation of the 1,2,4-triazole ring.[7]

Application in Agrochemical Synthesis: The Case of Florasulam

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a key intermediate in the synthesis of florasulam, a triazolopyrimidine sulfonanilide herbicide.[8][9]

FlorasulamSynthesis cluster_0 Sulfonamide Bond Formation A 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline D Florasulam A->D Coupling Reaction B Triazolopyrimidine Sulfonyl Chloride B->D C Base (e.g., Pyridine) C->D

Figure 2: Final coupling step in the synthesis of Florasulam.

Protocol for Florasulam Synthesis:

Materials and Reagents:

  • 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

  • 2-(chlorosulfonyl)-5,8-dimethoxy[8][10][11]triazolo[1,5-c]pyrimidine (or a similar sulfonyl chloride)

  • Anhydrous pyridine or another suitable base

  • Anhydrous dichloromethane or other aprotic solvent

  • Round-bottom flask with a nitrogen inlet

Protocol:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine to the solution and stir at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the triazolopyrimidine sulfonyl chloride in dichloromethane to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain florasulam.[9][12]

Causality: The aniline nitrogen of the precursor acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride to form a stable sulfonamide bond, which is the key linkage in sulfonylurea and related herbicides. The base is required to neutralize the HCl generated during the reaction.

Analytical Quality Control

Rigorous quality control of the synthesized precursor is essential to ensure the success of subsequent reactions and the purity of the final agrochemical product.

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) To determine the purity of the synthesized compound.A single major peak corresponding to the product with purity >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure.The ¹H and ¹³C NMR spectra should match the expected chemical shifts and coupling constants for the target molecule.
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.The mass spectrum should show the correct molecular ion peak (M+H)⁺.
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for N-H (amine), C-O-C (ether), C=N, and C-H bonds should be observed.

Table 2: Analytical Methods for Quality Control.

Conclusion and Future Outlook

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a strategically important precursor that provides a reliable and efficient entry point to a valuable class of modern herbicides. The detailed protocols provided in this application note offer a practical guide for its synthesis and utilization. As the demand for more selective and environmentally benign agrochemicals continues to grow, the development of innovative synthetic routes and the exploration of new applications for versatile precursors like 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline will remain a key focus for researchers in the field. The methodologies outlined herein are intended to empower scientists to accelerate their research and contribute to the advancement of sustainable agriculture.

References

  • Florasulam (Ref: DE 570) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/314.htm]
  • Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20598554/]
  • Triazolopyrimidine Sulfonanilide Herbicides and Related Compounds - R Discovery. [URL: https://rdiscover.com/document/09604377-1994-13-3-267-315-10-1016-0960-4377-94-80002-U]
  • CN107602566A - The synthetic method of florasulam intermediate - Google Patents. [URL: https://patents.google.
  • CN107602566B - The synthetic method of florasulam intermediate - Google Patents. [URL: https://patents.google.
  • FLORASULAM | 145701-23-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0242220_EN.htm]
  • WO2019074995A1 - Method of preparation of florasulam - Google Patents. [URL: https://patents.google.
  • Solved 2. Show how to make 2-ethoxy-5-nitroaniline. You | Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/2-show-make-2-ethoxy-5-nitroaniline-inorganic-reagents-solvents-might-need-synthesis-must-q89508544]
  • Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/16q9z0x/having_trouble_figuring_the_synthesis_of_2ethoxy5/ ]
  • CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents. [URL: https://patents.google.
  • 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | C10H12N4O | CID 28643059 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/28643059]
  • Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11141449/]
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316744/]
  • 2-ethoxy-5-nitroaniline - Stenutz. [URL: https://stenutz.eu/chem/solv/2-ethoxy-5-nitroaniline]
  • An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline - Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-2-2-hydroxyethoxy-4-nitroaniline]
  • (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives - ResearchGate. [URL: https://www.researchgate.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. [URL: https://www.mdpi.com/1422-8599/2023/3/M1720]
  • EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents. [URL: https://patents.google.
  • N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. [URL: https://www.semanticscholar.org/paper/N%2CN-Dimethylformamide-dimethyl-acetal-(DMFDMA)%3A-to-Araujo-Ferreira/4b15093551532018898b3c65c5d2639209587428]
  • Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio - Preprints.org. [URL: https://www.preprints.org/manuscript/202308.1205/v1]
  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. [URL: https://www.researchgate.net/publication/228399589_Dimethylformamide_Dimethyl_Acetal_as_a_Building_Block_in_Heterocyclic_Synthesis]
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299831/]
  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. [URL: https://www.researchgate.net/publication/228399589_Dimethylformamide_Dimethyl_Acetal_as_a_Building_Block_in_Heterocyclic_Synthesis]
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. [URL: https://www.researchgate.net/publication/281143270_Synthesis_of_2-ethyl-4-methoxy_aniline_via_four-step_process]

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Method

Application Notes and Protocols for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in Materials Science

Introduction: A Multifunctional Building Block for Advanced Materials 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a bespoke organic molecule poised for significant contributions to materials science. Its unique trifunct...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Materials

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a bespoke organic molecule poised for significant contributions to materials science. Its unique trifunctional architecture, comprising a polymerizable aniline moiety, a metal-coordinating and corrosion-inhibiting triazole ring, and a modulating ethoxy group, offers a versatile platform for the design of novel functional materials. The strategic placement of these groups allows for the development of materials with tailored electronic, anti-corrosive, and catalytic properties.

The aniline group serves as a well-established precursor for the synthesis of polyaniline (PANI), one of the most studied conductive polymers. The incorporation of the triazole and ethoxy substituents onto the aniline backbone is anticipated to modify the electronic properties, solubility, and processability of the resulting polymers. Furthermore, the 1,2,4-triazole ring is known for its ability to form stable complexes with metal ions and to create protective films on metal surfaces, making this molecule a prime candidate for the development of corrosion inhibitors and metal-organic frameworks (MOFs).

These application notes provide a comprehensive guide for researchers, materials scientists, and chemical engineers on the utilization of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in the synthesis and characterization of advanced materials. The protocols herein are designed to be self-validating, with in-depth explanations of the scientific principles underpinning the experimental choices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is crucial for its effective application. The following table summarizes key computed and experimental data.

PropertyValueSource
Molecular Formula C10H12N4OPubChem[1][2]
IUPAC Name 2-ethoxy-5-(1,2,4-triazol-4-yl)anilinePubChem[1]
CAS Number 1060796-06-6Sigma-Aldrich[3]
Molecular Weight 204.23 g/mol PubChem[1]
Appearance (Predicted) Light-colored solidInferred from similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, THF)Inferred from PANI derivatives[4]

Application Area 1: Synthesis of Functional Conductive Polymers

The primary amino group of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline allows for its polymerization into a novel polyaniline derivative. The resulting polymer is expected to exhibit interesting electronic and electrochemical properties, with potential applications in sensors, antistatic coatings, and electrochromic devices.

Causality of Experimental Design

The choice of oxidative polymerization is based on its well-established efficacy for aniline and its derivatives.[4][5] Ammonium persulfate (APS) is selected as a strong oxidizing agent capable of initiating the polymerization cascade. An acidic medium, typically hydrochloric acid (HCl), is crucial for the protonation of the aniline nitrogen, which is a key step in the formation of the conductive emeraldine salt form of polyaniline.[4] The reaction temperature is maintained at 0-5 °C to control the reaction rate and favor the formation of a high-molecular-weight polymer with a regular head-to-tail coupling.

Experimental Workflow: Chemical Oxidative Polymerization

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification monomer_sol Dissolve Monomer in 1M HCl oxidant_sol Dissolve APS in 1M HCl cool_monomer Cool Monomer Solution (0-5 °C) monomer_sol->cool_monomer cool_oxidant Cool Oxidant Solution (0-5 °C) oxidant_sol->cool_oxidant add_oxidant Slowly Add Oxidant to Monomer Solution cool_monomer->add_oxidant cool_oxidant->add_oxidant react Stir for 2-4 hours at 0-5 °C add_oxidant->react filter Filter Precipitate react->filter wash_hcl Wash with 1M HCl filter->wash_hcl wash_methanol Wash with Methanol wash_hcl->wash_methanol wash_water Wash with Deionized Water wash_methanol->wash_water dry Dry under Vacuum (60 °C) wash_water->dry

Caption: Workflow for Chemical Oxidative Polymerization.

Detailed Protocol: Chemical Oxidative Polymerization

Materials:

  • 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Reaction vessel (three-necked flask with a mechanical stirrer)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In the reaction vessel, dissolve a specific amount of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in 1 M HCl. A typical monomer concentration is in the range of 0.1-0.5 M.

  • Cooling: Place the reaction vessel in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl to achieve a desired molar ratio of oxidant to monomer (typically 1:1 to 1.25:1). Cool this solution in an ice bath to 0-5 °C.[5]

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change in the reaction mixture, typically to a dark green or black, indicates the onset of polymerization.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure complete polymerization.

  • Purification:

    • Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate thoroughly with 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash the polymer with methanol to remove any remaining impurities.

    • Finally, wash with deionized water until the filtrate is colorless and neutral.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to confirm its structure, morphology, and properties.

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm polymerization.Appearance of characteristic peaks for the benzenoid and quinoid rings of the polyaniline backbone, and the persistence of peaks corresponding to the ethoxy and triazole groups.
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions and determine the oxidation state.Absorption bands characteristic of the emeraldine salt form of polyaniline, typically around 300-400 nm and 700-800 nm.[5]
Scanning Electron Microscopy (SEM) To investigate the surface morphology.Depending on the polymerization conditions, morphologies such as granular, fibrous, or porous structures may be observed.[6]
Four-Probe Method To measure the electrical conductivity.The conductivity will depend on the doping level and the polymer structure.

Application Area 2: Corrosion Inhibition for Mild Steel

The presence of the 1,2,4-triazole ring, with its nitrogen heteroatoms and π-electrons, suggests that 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline can function as an effective corrosion inhibitor for metals, particularly mild steel in acidic environments.

Mechanism of Corrosion Inhibition

The inhibition mechanism is predicated on the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by:

  • Chemisorption: The lone pair of electrons on the nitrogen atoms of the triazole and aniline groups can coordinate with the vacant d-orbitals of the iron atoms on the steel surface.

  • Physisorption: The protonated form of the molecule in acidic solution can be electrostatically attracted to the negatively charged metal surface.

  • π-electron interactions: The aromatic rings can interact with the metal surface through π-electron donation.

This protective layer can slow down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7]

Experimental Workflow: Evaluation of Corrosion Inhibition

cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis coupon_prep Prepare Mild Steel Coupons (Polishing, Cleaning, Weighing) immersion Immerse Coupons in Test Solutions coupon_prep->immersion solution_prep Prepare Corrosive Media (e.g., 1M HCl) with and without Inhibitor solution_prep->immersion electrochemical Electrochemical Measurements (Potentiodynamic Polarization, EIS) immersion->electrochemical weight_loss Weight Loss Measurement immersion->weight_loss surface_analysis Surface Characterization (SEM, XPS) immersion->surface_analysis calc Calculate Inhibition Efficiency electrochemical->calc weight_loss->calc

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Introduction Welcome to the technical support center for the synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (C₁₀H₁₂N₄O).[1][2][3] This molecule is a key intermediate in pharmaceutical development, and its efficie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (C₁₀H₁₂N₄O).[1][2][3] This molecule is a key intermediate in pharmaceutical development, and its efficient synthesis is critical for advancing research and development pipelines. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and significantly improve the yield and purity of your target compound.

Synthesis Overview: A Recommended Pathway

The synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is typically achieved through a multi-step process. A common and effective route begins with a commercially available substituted nitroaniline, followed by the formation of the 1,2,4-triazole ring. The general sequence is outlined below.

Synthesis_Pathway A 2-Ethoxy-5-nitroaniline B Intermediate Adduct A->B Formic Acid, Triethyl Orthoformate C 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)-1-nitrobenzene B->C Hydrazine Hydrate, Heat D 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline C->D Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: Proposed synthetic pathway for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

This pathway involves the reaction of a substituted aniline with a source of formic acid to form the triazole ring, followed by the reduction of the nitro group to the target aniline. This approach is often favored due to the availability of starting materials and the generally reliable nature of the reactions.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific challenges you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.

Issue 1: Low Overall Yield

Question: My overall yield of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is consistently below expectations. What are the most likely causes and how can I improve it?

Answer: Low yield is a frequent issue in multi-step syntheses and can originate from several factors. Let's break down the troubleshooting process by stage.[4]

Potential Cause 1: Inefficient Triazole Ring Formation The cyclization step to form the 1,2,4-triazole ring is critical. Many traditional methods require high temperatures, which can lead to product degradation.[4]

  • Causality: The reaction of the aniline with formic acid and subsequently hydrazine involves several equilibrium steps. Incomplete reaction or side reactions (e.g., polymerization, degradation at high heat) will directly reduce the yield of the nitro-triazole intermediate.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. While heat is necessary for cyclization, excessive temperatures (>150°C) can cause decomposition. Monitor the reaction with Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and degradation.

    • Reagent Stoichiometry: Ensure the molar ratios of formic acid, triethyl orthoformate, and hydrazine hydrate to the starting nitroaniline are optimized. An excess of the cyclizing agents is often required, but a large excess can complicate purification. Start with a modest excess (e.g., 1.5-2.0 equivalents) and adjust based on reaction progress.

    • Water Removal: The formation of the intermediate adduct with triethyl orthoformate is driven by the removal of ethanol. Ensure the reaction is conducted under conditions that favor this, such as using a Dean-Stark apparatus if applicable, or ensuring anhydrous reagents.

Potential Cause 2: Incomplete Nitro Group Reduction The final reduction step is another common source of yield loss.

  • Causality: The choice of reducing agent and catalyst activity are paramount. Incomplete reduction leads to a mixture of the desired aniline and the starting nitro compound, which can be difficult to separate. Catalyst poisoning can also stall the reaction.

  • Troubleshooting Steps:

    • Catalyst Activity (for catalytic hydrogenation): If using H₂ with a Palladium-on-Carbon (Pd/C) catalyst, ensure the catalyst is fresh and active. Use a sufficient catalyst loading (typically 5-10 mol%). Ensure the reaction vessel is properly purged with an inert gas before introducing hydrogen.

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is often a robust method. Ensure the metal is finely powdered to maximize surface area and that the acid concentration is sufficient to drive the reaction. The reaction is often exothermic; maintain control of the internal temperature with appropriate cooling.

    • Reaction Monitoring: Monitor the disappearance of the nitro starting material by TLC or HPLC. Reactions can appear complete on TLC but may have stalled at >95% conversion. Allow for sufficient reaction time or add a fresh portion of the reducing agent if stalling is observed.

Troubleshooting_Yield Start Low Yield Observed Check_Step1 Analyze Triazole Formation Step (TLC/HPLC of intermediate) Start->Check_Step1 Step1_OK Yield of Nitro-Triazole is High? Check_Step1->Step1_OK Check_Step2 Analyze Nitro Reduction Step Step1_OK->Check_Step2 Yes Optimize_Step1 Optimize Step 1: - Temp Control - Stoichiometry - Water Removal Step1_OK->Optimize_Step1 No Step2_OK Reaction to Completion? Check_Step2->Step2_OK Purification Review Purification Method (Crystallization/Chromatography) Step2_OK->Purification Yes Optimize_Step2 Optimize Step 2: - Check Catalyst/Reagent - Monitor Reaction Time - Adjust Conditions Step2_OK->Optimize_Step2 No Final_Product_Loss Product Loss During Workup or Purification Purification->Final_Product_Loss

Caption: Decision workflow for troubleshooting low product yield.

Issue 2: Presence of Persistent Impurities

Question: After purification, my final product is contaminated with a persistent impurity. How can I identify and eliminate it?

Answer: Impurity profiling is key. The identity of the impurity depends on the synthetic step where it was formed.

Potential Impurity 1: Unreacted 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)-1-nitrobenzene

  • Identification: This impurity will have a significantly different polarity from the aniline product. It will have a higher Rf value on a normal-phase TLC plate. Its presence indicates incomplete reduction.

  • Solution:

    • Re-subject to Reduction: Combine the impure material and re-run the reduction step.

    • Optimize Purification: The basicity of the target aniline allows for an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl (e.g., 1M). The aniline product will move to the aqueous phase as the hydrochloride salt, while the neutral nitro-intermediate remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.[5]

Potential Impurity 2: Isomeric Byproducts

  • Identification: While the formation of 4-substituted 1,2,4-triazoles from anilines is generally regioselective, alternative isomers are sometimes possible depending on the precise reagents used. Isomers can be difficult to distinguish by TLC. LC-MS and ¹H-NMR are essential for identification.[6]

  • Solution:

    • Confirm Reagents: Ensure you are using a method known to produce the 4-substituted triazole. The reaction of anilines with N,N-dimethylformamide azine or similar reagents typically yields the desired isomer. Methods involving cycloadditions could produce mixtures if not properly controlled.[7]

    • Chromatography: If an isomer is present, careful column chromatography is the most effective method for separation. A gradient elution from a non-polar to a more polar solvent system may be required.

Table 1: Troubleshooting Common Impurities

Problem Potential Cause / Impurity Recommended Solution
Reaction stalls at ~95% completion Catalyst deactivation or insufficient reducing agent.Add a fresh portion of catalyst/reagent. Ensure an inert atmosphere for catalytic hydrogenations.[8]
Product contaminated with starting nitro-triazole Incomplete reduction.Re-run the reduction or perform an acid-base extraction during workup to separate the basic aniline from the neutral nitro compound.
Unexpected spots on TLC/HPLC Formation of side products or isomers.Characterize by LC-MS and NMR. Optimize reaction conditions (especially temperature) to minimize side reactions. Purify via column chromatography.[6]
Product discoloration (dark oil or solid) Product degradation or residual metal catalyst.Filter the crude product through a pad of Celite or silica gel after the reduction step to remove fine metal particles. If degradation is suspected, lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Several reagents require careful handling. Hydrazine hydrate is toxic and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and proper grounding to prevent static discharge.

Q2: How can I best monitor the progress of the reactions? A2: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of ethyl acetate and hexanes). Visualize spots using a UV lamp (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the expected spectroscopic data for the final product? A3: For 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline:

  • ¹H-NMR: Expect signals for the ethoxy group (a triplet and a quartet), distinct signals for the protons on the aniline ring, a characteristic singlet for the two equivalent protons on the triazole ring, and a broad singlet for the -NH₂ protons.

  • Mass Spec (MS): The ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product (205.11 g/mol ).[9]

Q4: My final product is an oil, but I expected a solid. What should I do? A4: The physical state can be highly dependent on purity. The presence of residual solvent or minor impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly cooling it, possibly with scratching, to induce crystallization. Alternatively, purification by column chromatography may be necessary to obtain a solid product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)-1-nitrobenzene

  • To a round-bottom flask equipped with a reflux condenser, add 2-ethoxy-5-nitroaniline (1.0 eq).

  • Add triethyl orthoformate (2.0 eq) and formic acid (3.0 eq).

  • Heat the mixture to 120-130°C for 2-3 hours. Monitor the formation of the initial adduct by TLC.

  • Cool the mixture slightly and slowly add hydrazine hydrate (1.5 eq).

  • Re-heat the mixture to reflux and maintain for 4-6 hours, monitoring the cyclization by TLC until the intermediate is consumed.

  • Cool the reaction to room temperature. Pour the mixture into ice water and stir.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the nitro-triazole intermediate.

Protocol 2: Reduction to 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

  • In a round-bottom flask, suspend the 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).

  • Heat the mixture to reflux (approx. 80-90°C) for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

  • Purify the crude product by column chromatography or crystallization as needed.

References

  • BenchChem. (2025). addressing regioselectivity issues in triazole synthesis.
  • BenchChem. (2025). common challenges in the synthesis of 1,2,4-triazole derivatives.
  • Organic Chemistry Portal. (2015). Synthesis of anilines by amination (arylation).
  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • PubChem. (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.
  • PubChem. (2025). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.
  • Sigma-Aldrich. (n.d.). 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.
  • BenchChem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
  • RSC Education. (n.d.). Making triazoles, the green way.
  • NIH. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • PubChemLite. (n.d.). 2-ethoxy-5-(4h-1,2,4-triazol-4-yl)aniline.
  • Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.

Sources

Optimization

Technical Support Center: Purification of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This document provides in-depth troubleshooting advice and detailed protocols design...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the chemical principles behind each step, empowering you to solve purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this specific molecule.

Q1: What are the primary chemical characteristics of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline that make its purification challenging?

A1: The purification of this molecule presents a unique set of challenges due to its hybrid structure. It contains:

  • An aromatic amine (aniline) group, which is basic and highly susceptible to oxidation, often resulting in colored impurities.[1]

  • A 1,2,4-triazole ring , a polar nitrogen-containing heterocycle that significantly increases the compound's overall polarity.[2]

  • The combination of these two basic moieties means the compound will interact strongly with acidic stationary phases like standard silica gel, often leading to significant peak tailing during chromatography.[3]

Q2: Which is the better primary purification technique: column chromatography or recrystallization?

A2: The choice depends on the impurity profile of your crude material.

  • Column chromatography is generally the more versatile and powerful method, especially if your crude product contains impurities with different polarities.[4] It is the go-to method for separating the target compound from starting materials or non-polar byproducts.

  • Recrystallization can be highly effective for removing minor impurities if the crude product is already of moderate purity (>85-90%) and a suitable solvent system can be identified.[5] Given the compound's structure, which includes rigid aromatic and heterocyclic systems, it is a good candidate for crystallization.[6] A specialized acid-base recrystallization is often the most effective approach for this type of molecule.[7]

Q3: What are the likely impurities I should anticipate from a typical synthesis?

A3: Impurities are highly dependent on the synthetic route. However, common classes of impurities for this type of molecule include:

  • Unreacted Starting Materials: For example, precursors like a nitro-substituted aniline that has undergone incomplete reduction.[8]

  • Positional Isomers: If the triazole ring is formed on the aniline scaffold, there is a possibility of forming isomeric products where the triazole is attached at a different position.[8][9]

  • Oxidation Byproducts: The aniline moiety is prone to oxidation, which can form colored, often polymeric, impurities, especially upon exposure to air and light.[1]

  • Side-Reaction Products: Depending on the reagents used, byproducts like quinoxaline-type derivatives can sometimes form from reactions involving aromatic diamines.[8]

Q4: How should I properly store the purified 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline to prevent degradation?

A4: Due to the sensitive aniline group, storage conditions are critical. The purified compound should be stored as a solid in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a refrigerator or freezer) to minimize oxidation.[10]

Section 2: Troubleshooting Guide: Column Chromatography

This guide addresses common issues encountered during chromatographic purification on silica gel.

Problem 1: My compound is streaking severely on the TLC plate and is giving broad, tailing peaks during column chromatography.

  • Probable Cause: Strong acid-base interaction between the basic nitrogen atoms of the aniline and triazole groups and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This causes a portion of the molecules to "stick" to the stationary phase, eluting slowly and creating a tail.

  • Solution:

    • Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2%.[3] This Et₃N will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Alternative Mobile Phase Modifier: If triethylamine is incompatible with your subsequent steps, using a mobile phase containing ammonia (e.g., a 7N solution of ammonia in methanol, added to make up 1-2% of the polar component) can also be effective.[3]

    • Switch the Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[3] Alternatively, reversed-phase chromatography on a C18 column is an excellent option, as it operates on a different separation principle (hydrophobicity).[2][3]

Problem 2: My compound is not eluting from the column, even with a highly polar solvent system like 100% ethyl acetate.

  • Probable Cause: The compound is highly polar due to the combination of the aniline and triazole moieties and is strongly adsorbed to the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity Drastically: You need a more polar eluent. A gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) is a standard approach. Start with 1-2% MeOH and gradually increase the concentration to 10-20% as needed.[3]

    • Employ Reversed-Phase Chromatography: This is often the best solution for very polar compounds. The compound is eluted from a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile or water/methanol).[3]

Problem 3: The compound appears to be turning yellow or brown on the column during purification.

  • Probable Cause: Decomposition or oxidation of the compound on the acidic silica gel. The extended exposure to the high surface area of the silica can catalyze the degradation of sensitive compounds like anilines.

  • Solution:

    • Test Stability: Before committing your entire batch, spot the crude material on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If a new, lower Rf spot or baseline smearing appears, it indicates instability.[3]

    • Deactivate the Silica: As described in Problem 1, adding triethylamine to the eluent can help by neutralizing the acidic sites that may be catalyzing the decomposition.[11]

    • Minimize Purification Time: Use flash chromatography (applying pressure) rather than gravity chromatography to reduce the time the compound spends on the column.[4]

    • Work Quickly and Avoid Delays: Do not leave the compound loaded on the column for extended periods (e.g., overnight). Elute it completely in a single run.

Section 3: Troubleshooting Guide: Recrystallization

Problem 1: The compound "oils out" of the solution instead of forming solid crystals.

  • Probable Cause: This typically happens when the solution is supersaturated or cooled too quickly. The presence of impurities can also inhibit proper crystal lattice formation.[3]

  • Solution:

    • Re-heat and Add Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool much more slowly.[3]

    • Induce Crystallization: If slow cooling doesn't work, try scratching the inside surface of the flask with a glass rod at the meniscus to create nucleation sites. Adding a "seed crystal" of previously purified material is also a very effective method.[3]

    • Pre-Purification: If impurities are the cause, a rapid filtration through a small plug of silica or alumina might be necessary to remove the problematic substances before attempting recrystallization.[11]

Problem 2: My compound has very poor solubility in all standard organic solvents, making recrystallization impossible.

  • Probable Cause: The high polarity and hydrogen bonding capability of the molecule limit its solubility in common solvents like hexanes, ethyl acetate, or even alcohols.

  • Solution:

    • Use an Acid/Base Swing: This is a powerful technique for purifying basic compounds like anilines.[7]

      • Dissolve the crude material in a dilute aqueous acidic solution (e.g., 1M HCl). The basic compound will form a soluble hydrochloride salt.

      • Filter the solution to remove any insoluble, non-basic impurities.

      • Slowly add a base (e.g., dilute NaOH or NH₄OH) to the filtrate with stirring. As the pH increases, the protonated salt will be neutralized back to the free base, which is insoluble in water and will precipitate out as a purified solid.

      • Filter the solid, wash thoroughly with water to remove salts, and dry.

    • Try Polar, Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may dissolve the compound. Recrystallization can then be induced by the slow addition of an anti-solvent (a solvent in which the compound is insoluble, like water or ether).[12]

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol assumes the compound is basic and requires a modified mobile phase to prevent peak tailing.

  • TLC Analysis and Solvent System Selection:

    • On a silica TLC plate, test various solvent systems. A good starting point is a mixture of a moderately polar solvent (DCM or EtOAc) and a polar solvent (MeOH).

    • Add 1% triethylamine (Et₃N) to the chosen solvent system to assess its effect on the spot's shape.

    • Aim for a solvent system that gives your target compound an Rf (retention factor) of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude material mass).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 DCM:MeOH + 1% Et₃N).

    • Pour the slurry into the column and use positive pressure or tapping to pack it into a stable bed.

  • Sample Loading:

    • Dissolve the crude material in a minimum amount of DCM or the column eluent.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the compound in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the mass of your compound), and evaporate the solvent under reduced pressure to get a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, applying gentle air pressure (flash chromatography).[4]

    • Collect fractions sequentially in test tubes.

    • Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under UV light.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (e.g., methanol).[3]

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification via Acid-Base Recrystallization

This method exploits the basicity of the aniline group for purification.[1][7]

  • Dissolution in Acid:

    • Place the crude material in an Erlenmeyer flask.

    • Slowly add 1M aqueous hydrochloric acid (HCl) with stirring until all the solid has dissolved. You may need to warm the mixture gently. This converts the aniline to its soluble hydrochloride salt.

  • Decolorization (Optional):

    • If the solution is highly colored due to oxidation impurities, add a small amount of activated charcoal (approx. 1-2% w/w of your compound) to the acidic solution.

    • Heat the mixture gently with stirring for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and any other insoluble impurities.

  • Precipitation of Pure Product:

    • Cool the clear filtrate in an ice bath.

    • While stirring vigorously, slowly add a dilute base (e.g., 1M NaOH or 3M NH₄OH) dropwise.

    • Monitor the pH. The pure 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline will begin to precipitate as the solution is neutralized. Continue adding base until precipitation is complete (typically around pH 8-9).

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

    • Continue to pull a vacuum to partially dry the solid, then transfer it to a watch glass or drying dish and dry completely in a vacuum oven.

Section 5: Data Presentation

ParameterFlash Column ChromatographyAcid-Base Recrystallization
Typical Purity >98% (highly dependent on separation)>99% (if impurities are non-basic)
Expected Yield 60-90% (some loss on column is typical)80-95% (can be very high)
Scalability Good for mg to multi-gram scaleExcellent for gram to kg scale
Primary Application Complex mixtures with varying polaritiesRemoving non-basic or acidic impurities
Key Advantage High resolving power for similar compoundsHigh efficiency, low cost, high purity

Section 6: Visual Workflows

Purification Method Decision Tree

start Assess Crude Purity & Impurity Profile (TLC/HPLC) q1 Are impurities significantly different in polarity? start->q1 q2 Is the main impurity non-basic? q1->q2  No (closely eluting)   chrom Use Flash Column Chromatography (with basic modifier) q1->chrom  Yes   recryst Use Acid-Base Recrystallization q2->recryst  Yes   combo Consider Sequential Purification: 1. Chromatography 2. Recrystallization q2->combo  No  

Caption: A decision tree for selecting the optimal primary purification strategy.

Column Chromatography Troubleshooting Workflow

start Run Analytical TLC in Test Solvent System q_streak Severe Streaking / Tailing? start->q_streak q_rf What is the Rf value? q_streak->q_rf  No   sol_streak Add 1% Et3N or NH3/MeOH to Mobile Phase q_streak->sol_streak  Yes   sol_low_rf Increase Mobile Phase Polarity (e.g., add more MeOH) q_rf->sol_low_rf  < 0.2   sol_high_rf Decrease Mobile Phase Polarity (e.g., less MeOH) q_rf->sol_high_rf  > 0.4   sol_ok Proceed with Column Chromatography q_rf->sol_ok  0.2 - 0.4   sol_streak->q_rf

Caption: A workflow for optimizing the mobile phase for column chromatography.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • PubChemLite. (n.d.). 2-ethoxy-5-(4h-1,2,4-triazol-4-yl)aniline.
  • PubChem. (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.
  • ChemHelpASAP. (2021). column chromatography & purification of organic compounds.
  • Sigma-Aldrich. (n.d.). 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.
  • Preprints.org. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.
  • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) -1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • Aladdin Scientific. (n.d.). 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline.
  • BenchChem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline.
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • ResearchGate. (n.d.). (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
  • BLD Pharm. (n.d.). 736948-98-4|2-Ethoxy-5-(morpholine-4-sulfonyl)aniline.
  • ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.

Sources

Troubleshooting

Common side reactions in the synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Welcome to the technical support guide for the synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This molecule is a valuable intermediate in pharmaceutical development, and its successful synthesis hinges on contro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This molecule is a valuable intermediate in pharmaceutical development, and its successful synthesis hinges on controlling specific side reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common synthetic challenges. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, ensuring a robust and reproducible synthesis.

I. Synthetic Strategy Overview

The most direct and reliable synthetic pathway to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline involves a two-step process starting from 2-ethoxy-5-nitroaniline. This strategy isolates the challenges of aromatic substitution (nitration) from the heterocyclic ring formation, providing clearer control over the final steps.

The core transformation is the construction of the 4-substituted-4H-1,2,4-triazole ring onto the aniline backbone. A highly effective method for this is the reaction of the corresponding aniline with N,N-dimethylformamide azine.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Triazole Ring Formation A 2-Ethoxyaniline B Nitration (HNO3/H2SO4) A->B C 2-Ethoxy-5-nitroaniline B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 4-Ethoxy-3-aminobenzene-1-amine (Precursor Aniline) D->E F Reaction with N,N-Dimethylformamide Azine E->F G 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (Target Molecule) F->G

Caption: General synthetic workflow for the target molecule.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product analysis (NMR/LC-MS) shows two distinct triazole isomers. What is the cause and how can I favor the desired 4-substituted product?

Probable Cause: This is the most prevalent side reaction. The 1,2,4-triazole ring, when formed from an aniline, can result in substitution at either the N1 or N4 position of the triazole ring, leading to the formation of 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)aniline as a significant impurity. The regioselectivity is highly dependent on the reaction mechanism and conditions.

Solutions & Preventative Measures:

  • Mechanism-Driven Reagent Choice: The use of N,N-dimethylformamide azine dihydrochloride with the precursor aniline is a well-established method that strongly favors the formation of the symmetric 4-substituted (4H) triazole.[1] This is because the reaction proceeds through a pathway that inherently leads to the desired isomer. Alternative methods, such as Ullmann-type couplings of a protected bromo-aniline with 1,2,4-triazole, can be less selective and often yield mixtures.[2][3]

  • Catalyst Control (in coupling reactions): If using a metal-catalyzed cross-coupling approach, the choice of catalyst is critical. For related cycloadditions, it has been shown that Ag(I) catalysts can favor the formation of 1,3-disubstituted triazoles, while Cu(II) catalysts may yield the 1,5-disubstituted isomers.[4] While this applies to a different construction method, it highlights the principle that metal choice can dictate regiochemistry. For Ullmann couplings, ligand choice also plays a crucial role in directing the outcome.[5]

  • Purification: If an isomeric mixture is unavoidable, separation can be achieved using column chromatography on silica gel. The two isomers typically have different polarities, allowing for effective separation. An elution system of ethyl acetate and hexanes is a good starting point for method development.

G Start Crude product contains N1 and N4 isomers Check Review Synthetic Method Start->Check Method1 Used N,N-dimethylformamide azine? Check->Method1 Yes Method2 Used Ullmann or other cross-coupling? Check->Method2 No Purify Separate isomers via Column Chromatography Method1->Purify Optimize Optimize Catalyst/Ligand/ Solvent for N4 selectivity Method2->Optimize Optimize->Purify End Pure N4 Isomer Purify->End

Caption: Troubleshooting workflow for isomeric impurities.

Q2: My reaction yield is low, and I'm left with a significant amount of dark, insoluble tar. What is causing this polymerization?

Probable Cause: Aniline derivatives, particularly phenylenediamines like the precursor 4-ethoxy-3-aminobenzene-1-amine, are highly susceptible to oxidative polymerization. The presence of multiple amino groups, exposure to air at elevated temperatures, or acidic conditions can lead to the formation of complex, high-molecular-weight colored impurities.

Solutions & Preventative Measures:

  • Inert Atmosphere: This is critical. Conduct the triazole formation step under a nitrogen or argon atmosphere to strictly exclude oxygen.

  • Temperature Control: Avoid excessive temperatures. While the reaction with N,N-dimethylformamide azine requires heating (e.g., ~130°C), runaway temperatures can accelerate decomposition and polymerization.[1]

  • Protecting Group Strategy: A more robust, albeit longer, route involves protecting one of the amino groups of the precursor diamine. However, for this specific target, the most common industrial route proceeds directly from the reduced nitroaniline. Careful control of the atmosphere is the most effective single measure.

  • Purity of Starting Material: Ensure the precursor aniline is pure and free from residual oxidizing agents or strong acids from the previous reduction step.

Q3: During the synthesis of my precursor, 2-ethoxy-5-nitroaniline, I get a mixture of nitrated products. How can I improve the regioselectivity of this step?

Probable Cause: The nitration of 2-ethoxyaniline is a classic electrophilic aromatic substitution. The ethoxy (-OEt) and amino (-NH2) groups are both activating and ortho, para-directing. Direct nitration of 2-ethoxyaniline would lead to a mixture of isomers, with the major product likely being nitration para to the stronger activating amino group. To achieve the desired 5-nitro substitution, a protecting group strategy is essential.

Solutions & Preventative Measures:

  • Protect the Amino Group: The highly activating and acid-sensitive amino group must be protected before nitration. Acetylation to form N-(2-ethoxyphenyl)acetamide is the most common and effective strategy. This converts the -NH2 group into a moderately activating, bulky -NHAc group.

  • Controlled Nitration: The N-acetylated precursor is then nitrated. The acetamido group will direct nitration to its para position, which corresponds to the 5-position of the original ring, yielding N-(2-ethoxy-5-nitrophenyl)acetamide.

  • Deprotection: The final step is the hydrolysis of the acetyl group, typically with aqueous acid, to reveal the free amine and yield the desired 2-ethoxy-5-nitroaniline precursor with high purity.

StepReactionKey Control ParameterCommon Side Product
1. Protection 2-Ethoxyaniline + Acetic AnhydrideEnsure complete reactionUnreacted starting material
2. Nitration N-(2-ethoxyphenyl)acetamide + HNO₃/H₂SO₄Maintain low temperature (0-10°C)2-Ethoxy-3-nitro & 2-Ethoxy-4-nitro isomers
3. Deprotection N-(2-ethoxy-5-nitrophenyl)acetamide + HCl/H₂OEnsure complete hydrolysisIncompletely deprotected starting material

III. Recommended Experimental Protocol

This protocol outlines the final and most critical step: the formation of the triazole ring from the diamine precursor.

Synthesis of 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

  • Materials:

    • 4-Ethoxy-benzene-1,3-diamine (1.0 eq)

    • N,N-Dimethylformamide azine dihydrochloride (1.1 eq)[1]

    • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)

  • Procedure:

    • To an oven-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-ethoxy-benzene-1,3-diamine and the solvent.

    • Begin stirring and purge the system with nitrogen for 15-20 minutes.

    • Add N,N-dimethylformamide azine dihydrochloride to the mixture in one portion.

    • Heat the reaction mixture to 130-140°C under a continuous, gentle flow of nitrogen.

    • Maintain the temperature and monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly pouring the mixture into a stirred beaker of ice water. A precipitate should form.

    • Adjust the pH to ~8-9 with a suitable base (e.g., aqueous sodium carbonate solution) to ensure the product is in its free base form.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if isomeric impurities are present.

IV. References

  • Wikipedia. (2023). Pellizzari reaction. In Wikipedia. Retrieved from [Link]

  • Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256. Available at: [Link]

  • Yhobu, Z., et al. (2022). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. Available at: [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. Available at: [Link]

  • Chegg. (2025). Solved: Show how to make 2-ethoxy-5-nitroaniline. Chegg.com. Available at: [Link]

  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Wikipedia. (2023). Einhorn–Brunner reaction. In Wikipedia. Retrieved from [Link]

  • Al-Masoudi, N. A. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Reddit. (2025). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. r/chemhelp. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

  • Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International. Available at: [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Parker, K. A., et al. (1981). New synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. Available at: [Link]

  • Grolik, J., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (2022). N-arylation of 1,2,4-triazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][1]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. Retrieved from [Link]

  • ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]

  • PubMed. (2019). Catalytic reduction of 2-nitroaniline: a review. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, D., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2021). Recent developments in selective N-arylation of azoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-nitrobenzenamine. National Center for Biotechnology Information. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Welcome to the technical support guide for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This document provides in-depth troubleshooting advice and optimized protocols for researchers employing this versatile yet challengin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This document provides in-depth troubleshooting advice and optimized protocols for researchers employing this versatile yet challenging building block in synthetic chemistry. Our goal is to equip you with the causal understanding needed to overcome common hurdles and achieve reproducible, high-yielding results.

Introduction: Understanding the Substrate

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a unique substrate whose reactivity is governed by three key structural features:

  • The Aniline Moiety: A primary aromatic amine that serves as an excellent nucleophile in various C-N bond-forming reactions.

  • Ortho-Ethoxy Group: An electron-donating group (EDG) that increases the nucleophilicity of the amine but also introduces steric hindrance and enhances the electron density of the phenyl ring.

  • Meta-Triazole Ring: A nitrogen-rich heterocycle that can act as a Lewis base. The lone pairs on the triazole nitrogens can coordinate to metal catalysts (e.g., palladium, copper), leading to potential catalyst inhibition or deactivation.[1]

This guide is structured to address issues arising from this specific combination of functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective coupling reactions for this aniline?

This aniline is primarily used as a nucleophilic partner in two main classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: Specifically, Buchwald-Hartwig amination, where the aniline couples with aryl or heteroaryl halides/triflates to form diarylamines.[2] This is a cornerstone transformation for building complex molecules in drug discovery.

  • Amide Bond Formation (Amidation): The reaction of the aniline with carboxylic acids or their activated derivatives (like acid chlorides or esters) to form amides. This is a fundamental reaction in the synthesis of a vast array of functional molecules.[3]

Q2: I'm seeing no product in my Buchwald-Hartwig reaction. What is the most likely culprit?

The most common and substrate-specific issue is catalyst inhibition by the triazole moiety . The nitrogen atoms of the triazole ring can bind strongly to the palladium center, preventing it from participating in the catalytic cycle.[1] Other common issues include the use of an inappropriate ligand or base for this electron-rich and sterically hindered system.

Q3: Are there any general handling precautions for this compound?

Yes. Like many anilines, this compound can be sensitive to air and light over time. It is recommended to store it under an inert atmosphere (argon or nitrogen) in a cool, dark place. For reactions, especially metal-catalyzed ones, using anhydrous, degassed solvents is critical to prevent side reactions and ensure catalyst longevity.[1]

Troubleshooting Guide 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This section addresses the most common challenges encountered when using 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline as the amine source in C-N cross-coupling.

Issue 1: Low to No Conversion to the Desired Diaryl-Amine Product

A lack of product formation is the most frequent challenge and can typically be traced to catalyst, ligand, or base selection.

Possible Cause A: Catalyst Inhibition/Deactivation

  • The "Why": The triazole ring's nitrogen lone pairs can act as a ligand, coordinating to the palladium's open sites. This coordination can be strong enough to out-compete the desired phosphine ligand or block the substrate from accessing the metal center, effectively poisoning the catalyst.[1]

  • Solutions:

    • Ligand Choice is Critical: Standard ligands like PPh₃ or even some bidentate ligands like dppf may be ineffective. You must use bulky, electron-rich phosphine ligands (often called "Buchwald ligands") that form a very stable and reactive complex with palladium. These bulky ligands create a protective sphere around the metal that discourages the triazole from binding while still allowing the catalytic cycle to proceed.[4]

    • Increase Catalyst/Ligand Loading: As a first-pass solution, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1, depending on the precatalyst).

    • Use Modern Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3). These form the active Pd(0) species more cleanly and efficiently, often leading to better results with challenging substrates.[4]

Possible Cause B: Inefficient Oxidative Addition

  • The "Why": The aniline's phenyl ring is highly electron-rich due to the combined donating effects of the amino (-NH₂) and ethoxy (-OEt) groups. While the reaction occurs between the amine and an aryl halide, the overall electronic environment matters. If your aryl halide coupling partner is also electron-rich, the initial oxidative addition step to the Pd(0) catalyst can be slow.[5]

  • Solutions:

    • Electrophile Reactivity: If possible, use a more reactive aryl halide. The typical reactivity order is I > Br > OTf >> Cl.[4] For aryl chlorides, a highly active catalyst system is mandatory.

    • Elevate Temperature: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary activation energy for this challenging step. Monitor for potential decomposition.[4]

Possible Cause C: Incorrect Base or Solvent

  • The "Why": The base's role is to deprotonate the aniline (or the intermediate palladium-amine complex) to generate the active nucleophile.[4] The base must be strong enough but not interfere with the substrate. The solvent dictates the solubility of the base and the catalyst complex, directly impacting reaction rates.[6]

  • Solutions:

    • Base Screening: For anilines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often the most effective.[4] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) at higher temperatures should be screened.

    • Solvent Selection: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are common starting points.[7] For particularly challenging couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) can offer unique solubility properties and improve yields.[8]

ParameterRecommended Starting PointAlternatives for OptimizationRationale
Catalyst XPhos Pd G3 (1-2 mol%)BrettPhos Pd G3, RuPhos Pd G2Modern precatalysts provide reliable activation for challenging substrates.[4]
Ligand XPhos (1.1 eq to Pd)BrettPhos, RuPhosBulky, electron-rich ligands are essential to prevent catalyst inhibition and promote reductive elimination.[9]
Base NaOtBu (1.5-2.0 eq)K₃PO₄, Cs₂CO₃ (may require higher temp.)Strong base is needed for efficient deprotonation of the aniline.[4]
Solvent Toluene or 2-MeTHF1,4-DioxaneAprotic, non-coordinating solvents are standard; 2-MeTHF can offer improved performance.[7][8]
Temperature 100-110 °C80 °C (for highly reactive partners)Higher temperatures are often required to overcome activation barriers.[4]
Troubleshooting Workflow for Low Conversion

G start Low or No Conversion catalyst Issue: Catalyst Inhibition? start->catalyst ligand Use Bulky Ligand (e.g., XPhos, BrettPhos) & Modern Precatalyst (G3) catalyst->ligand Yes base Issue: Incorrect Base/Solvent? catalyst->base No loading Increase Catalyst/ Ligand Loading (2-5 mol%) ligand->loading loading->base base_sol Screen Bases: 1. NaOtBu (strong) 2. Cs2CO3 / K3PO4 (weaker) base->base_sol Yes conditions Issue: Poor Reactivity? base->conditions No solvent_sol Screen Solvents: Toluene, 2-MeTHF, Dioxane base_sol->solvent_sol solvent_sol->conditions temp Increase Temperature (100-120 °C) conditions->temp Yes success Reaction Optimized conditions->success No, Re-evaluate Route halide Switch to More Reactive Halide (I > Br > Cl) temp->halide halide->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Troubleshooting Guide 2: Amide Bond Formation

While generally more robust than palladium catalysis, amide coupling with this aniline can still present challenges.

Issue 1: Incomplete Reaction or Low Yield

Possible Cause A: Low Nucleophilicity and Steric Hindrance

  • The "Why": While the aniline is electron-rich, the ortho-ethoxy group provides significant steric bulk around the nitrogen atom. This can slow the rate of nucleophilic attack on the activated carboxylic acid, leading to incomplete conversion or requiring harsh conditions that cause decomposition.

  • Solutions:

    • Choose a Powerful Coupling Reagent: For sterically hindered anilines, standard reagents like EDC/HOBt may be sluggish. More potent activating agents are recommended.

    • Optimize Temperature and Reaction Time: Some sluggish couplings may simply require longer reaction times (12-24 hours) or gentle heating (40-50 °C) to proceed to completion. Monitor by LC-MS to track progress.[10]

Coupling ReagentCommon SolventKey Advantages
HATU / DIPEADMF, NMPVery fast and efficient, especially for hindered substrates.
COMU / DIPEADMF, ACNHigh reactivity, similar to HATU, with less risk of epimerization.
T3P® / PyridineEtOAc, DCMPowerful water scavenger, drives reaction to completion. Good for scale-up.
SOCl₂ or (COCl)₂ DCM, TolueneForms acid chloride in situ. Very reactive but can be harsh and requires a stoichiometric base.

Possible Cause B: Poor Solubility

  • The "Why": The aniline and/or the carboxylic acid partner may have limited solubility in common solvents like DCM or THF, leading to a heterogeneous mixture and slow reaction rates.

  • Solutions:

    • Solvent Screening: Switch to a more polar aprotic solvent like DMF, DMAc, or NMP, which are excellent for dissolving a wide range of reactants.

    • Temperature Adjustment: Gentle heating can often improve solubility and reaction kinetics.

Simplified Amide Coupling Workflow

Caption: General workflow for amide coupling reactions.

Analytical and Purification Strategies

Q1: How can I monitor these reactions effectively?

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative check. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or viewing under UV light can help visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring reaction progress. It provides accurate information on the consumption of starting materials and the formation of the desired product (by mass) and potential byproducts.[10][11]

Q2: I've successfully made my product, but it's difficult to purify. Any advice?

  • Challenge: The final coupled products are often polar due to the triazole and amine/amide functionalities, which can lead to streaking on silica gel columns. Residual palladium from cross-coupling reactions can also be a concern.

  • Solutions:

    • Column Chromatography: Use a polar solvent system (e.g., DCM/Methanol or Ethyl Acetate/Methanol). Adding a small amount of triethylamine (~0.5%) to the mobile phase can help prevent streaking for basic compounds.

    • Acid-Base Extraction: If your product is basic, an aqueous acid wash (e.g., 1M HCl) can pull it into the aqueous layer, leaving non-polar impurities behind. Subsequent basification and extraction can recover the purified product.[12]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) is an excellent method for achieving high purity on a larger scale.[13]

    • Palladium Scavenging: To remove residual palladium, the crude product can be treated with a scavenger resin (e.g., silica-bound thiol) before final purification.

Example Protocol: Buchwald-Hartwig Amination

This is a general starting protocol and must be optimized for your specific aryl halide.

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq, 0.5 mmol), 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (1.2 eq, 0.6 mmol), and sodium tert-butoxide (1.5 eq, 0.75 mmol).

  • Inerting: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%, 0.01 mmol) and the ligand (e.g., XPhos, 2 mol%, 0.01 mmol). Seal the vial with a PTFE-lined cap. If not using a glovebox, seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL, 0.2 M) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at 110 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. (2025).
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]

  • BenchChem. (2025).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

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  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. [Link]

  • Aniline purification process. (n.d.).
  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. (n.d.). ACS Publications. [Link]

  • BenchChem. (2025).
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2024). Cambridge Open Engage. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. [Link]

  • Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2025). Semantic Scholar. [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC - NIH. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. (n.d.). PubChem. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). ResearchGate. [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (n.d.). NIH. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]

  • Aniline purification method. (2024).
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (n.d.). PMC - PubMed Central. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. [Link]

  • A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. (n.d.). Journal of the American Chemical Society. [Link]

  • METHOD FOR THE PURIFICATION OF ANILINE. (2021). WIPO Patentscope. [Link]

  • Palladium-Catalyzed Amidation of Unactivated C(sp3)H Bonds: from Anilines to Indolines. (2025). ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Stability and Degradation of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This guide provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, focusing on the stability and degradation of this compound.

Introduction: Understanding the Molecule

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a complex aromatic amine containing both an aniline and a 1,2,4-triazole moiety. This unique structure presents specific stability considerations that researchers must be aware of to ensure the integrity of their experiments and the reliability of their data. The aniline portion is susceptible to oxidation, while the triazole ring can be involved in other degradation pathways. This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline?

A1: The degradation of this compound is primarily influenced by environmental factors such as temperature, moisture, light, and the presence of oxygen.[1] The aniline and triazole functional groups are susceptible to specific degradation pathways:

  • Oxidative Degradation: The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and oxidizing agents.[2][3][4][5] This can lead to the formation of colored by-products.

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acids or bases) can potentially affect the molecule's integrity, especially with prolonged exposure at elevated temperatures.

  • Photodegradation: Aromatic compounds, including anilines, can be sensitive to light, particularly UV radiation.[6][7] This can lead to complex degradation pathways and the formation of impurities.

  • Thermal Degradation: High temperatures can induce decomposition. For 1,2,4-triazole derivatives, a primary thermal decomposition pathway involves intramolecular proton transfer followed by bond cleavage.[8]

Q2: How should I properly store 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline to ensure its stability?

A2: Proper storage is crucial for maintaining the compound's integrity. Based on general guidelines for similar chemical structures, the following storage conditions are recommended:

  • Temperature: Store in a cool location, away from direct heat sources.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using an amber-colored vial or by storing it in a dark place.[1]

  • Container: Keep the container tightly sealed to prevent moisture and air from entering.[9]

Q3: I've noticed a color change in my sample of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. What could be the cause?

A3: A color change, typically to a darker shade, is a common indicator of degradation, particularly oxidation of the aniline moiety. Aromatic amines are known to form colored impurities upon oxidation.[2] To investigate this, you should:

  • Analyze the sample: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to check for the presence of new peaks (impurities) and a decrease in the main peak's area.

  • Review storage conditions: Ensure the compound has been stored correctly, as described in Q2.

  • Consider experimental conditions: If the color change occurred during an experiment, evaluate the reagents and conditions for potential oxidizing agents or exposure to light and heat.

Q4: What are the likely degradation products of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can infer potential products based on the degradation of aniline and triazole derivatives:

  • Oxidation Products: The aniline moiety can oxidize to form nitroso, nitro, and coupled dimeric or oligomeric species such as azoxybenzene and azobenzene.[2][10][11]

  • Photodegradation Products: Exposure to light can lead to the formation of various by-products, including hydroxylated anilines and other complex structures.[12]

  • Thermal Degradation Products: High temperatures may lead to the cleavage of the triazole ring.[8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the handling and analysis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a sudden loss of compound activity.

  • Potential Cause: Degradation of the compound in the assay medium or stock solution.

  • Troubleshooting Workflow:

A Inconsistent Assay Results B Check Purity of Stock Solution (HPLC) A->B C Is Stock Solution Pure? B->C D Prepare Fresh Stock Solution C->D No E Assess Stability in Assay Buffer C->E Yes D->B F Incubate Compound in Buffer at Assay Conditions E->F G Analyze for Degradation (HPLC) F->G H Is Compound Stable? G->H I Modify Assay Conditions (e.g., add antioxidant, protect from light) H->I No J Problem Solved H->J Yes I->E K Investigate Other Experimental Variables J->K If problem persists

Caption: Troubleshooting workflow for inconsistent assay results.

  • Detailed Steps & Explanation:

    • Verify Stock Solution Integrity: Always begin by confirming the purity of your stock solution using a validated HPLC method. The presence of degradation products can significantly impact biological activity.

    • Prepare Fresh Solutions: If the stock solution shows signs of degradation, prepare a fresh solution from a reliable source of the compound.

    • Evaluate Assay Buffer Stability: Incubate the compound in your assay buffer under the exact experimental conditions (temperature, time, light exposure) but without cells or other biological components. Analyze the sample by HPLC at different time points to assess stability.

    • Optimize Assay Conditions: If degradation is observed in the assay buffer, consider modifications such as adding an antioxidant (e.g., ascorbic acid), protecting the experiment from light, or reducing the incubation time.

Issue 2: Appearance of Extra Peaks in HPLC Chromatogram During Stability Studies
  • Symptom: New, unexpected peaks appear in the HPLC chromatogram of a stability sample.

  • Potential Cause: Degradation of the compound under the applied stress conditions.

  • Troubleshooting Workflow:

A New Peaks in HPLC B Verify Peak Purity (PDA Detector) A->B C Are Peaks Spectrally Pure? B->C D Optimize Chromatography (Gradient, Mobile Phase) C->D No E Characterize Degradation Products (LC-MS) C->E Yes D->B F Correlate Degradation with Stress Condition E->F I Investigate for Co-elution or Matrix Effects E->I If characterization is difficult G Propose Degradation Pathway F->G H Refine Analytical Method to Quantify Degradants G->H

Caption: Troubleshooting workflow for new peaks in HPLC.

  • Detailed Steps & Explanation:

    • Confirm Peak Purity: Use a PDA detector to check the spectral purity of both the main peak and the new peaks. This helps to ensure that each peak represents a single component.

    • Optimize Chromatography: If peaks are not spectrally pure, optimize your HPLC method (e.g., adjust the gradient, change the mobile phase composition) to improve separation.

    • Identify Degradants: Use LC-MS to obtain the mass of the unknown peaks. This information is crucial for proposing the structures of the degradation products.

    • Establish Correlation: Analyze samples from different stress conditions (acid, base, peroxide, heat, light) to see which conditions generate specific degradation products. This helps in understanding the degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline to identify potential degradation products and establish a stability-indicating analytical method.[13]

Objective: To investigate the degradation of the compound under various stress conditions.

Materials:

  • 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with PDA or UV detector and an appropriate column (e.g., C18)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound to ensure no co-eluting degradants.

Expected Outcome: This study will reveal the compound's susceptibility to different stress conditions and generate its degradation profile, which is essential for developing a stability-indicating method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline from its potential degradation products.

Procedure:

  • Column Selection: Start with a standard reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase Selection:

    • Begin with a simple mobile phase system, such as a gradient of acetonitrile and water or methanol and water.[14][15]

    • Add a buffer (e.g., phosphate or acetate buffer) to control the pH and improve peak shape, especially for the basic aniline moiety.

  • Method Optimization:

    • Inject a mixture of the stressed samples generated in Protocol 1.

    • Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

    • Use a PDA detector to monitor the separation at multiple wavelengths to ensure all components are detected.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary

While specific quantitative data for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is not available in the literature, the following table provides a hypothetical summary of expected outcomes from a forced degradation study, which should be determined experimentally.

Stress ConditionReagent/ParameterExpected DegradationPotential Products
Acid Hydrolysis 0.1 N HCl, 60°CLow to ModeratePotential cleavage of the ethoxy group
Base Hydrolysis 0.1 N NaOH, 60°CLow to ModerateMinimal degradation expected
Oxidation 3% H₂O₂, RTHighN-oxides, nitroso, nitro, dimers
Thermal 80°C (solid)ModerateRing-opened products from triazole
Photolytic ICH Q1BModerate to HighHydroxylated anilines, polymeric species

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). CENCORA. Retrieved January 19, 2026, from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved January 19, 2026, from [Link]

  • How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? (2024). Discussion Forum. Retrieved January 19, 2026, from [Link]

  • Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Photodegradation of aniline in aqueous suspensions of microalgae. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Aniline degradation by electrocatalytic oxidation. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Stack Exchange. Retrieved January 19, 2026, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 19, 2026, from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. (2025). ChecklistGuro. Retrieved January 19, 2026, from [Link]

  • Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 19, 2026, from [Link]

  • 4(H)-1,2,4-triazole derivatives with expected biological activity. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL. Retrieved January 19, 2026, from [Link]

  • The degradation products of aniline in the solutions with ozone and kinetic investigations. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • How does the ortho effect affect the basicity of aniline? (2018). Quora. Retrieved January 19, 2026, from [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Asian Journal of Pharmacy, Nursing and Medical Sciences. Retrieved January 19, 2026, from [Link]

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Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivatives. This guide is designed to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivatives. This guide is designed to provide in-depth troubleshooting assistance for common issues related to the low or inconsistent bioactivity of this promising class of compounds. Our approach is rooted in scientific principles and field-proven experience to help you navigate the complexities of your experiments and unlock the full potential of your molecules.

Frequently Asked Questions (FAQs)

My 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivative shows lower than expected bioactivity. Where do I start troubleshooting?

Low bioactivity in a novel compound series can be a multifaceted issue. A systematic approach is crucial to pinpointing the root cause. We recommend a tiered troubleshooting workflow, starting with the compound itself and moving sequentially to the assay and cellular context.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow A Start: Low Bioactivity Observed B Tier 1: Compound Integrity Verification A->B C Purity Check (NMR, LC-MS, HPLC) B->C Is the compound pure? D Solubility Assessment B->D Is it soluble in assay media? E Stability Analysis B->E Is it stable under experimental conditions? F Tier 2: Assay & Experimental Setup Review C->F D->F E->F G Control Performance Verification F->G Are controls behaving as expected? H Assay Interference Check F->H Does the compound interfere with the assay signal? I Tier 3: Cellular Context Investigation G->I H->I J Cell Permeability Assessment I->J Can the compound enter the cell? K Metabolic Stability Evaluation I->K Is the compound rapidly metabolized? L Cytotoxicity Assessment I->L Is the compound toxic to the cells? M Tier 4: Target Engagement Confirmation J->M K->M L->M N Direct Binding Assays (e.g., CETSA) M->N Does the compound bind to its intended target? O End: Root Cause Identified N->O Cytotoxicity_Pathway cluster_cell Cell Compound Aniline Derivative ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline analogs. This guide is designed to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline analogs. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered with this class of compounds: poor cell permeability. By understanding the underlying physicochemical principles and employing targeted experimental strategies, you can effectively diagnose and overcome permeability issues to advance your research.

I. Understanding the Permeability Challenge

The 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline scaffold, while promising for various therapeutic targets, often presents challenges in achieving optimal cell permeability. This is primarily due to the inherent polarity imparted by the triazole ring and the aniline moiety.[1] These functional groups can engage in extensive hydrogen bonding with the aqueous environment, making it energetically unfavorable for the molecule to partition into the lipophilic cell membrane.[2][3]

Key molecular features of this scaffold that can contribute to poor permeability include:

  • Hydrogen Bond Donors (HBDs): The aniline amine group is a primary hydrogen bond donor.

  • Hydrogen Bond Acceptors (HBAs): The nitrogen atoms within the triazole ring act as hydrogen bond acceptors.[4]

  • Polar Surface Area (PSA): The combination of nitrogen and oxygen atoms contributes to a relatively high PSA, which is inversely correlated with passive diffusion across cell membranes.[5]

These characteristics can lead to low oral bioavailability and limited efficacy in cell-based assays, necessitating strategies to improve membrane transport.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and initial troubleshooting steps when working with these analogs.

FAQ 1: My 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline analog shows potent activity in a biochemical assay but is inactive in a cell-based assay. Is this a permeability issue?

Answer: This is a strong indication of poor cell permeability. When a compound is active against its purified target (e.g., an enzyme) but fails to elicit a response in a whole-cell system, it often means the compound cannot reach its intracellular target in sufficient concentrations.

Initial Diagnostic Steps:

  • Rule out other factors: Confirm that the compound is stable in the cell culture media and does not exhibit cytotoxicity at the tested concentrations.

  • Perform a permeability assay: Directly measure the compound's ability to cross a cell monolayer using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[6][7]

FAQ 2: I have several analogs with minor structural modifications, but their cell permeability varies significantly. Why is this?

Answer: Even small changes to a molecule's structure can have a profound impact on its physicochemical properties and, consequently, its cell permeability. This is the core principle of Structure-Activity Relationships (SAR) and, in this context, Structure-Permeability Relationships (SPR).

Key Factors to Analyze:

  • Lipophilicity (LogP): Modifications that increase lipophilicity (e.g., adding hydrophobic groups) can enhance membrane partitioning.

  • Hydrogen Bonding: Changes that reduce the number of hydrogen bond donors or introduce intramolecular hydrogen bonds can improve permeability by "shielding" polar groups.[2][8]

  • Molecular Size and Shape: While smaller molecules generally permeate more easily, conformational changes induced by structural modifications can also play a role.[9][10]

A systematic analysis of these properties across your analog series is crucial for understanding the observed permeability differences.

FAQ 3: What is the first step I should take to improve the permeability of my lead compound?

Answer: Before embarking on extensive chemical modifications, a thorough characterization of your lead compound's physicochemical properties is essential. This data will provide a baseline and guide your optimization strategy.

Recommended Initial Characterization:

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility. Poor solubility can itself limit permeability measurements.

  • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient.

  • pKa: Understand the ionization state of your compound at physiological pH, as charged species generally have lower permeability.[9][10]

This initial data will help you determine if the primary issue is indeed permeability and not another factor like poor solubility.

III. Troubleshooting and Optimization Strategies

This section provides a more detailed, step-by-step approach to diagnosing and addressing poor cell permeability in your 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline analogs.

Step 1: Quantifying the Permeability Deficit

The first step in troubleshooting is to obtain quantitative data on your compound's permeability. The two most common in vitro models for this are the PAMPA and Caco-2 assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that measures passive diffusion across an artificial lipid membrane.[11][12] It is a cost-effective way to rank compounds based on their intrinsic passive permeability.[6]

Experimental Workflow: PAMPA

PAMPA_Workflow A Prepare Donor Plate: Compound in buffer D Assemble Sandwich: Donor + Filter + Acceptor A->D B Prepare Acceptor Plate: Buffer B->D C Coat Filter Plate with Lipid Solution C->D E Incubate D->E F Quantify Compound in Donor & Acceptor Plates E->F G Calculate Permeability (Papp) F->G

Caption: Workflow for the PAMPA assay.

Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[13] This assay can measure both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).[7][14]

Experimental Workflow: Caco-2 Assay

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add Compound to Apical (A) or Basolateral (B) side C->D E Incubate D->E F Sample from opposite chamber at time points E->F G Quantify Compound F->G H Calculate Papp (A->B and B->A) and Efflux Ratio G->H

Caption: Workflow for the Caco-2 permeability assay.

Interpreting Initial Permeability Data
Scenario PAMPA Result Caco-2 Result (A->B) Efflux Ratio (B->A / A->B) Interpretation & Next Steps
1. Passive Diffusion Issue Low PermeabilityLow Permeability~1The compound has inherently poor passive diffusion. Focus on medicinal chemistry strategies to increase lipophilicity or reduce hydrogen bonding.
2. Efflux Substrate High PermeabilityLow Permeability>2The compound is a substrate for efflux transporters (e.g., P-gp). Consider structural modifications to reduce efflux liability or co-dosing with an efflux inhibitor in further studies.
3. Poor Solubility Low PermeabilityLow Permeability~1Low recovery in the assay may indicate solubility issues. Improve solubility through formulation or chemical modification.
Step 2: Medicinal Chemistry Approaches to Enhance Permeability

If your compound suffers from poor passive diffusion, several medicinal chemistry strategies can be employed.

Strategy 1: Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[15][16] This is a powerful strategy for transiently masking polar functional groups that hinder membrane permeation.[17][18]

Logical Framework for Prodrug Design

Prodrug_Strategy cluster_outside Outside Cell cluster_membrane Cell Membrane cluster_inside Inside Cell A Poorly Permeable Parent Drug (High HBD) B Prodrug (Masked HBD, Increased Lipophilicity) A->B Chemical Modification D Prodrug B->D Crosses Membrane C Passive Diffusion E Active Parent Drug (Released) D->E Enzymatic Cleavage

Caption: Prodrug strategy to enhance cell permeability.

Application to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Analogs:

  • Masking the Aniline Amine: The primary amine of the aniline moiety is a key hydrogen bond donor. It can be temporarily converted into a less polar group, such as an amide or a carbamate, that is cleavable by intracellular enzymes (e.g., esterases, amidases).

Strategy 2: Intramolecular Hydrogen Bonding

Creating a conformationally constrained analog that can form an intramolecular hydrogen bond can "hide" polar groups from the aqueous environment, reducing the desolvation penalty for membrane entry.[2][19] This can be achieved by introducing substituents that favor a folded conformation.

Strategy 3: Bioisosteric Replacement

Consider replacing the triazole ring with a more lipophilic heterocycle, if tolerated by the target binding. However, this is a more drastic modification and should be guided by a clear understanding of the SAR.

Step 3: Formulation-Based Strategies

For compounds that are challenging to modify chemically or for preclinical studies, formulation strategies can significantly improve apparent permeability and oral bioavailability.[20][21]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubility and facilitate absorption.[21][22]

  • Use of Permeation Enhancers: These are excipients that reversibly alter the integrity of the intestinal epithelium to allow for increased drug passage. This approach requires careful toxicological evaluation.[20]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and improve its transport across the gut wall.[23]

IV. Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline. Specifics may vary based on the commercial kit or in-house method used.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Solutions: Dilute the test compound from the DMSO stock to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%.

  • Coat the Filter Plate: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane is coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate.

  • Add Compound to Donor Wells: Add 150 µL of the diluted test compound solution to each well of the filter (donor) plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.[24][25]

  • Sampling and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This is an advanced assay requiring expertise in cell culture.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • TEER meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection test to confirm the tightness of the cell junctions.[14]

  • Prepare Dosing Solutions: Dilute the test compound in transport buffer to the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the sampled volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Perform the same procedure as above but add the dosing solution to the basolateral chamber and sample from the apical chamber. This will determine the extent of active efflux.

  • Quantification and Calculation: Analyze the concentration of the compound in all samples using LC-MS/MS. Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 is indicative of active efflux.[13]

V. Conclusion

Addressing poor cell permeability in 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline analogs requires a systematic and data-driven approach. By quantitatively assessing the permeability deficit, understanding the underlying physicochemical drivers, and applying targeted medicinal chemistry and formulation strategies, researchers can successfully overcome this common hurdle. This guide provides a framework for troubleshooting and a toolkit of experimental protocols to enable the development of potent, cell-permeable compounds.

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). Vertex AI Search.
  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Publications.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). PMC - NIH.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Factors Affecting Drug Distribution: Tissue Permeability. (2025). JoVE.
  • Lipinski's Rule of 5. (n.d.). GARDP Revive.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). RSC Publishing.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Physicochemical properties of drugs and membrane permeability : review article. (n.d.). Sabinet African Journals.
  • How hydrogen bonds impact P-glycoprotein transport and permeability. (2025). ResearchGate.
  • What are the physicochemical properties affecting drug distribution? (2025). Patsnap Synapse.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
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  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.
  • ADME & Lipinski's rules for drugs. (2021). YouTube.
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. (n.d.). ACS Omega.
  • Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. (2025). MolecularCloud.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • Factors Affecting Cell Membrane Permeability and Fluidity. (2021). Conduct Science.
  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (n.d.). Mimetas.
  • Ruling out the rule of five | Opinion. (2021). Chemistry World.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments.
  • Lipinski's rule of five. (n.d.). Wikipedia.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC - NIH.
  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. (n.d.). PubMed Central.
  • Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. (2010). PubMed.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC - PubMed Central.
  • increase membrane permeability by prodrug design. (n.d.). PPTX - Slideshare.
  • pampa-permeability-assay.pdf. (n.d.). Technology Networks.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (n.d.). ResearchGate.
  • Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. (2025). ResearchGate.
  • Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. (2013). PubMed.
  • Structure-activity relationship of aniline analogues. (n.d.). ResearchGate.
  • Application of triazoles in the structural modification of natural products. (n.d.). PubMed Central.
  • Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. (n.d.). Journal of Materials Chemistry B (RSC Publishing).
  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2019). PubMed.
  • Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. (n.d.). ResearchGate.
  • Recent Researches in Triazole Compounds as Medicinal Drugs. (2025). ResearchGate.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI.
  • (PDF) 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-. (2023). ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Reactions with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and what is their general reactivity order?

A1: The primary reactive sites are the aniline nitrogen and the aromatic ring itself. The aniline nitrogen is a potent nucleophile, making it susceptible to acylation, alkylation, and participation in cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] The aromatic ring is activated by the electron-donating amino and ethoxy groups, making it amenable to electrophilic aromatic substitution. However, the amino group's high reactivity can lead to side reactions like polysubstitution.[3]

Q2: How stable is 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and are there specific storage recommendations?

A2: Like many anilines, this compound can be susceptible to oxidation, which often results in the formation of colored impurities. It is recommended to store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures to minimize degradation.[4]

Q3: For which common reaction types is 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline a suitable substrate?

A3: This aniline derivative is well-suited for a variety of synthetic transformations, including:

  • Buchwald-Hartwig amination: As the amine component to be coupled with aryl halides or triflates.[1][2]

  • Suzuki-Miyaura coupling: While the aniline itself isn't the primary coupling partner, derivatives (e.g., a halogenated version) would readily participate. The triazole moiety can also be involved in such couplings.[5][6][7][8]

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Diazotization: The aniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functional groups.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues that may arise during your experiments and provides actionable solutions grounded in established chemical principles.

Issue 1: Low Yield of the Desired Product and Incomplete Conversion of Starting Material.

If you are experiencing low yields and recovering a significant amount of unreacted 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, consider the following potential causes and solutions:

  • Insufficiently Reactive Coupling Partner (in Cross-Coupling Reactions): The reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend I > Br > Cl. If you are using an aryl chloride, the reaction may require more forcing conditions.

    • Solution: Consider switching to a more reactive aryl bromide or iodide if your synthetic route allows. Alternatively, specialized ligands like XPhos have been shown to be effective for the coupling of aryl chlorides.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Oxidation of the phosphine ligands or the palladium center can inhibit catalytic activity.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use dry, degassed solvents. Toluene can be degassed by bubbling with nitrogen for 30 minutes prior to use.

  • Suboptimal Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For instance, many Suzuki and Buchwald-Hartwig reactions are run at temperatures ranging from 80 °C to 130 °C.[2][6] Microwave irradiation can also be a powerful tool for accelerating these reactions.[9]

Issue 2: Formation of a High Molecular Weight Byproduct, Suspected to be a Homocoupled Dimer.

In cross-coupling reactions like the Suzuki-Miyaura coupling, the formation of a biaryl byproduct from the homocoupling of your aryl halide is a common issue.

  • Causality: This side reaction is often favored at higher temperatures and when the rate of transmetalation is slow compared to the rate of oxidative addition and reductive elimination of the aryl halide with itself.

StrategyRationale
Optimize Base and Solvent System The choice of base is critical for activating the boronic acid in Suzuki couplings.[7] A combination of K₂CO₃ in a toluene/water/ethanol mixture is a common starting point.[6]
Adjust Stoichiometry Using a slight excess (1.1-1.2 equivalents) of the boronic acid partner relative to the aryl halide can favor the desired cross-coupling over homocoupling.
Lower Reaction Temperature If conversion is reasonable, lowering the temperature may reduce the rate of homocoupling more than the rate of the desired reaction.
Select Appropriate Catalyst/Ligand The ligand on the palladium center plays a crucial role in balancing the rates of the elementary steps in the catalytic cycle. For instance, bulky, electron-rich phosphine ligands can promote the desired reductive elimination.
Issue 3: Formation of Colored Impurities and a Dark Reaction Mixture.

The appearance of a dark color in your reaction mixture, especially when working with anilines, is often indicative of oxidation.

  • Causality: The electron-rich nature of the aniline ring makes it susceptible to oxidation, leading to the formation of highly conjugated, colored byproducts. This can be exacerbated by the presence of trace oxygen or metal impurities.

  • Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere throughout the reaction and workup is crucial.[4]

  • Purified Reagents and Solvents: Use freshly purified and degassed solvents. Ensure the quality of your starting materials.

  • Antioxidants (Use with Caution): In some cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added to the reaction mixture, but its compatibility with the catalytic system must be verified.

Experimental Protocols

Representative Protocol: Buchwald-Hartwig Amination of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline with an Aryl Bromide

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inerting the Flask:

    • Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Addition of Reactants:

    • Add the aryl bromide (1.0 equivalent) and 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (1.2 equivalents).

    • Add dry, degassed toluene via syringe.

  • Reaction:

    • Stir the mixture at room temperature for 5 minutes, then heat to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Challenges and Workflows

Troubleshooting Workflow

G cluster_0 Observed Issue cluster_1 Potential Causes cluster_2 Corrective Actions Low_Yield Low Yield/ Incomplete Conversion Catalyst Catalyst Deactivation Low_Yield->Catalyst Conditions Suboptimal Conditions (Temp, Time, Base) Low_Yield->Conditions Byproduct Byproduct Formation Byproduct->Conditions Side_Reaction Side Reaction (e.g., Homocoupling) Byproduct->Side_Reaction Degradation Degradation/ Dark Color Degradation->Catalyst Oxidation Oxidation of Aniline Degradation->Oxidation Inert Ensure Inert Atmosphere Catalyst->Inert Ligand Screen Different Ligands Catalyst->Ligand Optimize Optimize Temp/Base/Solvent Conditions->Optimize Reagents Poor Reagent Quality/ Stoichiometry Side_Reaction->Optimize Stoich Adjust Stoichiometry Side_Reaction->Stoich Oxidation->Inert Purify Use Pure/Degassed Reagents Oxidation->Purify

Caption: A general troubleshooting workflow for common issues.

Byproduct Formation: Homocoupling in Suzuki Reaction

G cluster_main Desired Cross-Coupling cluster_side Undesired Homocoupling A Ar-X D Ar-Pd(II)-X A->D Oxidative Addition B Ar'-B(OH)₂ E Ar-Pd(II)-Ar' B->E Transmetalation C Pd(0) C->A D->E F Ar-Ar' E->F Reductive Elimination F->C G Ar-X H Ar-Pd(II)-X G->H Oxidative Addition I Ar-Ar H->I Reductive Elimination

Caption: Competing pathways of cross-coupling and homocoupling.

References

  • PubChem. (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) -.... MDPI. Retrieved January 19, 2026, from [Link]

  • Farahat, A. A., et al. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. Retrieved January 19, 2026, from [Link]

  • Li, Z., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are.... Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c.... Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles ¹. ¹.... Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[10][11]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved January 19, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 19, 2026, from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved January 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • National Institutes of Health. (n.d.). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. Retrieved January 19, 2026, from [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. As a key building block in p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. As a key building block in pharmaceutical development, the robust and scalable synthesis of this molecule is critical. This document moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights into process optimization, troubleshooting, and safety management.

Strategic Overview of the Recommended Synthetic Pathway

A direct, one-pot synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline from simple precursors is challenging to control on a large scale. A more robust and scalable approach involves a multi-step synthesis that allows for the isolation and purification of key intermediates. The recommended pathway proceeds via the formation of a stable nitro-triazole intermediate, followed by a final, clean reduction of the nitro group. This strategy ensures high purity and minimizes complex downstream purification challenges.

The proposed three-step synthesis is outlined below:

Synthetic_Workflow cluster_0 Step A: Amidine Formation cluster_1 Step B: Triazole Cyclization cluster_2 Step C: Nitro Group Reduction cluster_3 Final Product A 2-Ethoxy-5-nitroaniline + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B N'-(2-ethoxy-5-nitrophenyl)-N,N-dimethylformamidine + Formylhydrazine A->B Intermediate Formation C 4-(2-Ethoxy-5-nitrophenyl)-4H-1,2,4-triazole B->C Cyclization & Dimethylamine Removal D 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline C->D Reduction (e.g., H₂/Pd-C)

Caption: Recommended three-step synthetic workflow for scalable production.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy, safety, and process control.

Q1: Why is this three-step synthesis route preferred for scale-up over a more direct approach?

A: This pathway is strategically designed for scalability and process control for three key reasons:

  • Robust Reactions: Each step involves well-established and high-yielding chemical transformations (amidine formation, triazole cyclization, and catalytic hydrogenation) that are less sensitive to minor fluctuations in reaction conditions compared to one-pot cyclizations.[1]

  • Intermediate Isolation: The ability to isolate and purify the N'-(2-ethoxy-5-nitrophenyl)-N,N-dimethylformamidine and, more importantly, the 4-(2-ethoxy-5-nitrophenyl)-4H-1,2,4-triazole intermediate allows for quality control checkpoints. This ensures that impurities from one step are not carried forward, which is critical for achieving the high purity required for pharmaceutical intermediates.

  • Safety & Simplicity: The final step is a clean reduction. Performing the nitro reduction last avoids handling a complex aniline starting material that could be prone to oxidation or side reactions under the conditions required for triazole formation.

Q2: What are the most critical safety precautions for this synthesis?

A: Safety is paramount. Key hazards are associated with the reagents and reactions in each step:

  • Formylhydrazine (Step B): Hydrazine derivatives are toxic and potentially carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3]

  • Nitroaromatic Compounds: The starting material and triazole intermediate are nitroaromatics, which can be energetic and may decompose exothermically at elevated temperatures. Avoid excessive heating and ensure proper temperature control.

  • Catalytic Hydrogenation (Step C): This process involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Palladium on Carbon, especially when dry). Ensure the reactor is properly rated, purged with an inert gas (nitrogen or argon) before and after the reaction, and that the catalyst is handled wet to prevent ignition upon exposure to air.

Q3: How can I effectively monitor the progress of each reaction step?

A: Real-time reaction monitoring is crucial for optimization and safety.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for all steps. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to track the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity. This is the preferred method for in-process control (IPC) in a regulated environment. A C18 column with a water/acetonitrile gradient is a good starting point for method development.

  • Gas Chromatography (GC): Can be used to monitor the removal of volatile byproducts, such as dimethylamine in Step B.

Q4: What analytical techniques are essential for final product characterization and release?

A: To confirm the structure and purity of the final 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a comprehensive analysis is required:

  • ¹H and ¹³C NMR: Confirms the chemical structure, proton and carbon environments, and absence of major structural isomers.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[4]

  • HPLC: To determine the final purity (typically >99% is required for pharmaceutical intermediates).

  • Elemental Analysis (CHN): Confirms the elemental composition of the molecule.

Troubleshooting Guide: Common Scale-Up Challenges

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Challenge 1: Low Yield or Stalled Reaction in Triazole Formation (Step B)

Q: My reaction to form 4-(2-ethoxy-5-nitrophenyl)-4H-1,2,4-triazole is giving a low yield or appears to stall before the amidine intermediate is fully consumed. What are the likely causes?

A: This is a critical cyclization step where precise control is necessary. Several factors could be at play.

Probable Cause Underlying Rationale & Explanation Recommended Solution
Moisture Contamination The amidine intermediate and formylhydrazine can be sensitive to hydrolysis. Water can consume reagents and lead to unwanted side products.Ensure all reagents are anhydrous and solvents are appropriately dried. Perform the reaction under an inert atmosphere (e.g., nitrogen).
Incorrect Stoichiometry An excess or deficit of formylhydrazine can lead to incomplete reaction or the formation of byproducts. The stoichiometry is critical for driving the reaction to completion.Use a slight excess (1.1-1.2 equivalents) of formylhydrazine to ensure full conversion of the amidine intermediate. Verify the purity of the formylhydrazine before use.
Sub-optimal Temperature The cyclization and elimination of dimethylamine require a specific activation energy. If the temperature is too low, the reaction will be sluggish. If too high, it can lead to decomposition.The reaction typically requires heating. Start with a moderate temperature (e.g., 80-100 °C in a solvent like ethanol or isopropanol) and monitor by HPLC/TLC. Carefully increase the temperature if the reaction is slow, but do not exceed 120 °C without further small-scale safety testing.
Poor Quality Reagents The purity of the N'-(2-ethoxy-5-nitrophenyl)-N,N-dimethylformamidine intermediate from Step A is crucial. Impurities can interfere with the cyclization.Ensure the intermediate from Step A is of high purity. If it was not isolated, consider a workup and purification step before proceeding to Step B.
Challenge 2: Incomplete Reduction or Catalyst Deactivation (Step C)

Q: The catalytic hydrogenation of the nitro group is extremely slow, or the reaction stops before completion. What should I investigate?

A: Catalytic hydrogenation is highly effective but can be sensitive to catalyst poisons and process parameters. A systematic check is required.

Troubleshooting_Reduction Start Problem: Incomplete Nitro Reduction Check_Catalyst Is the catalyst active? (e.g., fresh batch, proper storage) Start->Check_Catalyst Check_Poisons Are catalyst poisons present? (e.g., sulfur, halides from previous steps) Start->Check_Poisons Check_Conditions Are reaction conditions optimal? (H₂ pressure, temperature, agitation) Start->Check_Conditions Solution_Catalyst Solution: Use fresh catalyst. Increase catalyst loading (e.g., 5 mol% to 10 mol%). Check_Catalyst->Solution_Catalyst If catalyst is suspect Solution_Poisons Solution: Purify the nitro-triazole intermediate. Consider a charcoal treatment before reduction. Check_Poisons->Solution_Poisons If impurities are likely Solution_Conditions Solution: Increase H₂ pressure (e.g., 50 psi to 100 psi). Increase temperature moderately (e.g., 25°C to 40°C). Increase agitation speed. Check_Conditions->Solution_Conditions If conditions are sub-optimal

Caption: Decision tree for troubleshooting the nitro group reduction step.

Alternative Reduction Methods: If catalytic hydrogenation remains problematic, consider alternative chemical reduction methods, though these may require more complex workups.

Reduction Method Advantages for Scale-Up Disadvantages & Mitigation
Fe / NH₄Cl in EtOH/H₂O Inexpensive, robust, and less sensitive to catalyst poisons.Generates significant iron sludge, complicating workup. Mitigation: Use Celite® for filtration; ensure pH is controlled during workup to prevent product loss.
SnCl₂·2H₂O in Ethanol High yielding and works well for a variety of nitroaromatics.Generates tin waste, which is environmentally problematic and requires specialized disposal. Workup can be complex.
Sodium Dithionite (Na₂S₂O₄) Works under milder, non-acidic conditions.Requires careful control of stoichiometry and can sometimes lead to over-reduction or side products.
Challenge 3: Product Isolation and Purification Issues

Q: My final product, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, is oily or forms an impure solid that is difficult to purify. What are my options?

A: The final aniline product can be prone to oxidation (leading to discoloration) and may be challenging to crystallize if even minor impurities are present.

  • Prevent Oxidation: After the reduction step, handle the product under an inert atmosphere whenever possible. During workup and concentration, keep temperatures low to minimize degradation.

  • Charcoal Treatment: If the crude product is colored (pink, brown, or black), it indicates oxidative impurities. Before crystallization, dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treat with activated charcoal (typically 1-5% w/w) with gentle heating, followed by filtration through Celite®.

  • Optimize Crystallization:

    • Solvent Screening: Test a range of solvents. Isopropanol, ethyl acetate, or toluene are often good starting points for anilines.

    • Solvent/Anti-Solvent System: If a single solvent does not work, try dissolving the product in a minimal amount of a good solvent (like ethanol) and slowly adding an anti-solvent (like heptane or water) until turbidity is observed. Then, cool slowly.

    • Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution to induce crystallization.

Detailed Experimental Protocols (Illustrative)

The following protocols are provided on a hypothetical 1.0 mole scale for guidance. All procedures must be risk-assessed and optimized at a small scale before attempting a large-scale reaction.

Protocol A/B: One-Pot Synthesis of 4-(2-Ethoxy-5-nitrophenyl)-4H-1,2,4-triazole
  • Setup: In a 3 L reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge 2-ethoxy-5-nitroaniline (182.2 g, 1.0 mol) and toluene (1 L).

  • Amidine Formation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (131.1 g, 1.1 mol) dropwise over 30 minutes at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at 40-50 °C for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting aniline is consumed.

  • Reagent Addition: Cool the mixture to room temperature. Add formylhydrazine (72.1 g, 1.2 mol) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 6-8 hours. Byproducts (methanol, dimethylamine) will be evolved.

  • Workup: Cool the mixture to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure. Add isopropanol (500 mL) to the residue and stir for 1 hour.

  • Isolation: Filter the solid product, wash with cold isopropanol (2 x 100 mL), and dry under vacuum at 50 °C to yield the nitro-triazole intermediate as a solid.

Protocol C: Reduction to 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline
  • Setup: To a hydrogenation reactor, charge the intermediate 4-(2-ethoxy-5-nitrophenyl)-4H-1,2,4-triazole (234.2 g, 1.0 mol), ethanol (1.2 L), and 10% Palladium on Carbon (50% wet, ~24 g, ~5 mol% dry basis).

  • Inerting: Seal the reactor and purge 3 times with nitrogen, followed by 3 purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 50-100 psi with hydrogen and stir vigorously at room temperature (20-30 °C). The reaction is exothermic; use cooling to maintain the temperature below 40 °C.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or HPLC analysis of samples taken from the reactor. The reaction is typically complete in 4-6 hours.

  • Catalyst Removal: Once complete, carefully vent the hydrogen and purge the reactor 3 times with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The catalyst is pyrophoric and must not be allowed to dry. Wash the filter cake with ethanol (2 x 100 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/heptane) to yield the final product, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, as a pure crystalline solid.

References

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link][5]

  • Loba Chemie. (2015). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. Retrieved from [Link][2]

  • Suvchem Laboratory Chemicals. (n.d.). 1,2,4 TRIAZOLE (FOR SYNTHESIS). Retrieved from [Link][6]

  • ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link][3]

  • PubChem. (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. Retrieved from [Link][7]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link][8][9]

  • PubChemLite. (2025). 2-ethoxy-5-(4h-1,2,4-triazol-4-yl)aniline. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link][10]

  • ISRES Publishing. (n.d.). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link][1]

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Reference Data & Comparative Studies

Validation

A Comparative Study of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and Other Biologically Active Triazoles

A Technical Guide for Researchers in Drug Discovery and Development Authored by: A Senior Application Scientist Introduction The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metaboli...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability, favorable physicochemical properties, and its capacity for diverse biological interactions.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[1][2] This guide provides a comparative analysis of the synthetic strategies and biological potential of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a representative yet under-investigated member of this family, in relation to other well-established and emerging triazole-based therapeutic agents. While extensive experimental data on 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is not publicly available, this guide will leverage data from closely related analogs to provide a robust comparative framework and propose a detailed experimental plan for its synthesis and evaluation.

The primary focus of this guide will be on the anticancer and antifungal activities of triazole derivatives, as these are the most prominent therapeutic areas for this class of compounds.[3][4] We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the molecular mechanisms through which they exert their effects, with a particular focus on key signaling pathways implicated in cancer and fungal pathogenesis.

Synthetic Strategies for 1,2,4-Triazole-Containing Compounds

The synthesis of 4-substituted-4H-1,2,4-triazoles is a well-established field in organic chemistry, with several reliable methods available. A common and effective approach involves the cyclization of an appropriate precursor, such as an amidine derivative, with a hydrazine equivalent.[3]

Proposed Synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

While a specific protocol for the title compound is not readily found in the literature, a plausible synthetic route can be designed based on established methodologies for analogous structures. The proposed synthesis involves the reaction of a suitably substituted aniline derivative to form an intermediate which is then cyclized to the desired triazole.

Workflow for the Proposed Synthesis:

A 2-ethoxy-5-nitroaniline C N'-(2-ethoxy-5-nitrophenyl)-N,N-dimethylformamidine A->C Reaction with DMF-DMA B N,N-dimethylformamide dimethyl acetal (DMF-DMA) E 4-(2-ethoxy-5-nitrophenyl)-4H-1,2,4-triazole C->E Cyclization with Hydrazine hydrate D Hydrazine hydrate G 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline E->G Reduction of nitro group F Palladium on carbon (Pd/C), H2 A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of triazole compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H A Prepare serial dilutions of triazole compounds in 96-well plate C Add fungal inoculum to each well A->C B Prepare fungal inoculum B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F cluster_0 EGFR Signaling cluster_1 p53 Signaling EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation p53 p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 MDM2->p53 Inhibition A Treat cells with triazole compounds B Lyse cells and extract proteins A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block membrane and incubate with primary antibodies (e.g., anti-p-EGFR, anti-p53) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect protein bands using chemiluminescence G->H

Sources

Comparative

In Vitro Validation of the Biological Activity of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline: A Comparative Guide

This guide provides a comprehensive framework for the in vitro validation of the biological activity of the novel compound, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The content herein is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of the novel compound, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The content herein is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established alternatives, supported by detailed experimental protocols and data interpretation.

Introduction: Unveiling the Potential of a Novel Triazole Derivative

The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The novel compound, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, incorporates this privileged scaffold, suggesting its potential as a therapeutic agent.[4][5] Based on structural similarities to known kinase inhibitors, we hypothesize that this compound may exert its biological effects through the inhibition of a key cellular signaling pathway, potentially a receptor tyrosine kinase.

The c-mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a critical target in oncology.[6] Its dysregulation is implicated in the progression and metastasis of various cancers.[7][8] Therefore, this guide will focus on the in vitro validation of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline as a potential c-Met kinase inhibitor, comparing its performance against well-characterized c-Met inhibitors, Cabozantinib and Crizotinib.[9]

Comparative In Vitro Performance Analysis

To ascertain the biological activity and potency of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, a tiered approach of in vitro assays is recommended. This section presents a comparative summary of hypothetical data obtained from these assays.

Table 1: Biochemical Kinase Inhibition Assay
Compoundc-Met Kinase IC50 (nM)
2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline15.8
Cabozantinib1.3
Crizotinib8

IC50 values represent the concentration of the compound required to inhibit 50% of the c-Met kinase activity. A lower IC50 value indicates higher potency.

Table 2: Anti-proliferative Activity in Cancer Cell Lines
CompoundGTL-16 (c-Met amplified) IC50 (µM)A549 (c-Met low expression) IC50 (µM)
2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline0.85> 50
Cabozantinib0.0215.2
Crizotinib0.0525.8

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. GTL-16 is a gastric carcinoma cell line with c-Met gene amplification, making it highly dependent on c-Met signaling. A549 is a lung carcinoma cell line with low c-Met expression, serving as a negative control for c-Met dependent proliferation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the key experiments cited in this guide. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

Biochemical c-Met Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase. We will utilize a luminescence-based assay that quantifies ATP consumption, a direct indicator of kinase activity.

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and, therefore, to the kinase activity.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis prep_reagents Prepare Reagents: - Purified c-Met kinase - Substrate (poly-Glu,Tyr) - ATP - Test Compounds serial_dilution Perform Serial Dilution of Test Compounds prep_reagents->serial_dilution add_compound Add Diluted Compounds serial_dilution->add_compound add_kinase Add c-Met Kinase to Assay Plate add_kinase->add_compound add_substrate_atp Initiate Reaction with Substrate/ATP Mixture add_compound->add_substrate_atp incubate Incubate at 30°C for 1 hour add_substrate_atp->incubate add_kinase_glo Add Kinase-Glo® Reagent incubate->add_kinase_glo incubate_rt Incubate at Room Temperature for 10 minutes add_kinase_glo->incubate_rt read_luminescence Read Luminescence on a Plate Reader incubate_rt->read_luminescence plot_data Plot Luminescence vs. Compound Concentration read_luminescence->plot_data calculate_ic50 Calculate IC50 Values plot_data->calculate_ic50

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing purified recombinant c-Met in kinase buffer.

    • Prepare a 2X substrate/ATP solution containing the poly (Glu, Tyr) substrate and ATP at the Km concentration for c-Met.

    • Prepare a serial dilution of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and control compounds (Cabozantinib, Crizotinib) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Execution:

    • Add 5 µL of the diluted compound solutions to a 384-well white plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 20 µL of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Anti-proliferative Assay

This assay determines the effect of the test compound on the proliferation of cancer cells. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the number of viable cells in culture based on the quantification of ATP.[10][11]

Principle: The CellTiter-Glo® assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active (viable) cells.[11]

Workflow Diagram:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis seed_cells Seed GTL-16 and A549 cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with compounds incubate_24h->treat_cells prepare_dilutions Prepare Serial Dilutions of Test Compounds prepare_dilutions->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_celltiter_glo Add CellTiter-Glo® Reagent incubate_72h->add_celltiter_glo incubate_rt_10min Incubate at Room Temperature for 10 minutes add_celltiter_glo->incubate_rt_10min read_luminescence Read Luminescence incubate_rt_10min->read_luminescence plot_viability Plot Cell Viability vs. Compound Concentration read_luminescence->plot_viability calculate_ic50 Calculate IC50 Values plot_viability->calculate_ic50

Caption: Workflow for the cell-based anti-proliferative assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture GTL-16 and A549 cells in their respective recommended media.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well clear-bottom white plates at a density of 5,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and the control compounds in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds.

    • Incubate the plates for 72 hours.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action: Elucidating the Signaling Pathway

To confirm that the anti-proliferative effect of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline in GTL-16 cells is due to the inhibition of the c-Met signaling pathway, a Western blot analysis of key downstream signaling proteins should be performed.

Signaling Pathway Diagram:

G cluster_0 Downstream Signaling HGF HGF cMet c-Met HGF->cMet p_cMet p-cMet cMet->p_cMet Compound 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Compound->cMet PI3K PI3K p_cMet->PI3K ERK ERK p_cMet->ERK Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt p_ERK p-ERK ERK->p_ERK

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Analogs as Potential Kinase Inhibitors

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of oncology research. The 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline scaffold has emerged as a promisin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of oncology research. The 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline scaffold has emerged as a promising starting point for the development of novel therapeutics targeting key signaling pathways implicated in cancer progression. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering a comparative overview of their biological performance and the experimental methodologies underpinning these findings. Our discussion is tailored for researchers, scientists, and drug development professionals seeking to navigate the complexities of designing next-generation kinase inhibitors.

The Significance of the Anilino-Triazole Scaffold in Kinase Inhibition

The convergence of an aniline moiety and a 1,2,4-triazole ring within a single molecular entity creates a pharmacologically privileged scaffold. The aniline component often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 1,2,4-triazole ring, a bioisostere of an amide bond, is metabolically stable and capable of engaging in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity for the target kinase.[1][2] The strategic placement of substituents on both the aniline and triazole rings allows for the fine-tuning of physicochemical properties and biological activity, making this scaffold a versatile platform for inhibitor design.

Comparative SAR Analysis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Analogs

While direct SAR studies on the 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline core are not extensively published, we can extrapolate key SAR trends from structurally related anilino-triazole and anilino-quinazoline derivatives that have been investigated as kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5]

Modifications on the Aniline Ring

The aniline portion of the scaffold is critical for interaction with the ATP-binding pocket of kinases. The ethoxy group at the 2-position and the triazole at the 5-position of the aniline ring in our core structure provide a specific substitution pattern that influences its orientation and binding.

  • Substituents at the 4-position of the Aniline Ring: In many 4-anilinoquinazoline derivatives, the nature of the substituent at the 4-position of the aniline ring is a key determinant of activity.[3] Small, electron-withdrawing groups such as halogens (e.g., chloro, fluoro) or a trifluoromethyl group can enhance inhibitory potency.[6] These groups can form favorable interactions within the hydrophobic pocket of the kinase domain.

  • Impact of the Ethoxy Group: The 2-ethoxy group in the core scaffold is expected to influence the compound's conformation and lipophilicity. Its replacement with other alkoxy groups of varying chain lengths or with different electron-donating or -withdrawing groups would be a critical area for SAR exploration. A longer ether chain, for instance, has been shown in some quinazoline series to improve kinase inhibitory activity by accessing deeper hydrophobic pockets.[3]

Modifications on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring offers several points for chemical modification that can significantly impact biological activity.

  • Substitution at the N-4 Position: The linkage of the aniline to the N-4 position of the triazole is a defining feature of this scaffold.

  • Substitution at the C-3 and C-5 Positions of the Triazole Ring: The introduction of various substituents at the C-3 and C-5 positions of the 1,2,4-triazole ring can modulate the electronic and steric properties of the molecule, leading to altered binding affinities and selectivity profiles. For instance, the introduction of aromatic or heteroaromatic rings at these positions can lead to additional π-π stacking or hydrophobic interactions with the kinase active site.[7]

The following table summarizes hypothetical SAR trends for analogs of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline based on published data for related compounds.

Modification Site Substituent Predicted Effect on Activity Rationale
Aniline Ring (4-position)Small, electron-withdrawing (e.g., -Cl, -F)IncreaseEnhanced hydrophobic interactions and potential for halogen bonding.[6]
Aniline Ring (4-position)Bulky, electron-donating (e.g., -OCH3)Decrease or VariablePotential for steric hindrance, though may improve solubility.
Aniline Ring (2-position)Longer alkoxy chains (e.g., propoxy)Increase (up to a point)Improved hydrophobic interactions within the ATP binding pocket.[3]
1,2,4-Triazole Ring (C-3/C-5)Small alkyl groupsVariableCan fill small hydrophobic pockets.
1,2,4-Triazole Ring (C-3/C-5)Aromatic/Heteroaromatic ringsIncreasePotential for additional π-stacking and hydrophobic interactions.[7]

Experimental Protocols

To enable researchers to validate and expand upon these SAR insights, we provide detailed, step-by-step methodologies for the synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline analogs and for their biological evaluation as kinase inhibitors.

General Synthetic Scheme for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Analogs

The synthesis of the target analogs can be achieved through a multi-step sequence, as illustrated in the workflow below. The key steps involve the formation of the 1,2,4-triazole ring and its subsequent coupling with a substituted aniline derivative.

Synthetic Workflow A Substituted Aniline B Acetylation A->B Acetic Anhydride C Nitration B->C HNO3/H2SO4 D Reduction C->D Fe/HCl or H2, Pd/C E Formation of Amidine D->E N,N-dimethylformamide dimethyl acetal F Cyclization with Hydrazine E->F Hydrazine Hydrate G Final Analog F->G Introduction of Substituents Kinase Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor B Kinase Reaction: Incubate reagents A->B C Add ADP-Glo™ Reagent B->C Stops kinase reaction & depletes remaining ATP D Add Kinase Detection Reagent C->D Converts ADP to ATP E Measure Luminescence D->E Luciferase/Luciferin reaction generates light proportional to ADP produced F Data Analysis: Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, ATP, and the test compounds (analogs) at various concentrations in the appropriate kinase buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each analog.

Conclusion and Future Directions

The 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, key SAR insights have been elucidated, suggesting that modifications on both the aniline and 1,2,4-triazole rings can significantly impact inhibitory potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of new analogs.

Future work should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis of a diverse library of analogs with variations at the 2-, 4-, and 5-positions of the aniline ring and at the C-3 and C-5 positions of the triazole ring. In addition to in vitro kinase assays, promising compounds should be evaluated in cell-based assays to assess their anti-proliferative activity and downstream signaling effects. Further optimization of lead compounds for improved pharmacokinetic properties will be crucial for their translation into potential clinical candidates.

References

  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. [Link]

  • SAR outline of the benzimidazole-1,2,4-triazole hybrid compounds. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). [Link]

  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • Discovery of novel triazole compounds as selective IL-1β releasement inhibitors. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Synthesis and anticancer activity studies on some 2-chloro-1,4-bis-(5-substituted- 1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives. [Link]

  • EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

  • EGFR and/or VEGFR-2 tyrosine kinase inhibitors. [Link]

  • 2-ethoxy-5-(4h-1,2,4-triazol-4-yl)aniline - PubChem. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis(t[7][8][9]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. [Link]

  • EGFR inhibitors synthesis and biological assessment. [Link]

  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. [Link]

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Comparative

A Comparative Guide to the Antifungal Efficacy of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and Fluconazole: A Proposed Investigational Framework

In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant mycoses, the 1,2,4-triazole scaffold has emerged as a cornerstone of antifungal drug discovery. This guide provides a compara...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant mycoses, the 1,2,4-triazole scaffold has emerged as a cornerstone of antifungal drug discovery. This guide provides a comparative overview of a novel investigational compound, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline , against the clinically established antifungal drug, Fluconazole . While extensive efficacy data for Fluconazole is readily available, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline remains a molecule of nascent interest with no publicly available biological data. Therefore, this document serves as a comprehensive investigational framework, proposing a head-to-head comparison and outlining the requisite experimental methodologies to elucidate the antifungal potential of this novel aniline derivative.

Structural and Mechanistic Postulates: A Tale of Two Triazoles

At the heart of both molecules lies the 1,2,4-triazole ring, a pharmacophore renowned for its ability to inhibit fungal cytochrome P450 enzymes.[1][2]

Fluconazole , a first-generation triazole, features a core structure of a propan-2-ol backbone substituted with two 1H-1,2,4-triazol-1-yl groups and a 2,4-difluorophenyl group.[3] Its mechanism of action is well-elucidated, involving the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][5][6][7] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[7][8] By disrupting ergosterol biosynthesis, Fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[5][7]

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (PubChem CID: 28643059) is a distinct chemical entity characterized by an aniline ring substituted with an ethoxy and a 4H-1,2,4-triazol-4-yl group.[9][10] While its biological activity is yet to be reported, the presence of the 1,2,4-triazole moiety suggests a plausible antifungal potential, likely operating through a similar mechanism of lanosterol 14-α-demethylase inhibition. The aniline and ethoxy substitutions may modulate the compound's lipophilicity, metabolic stability, and interaction with the enzyme's active site, potentially leading to a different spectrum or potency of antifungal activity compared to Fluconazole.

Proposed Experimental Workflow for Efficacy Comparison

To ascertain the antifungal efficacy of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline relative to Fluconazole, a systematic in vitro evaluation is proposed. The primary objective is to determine and compare the Minimum Inhibitory Concentration (MIC) of both compounds against a panel of clinically relevant fungal pathogens.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solutions in DMSO) serial_dilution Serial Dilution of Compounds in 96-well plates compound_prep->serial_dilution pathogen_prep Fungal Pathogen Panel (e.g., Candida albicans, Cryptococcus neoformans) inoculation Inoculation of Fungal Suspension pathogen_prep->inoculation media_prep Culture Media Preparation (RPMI-1640) media_prep->serial_dilution serial_dilution->inoculation incubation Incubation (35°C for 24-48h) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination data_comparison Comparative Analysis (MIC50, MIC90) mic_determination->data_comparison

Caption: Proposed experimental workflow for in vitro antifungal susceptibility testing.

Detailed Methodologies for Antifungal Susceptibility Testing

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.[11][12]

Preparation of Fungal Inoculum
  • Fungal Strains: A panel of clinically relevant fungal species should be used, including but not limited to:

    • Candida albicans (ATCC 90028)

    • Candida glabrata (ATCC 90030)

    • Candida krusei (ATCC 6258)

    • Cryptococcus neoformans (ATCC 90112)

    • Aspergillus fumigatus (ATCC 204305)

  • Culture Conditions: Yeast species are grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Molds are cultured on Potato Dextrose Agar (PDA) at 35°C for 5-7 days.

  • Inoculum Preparation:

    • For yeasts, a few colonies are suspended in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For molds, conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80. The conidial suspension is adjusted spectrophotometrically to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

Broth Microdilution Assay
  • Compound Preparation: Stock solutions of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and Fluconazole are prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of each compound are prepared in RPMI-1640 medium to yield final concentrations ranging from 0.0625 to 64 µg/mL.

  • Inoculation: Each well is inoculated with 100 µL of the prepared fungal suspension.

  • Controls: Each plate should include a growth control (no drug), a sterility control (no inoculum), and a solvent control (DMSO at the highest concentration used).

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[11] This can be determined visually or by measuring the optical density at 530 nm.

Data Presentation and Comparative Analysis

The antifungal efficacy of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and Fluconazole should be summarized in a clear and concise tabular format for direct comparison.

Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species2-ethoxy-5-(4H-1,2,4-triazol-4-yl)anilineFluconazole
Candida albicans[Experimental Value]0.25 - 2
Candida glabrata[Experimental Value]8 - 64
Candida krusei[Experimental Value]16 - >64
Cryptococcus neoformans[Experimental Value]2 - 16
Aspergillus fumigatus[Experimental Value]>64

Note: Fluconazole MIC ranges are representative and may vary between strains.

A successful outcome for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline would be the demonstration of lower MIC values against a broad spectrum of fungal pathogens, particularly against Fluconazole-resistant species like Candida krusei and some strains of Candida glabrata.

Mechanistic Insights: The Azole Antifungal Pathway

The proposed antifungal activity of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is expected to follow the established pathway of azole antifungals.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Fourteen_demethyl_lanosterol 14-demethyl Lanosterol Lanosterol->Fourteen_demethyl_lanosterol Lanosterol 14-α-demethylase (CYP51A1) Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane (Altered Fluidity and Integrity) Ergosterol->Cell_Membrane Azole Azole Antifungal (e.g., Fluconazole, Investigational Compound) Lanosterol_demethylase Lanosterol 14-α-demethylase Azole->Lanosterol_demethylase Inhibition

Caption: The inhibitory mechanism of azole antifungals on the ergosterol biosynthesis pathway.

Conclusion and Future Directions

This guide outlines a foundational research framework for the comparative evaluation of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and Fluconazole. While the antifungal activity of the former remains to be experimentally validated, its structural features present a compelling case for further investigation. The proposed methodologies provide a robust and standardized approach to elucidate its potential as a novel antifungal agent.

Should initial in vitro studies yield promising results, further investigations would be warranted, including:

  • Cytotoxicity assays to determine the compound's selectivity for fungal over mammalian cells.

  • In vivo efficacy studies in animal models of fungal infections.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion.

The exploration of novel 1,2,4-triazole derivatives like 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is paramount in the ongoing battle against fungal diseases and the emergence of drug resistance.

References

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916.
  • Pharmacology of Fluconazole. (2025, February 12). YouTube.
  • What is the mechanism of action of fluconazole (Diflucan®)?.
  • Goyal, A., & Zito, P. M. (2024). Fluconazole. In StatPearls.
  • Fluconazole: Uses, Dosage, Side Effects, Warnings. (2024, July 9). Drugs.com.
  • Fluconazole. Wikipedia.
  • Fluconazole. DermNet.
  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(3), 231-239.
  • Espinel-Ingroff, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4), e00069-19.
  • Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(4), 284.
  • Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479.
  • Dannaoui, E. (2017).
  • Fluconazole. PubChem.
  • Asif, M. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 21-27.
  • Kazeminejad, Z., Ramezani, M., & Zarghi, A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1686.
  • Wujec, M., & Paneth, A. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(11), 3290.
  • Antifungal Potential of 1,2-4Triazole Derivatives and Therapeutic Efficacy of Tinea Corporis in Albino R
  • 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. PubChem.
  • Kazeminejad, Z., Ramezani, M., & Zarghi, A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • Küçükgüzel, I., Oruç, E. E., Rollas, S., & Sahin, F. (2001). Synthesis and in vitro antifungal and cytotoxicity evaluation of thiazolo-4H-1,2,4-triazoles and 1,2,3-thiadiazolo-4H-1,2,4-triazoles. Archiv der Pharmazie, 334(11), 337-341.
  • 2-ethoxy-5-(4h-1,2,4-triazol-4-yl)aniline. PubChemLite.
  • Sun, X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 868353.
  • Wang, S. B., et al. (2013). Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. Archives of Pharmacal Research, 36(1), 32-40.
  • Farahat, A. A., & Mabied, A. F. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org.
  • El-Sayed, W. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

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Comparative

A Comparative Benchmarking Guide to the Synthetic Routes of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Introduction 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted aniline core appended with a 1,2,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted aniline core appended with a 1,2,4-triazole ring, is of significant interest to researchers and professionals in drug development. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are critical factors that can significantly impact the overall drug development pipeline. This guide provides a comparative analysis of two plausible synthetic routes to 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, offering a deep dive into the underlying chemical principles, step-by-step experimental protocols, and a quantitative comparison of their respective merits. The insights provided herein are intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory and developmental needs.

Retrosynthetic Analysis and Proposed Routes

A retrosynthetic analysis of the target molecule suggests two primary strategies for its construction. The choice of strategy hinges on the sequence of introducing the key functional groups: the ethoxy, the amino, and the 1,2,4-triazole moieties.

  • Route 1: Late-Stage Triazole Ring Formation. This approach involves the initial synthesis of a substituted aniline precursor, followed by the construction of the 1,2,4-triazole ring onto the aniline backbone.

  • Route 2: Early-Stage Triazole Introduction. In this alternative strategy, the 1,2,4-triazole ring is introduced early in the synthetic sequence, followed by the formation of the aniline functionality.

This guide will now delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis.

Route 1: Late-Stage Triazole Formation via N-Acylamidrazone Cyclization

This synthetic pathway commences with the commercially available 2-ethoxy-5-nitroaniline and proceeds through the formation of an N-acylamidrazone intermediate, which is then cyclized to form the desired 1,2,4-triazole ring. The final step involves the reduction of the nitro group to the target aniline.

Route 1 A 2-ethoxy-5-nitroaniline B N'-(4-ethoxy-3-nitrophenyl)-N,N-dimethylformamidine A->B DMF-DMA C N'-(4-ethoxy-3-nitrophenyl)formohydrazonamide (N-Acylamidrazone) B->C Formic hydrazide D 4-(4-ethoxy-3-nitrophenyl)-4H-1,2,4-triazole C->D Cyclization (Heat) E 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline D->E Reduction (e.g., H2/Pd-C)

Validation

A Researcher's Guide to Comparative Docking Studies: Evaluating 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline Derivatives as Potential Anticancer Agents

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique physicochemical properties and diverse biological activities.[1][2] This...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique physicochemical properties and diverse biological activities.[1][2] This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of novel 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivatives, a chemical class with significant potential in anticancer drug discovery.[1][2][3] We will explore the rationale behind experimental choices, from target selection to data interpretation, enabling researchers to apply these methodologies to their own drug development pipelines.

The Therapeutic Promise of 1,2,4-Triazole Derivatives in Oncology

The 1,2,4-triazole ring system is a key pharmacophore in several clinically successful anticancer drugs, such as the aromatase inhibitors letrozole and anastrozole used in the treatment of breast cancer.[2][4] The versatility of this heterocyclic core allows for a wide range of structural modifications, enabling the fine-tuning of binding affinities and selectivity for various biological targets.[1] Derivatives of 1,2,4-triazole have been shown to exhibit anticancer activity through multiple mechanisms, including the inhibition of crucial enzymes like kinases, carbonic anhydrases, and topoisomerases, as well as interference with tubulin polymerization.[1][3][4]

This guide will focus on a hypothetical series of derivatives of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. The parent molecule, with its aniline and ethoxy substitutions, provides a foundation for exploring structure-activity relationships (SAR) through further chemical modification. Our comparative docking study will assess the binding potential of these novel compounds against two well-validated anticancer targets: Epidermal Growth Factor Receptor (EGFR) and Aromatase (CYP19A1).

Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5][6][7] This method is instrumental in modern drug discovery for virtual screening of compound libraries and for elucidating the potential mechanism of action of novel drug candidates.[6] The primary outputs of a docking study are the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction, and the binding pose, which reveals the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the protein.[5][7]

A lower binding affinity value generally indicates a more stable and potent protein-ligand complex.[5] However, a thorough analysis of the binding pose and the specific interactions with key amino acid residues in the active site is crucial for a comprehensive understanding of a compound's potential as a drug candidate.

A Step-by-Step Protocol for Comparative Docking Analysis

This section details a rigorous and reproducible workflow for a comparative docking study. We will utilize AutoDock Vina, a widely used and validated open-source docking program, for this demonstration.[8]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (e.g., EGFR, Aromatase from RCSB PDB) Receptor 3. Receptor Preparation (Remove water, add polar hydrogens) PDB->Receptor Prepare Protein Ligand 2. Ligand Preparation (2D sketch to 3D structure, energy minimization) Grid 4. Grid Box Generation (Define docking site) Ligand->Grid Prepare Ligands Receptor->Grid Vina 5. Molecular Docking (Run AutoDock Vina) Grid->Vina Set up Docking Parameters Binding 6. Analyze Binding Affinity (Compare kcal/mol values) Vina->Binding Generate Docking Scores Pose 7. Visualize & Analyze Poses (Identify key interactions in PyMOL) Vina->Pose Generate Poses SAR 8. Structure-Activity Relationship (SAR) (Correlate structural changes with binding) Binding->SAR Pose->SAR

Caption: A generalized workflow for a comparative molecular docking study.

Part 1: Preparation of Receptor and Ligands
  • Target Selection and Retrieval:

    • Select appropriate crystal structures of the target proteins from the Protein Data Bank (RCSB PDB). For this study, we will use:

      • EGFR: PDB ID: 2GS2 (in complex with a known inhibitor)

      • Aromatase: PDB ID: 3S7S (in complex with a known inhibitor)

    • Download the PDB files for these structures.

  • Receptor Preparation:

    • Open the PDB file in a molecular modeling software such as AutoDockTools (ADT).[5]

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.

    • Add polar hydrogens to the protein structure, which is crucial for accurate hydrogen bond calculations.

    • Save the prepared receptor in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

  • Ligand Preparation:

    • Test Compounds:

      • Draw the 2D structure of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and a small set of its hypothetical derivatives (e.g., with different substitutions on the aniline ring) using a chemical drawing software like ChemDraw or PubChem Sketcher.[5]

      • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

    • Reference Compounds:

      • Obtain the 3D structures of known inhibitors for the selected targets. For this study, we will use:

        • Erlotinib (for EGFR)

        • Letrozole (for Aromatase)

      • These can be downloaded from databases like PubChem or DrugBank.

    • For all ligands, ensure they are in a 3D format (e.g., MOL2 or SDF) and then convert them to the PDBQT format using ADT. This process assigns rotatable bonds and prepares the ligand for docking.

Part 2: Docking Simulation and Analysis
  • Grid Box Generation:

    • Define the active site for docking by creating a grid box that encompasses the binding pocket of the receptor.[6]

    • The coordinates for the grid box can be centered on the co-crystallized ligand from the original PDB file to ensure that the docking is performed in the correct binding site.

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

  • Running AutoDock Vina:

    • Use the command line to run AutoDock Vina. The command will specify the prepared receptor and ligand files, the grid box coordinates and dimensions, and the output file name.

    • Example command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

  • Analysis of Docking Results:

    • Binding Affinity: The primary output to analyze is the binding affinity score (in kcal/mol) for the best predicted pose. A more negative value indicates a stronger predicted binding.

    • Pose Visualization and Interaction Analysis: Use a molecular visualization tool like PyMOL or Chimera to view the docked poses of the ligands within the protein's active site.[5]

    • Identify and analyze the key molecular interactions, such as:

      • Hydrogen bonds: Note the amino acid residues involved and the bond distances.

      • Hydrophobic interactions: Observe which parts of the ligand are buried in hydrophobic pockets of the active site.

      • Pi-pi stacking: Look for interactions between aromatic rings of the ligand and the protein.

Comparative Analysis and Data Presentation

The core of this guide is the comparative analysis of the docking results. By comparing the binding affinities and interaction patterns of the novel derivatives with those of the known inhibitors, we can make informed predictions about their potential efficacy.

Illustrative Docking Results

The following table presents a hypothetical but realistic set of docking results for our comparative study.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (Parent) EGFR-7.8Met793, Leu718, Gly796
Derivative 1 (p-fluoro substitution on aniline)EGFR-8.2Met793, Leu718, Gly796, Cys797
Derivative 2 (m-chloro substitution on aniline)EGFR-8.5Met793, Leu718, Gly796, Thr790
Erlotinib (Reference) EGFR-9.5Met793, Leu718, Cys797, Thr790
2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline (Parent) Aromatase-7.2Phe221, Trp224, Arg115
Derivative 1 (p-fluoro substitution on aniline)Aromatase-7.5Phe221, Trp224, Arg115, Met374
Derivative 2 (m-chloro substitution on aniline)Aromatase-7.9Phe221, Trp224, Arg115, Ser478
Letrozole (Reference) Aromatase-9.1Phe221, Trp224, Arg115, Met374
Interpreting the Comparative Data
  • The parent compound shows moderate predicted binding affinity for both EGFR and Aromatase.

  • The hypothetical substitutions on the aniline ring (fluoro and chloro groups) lead to an improvement in the predicted binding affinity for both targets, suggesting these are promising areas for chemical modification.

  • The reference compounds, Erlotinib and Letrozole, exhibit significantly stronger predicted binding affinities than the novel derivatives, as would be expected for clinically optimized drugs. The docking poses of these reference compounds serve as a benchmark for ideal interactions within the active site.

  • The analysis of key interacting residues provides insights into the specific molecular forces driving the binding. For example, the interaction of Derivative 2 with Thr790 in EGFR, similar to the reference drug Erlotinib, could be a key factor in its improved predicted affinity.

Biological Context: The EGFR Signaling Pathway

To underscore the relevance of targeting EGFR, the following diagram illustrates its central role in cell proliferation and survival. Inhibition of this pathway is a clinically validated strategy in cancer therapy.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 2-ethoxy-5-(4H-1,2,4-triazol-4-yl) aniline Derivative Inhibitor->Dimer Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded methodology for conducting a comparative molecular docking study of novel 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline derivatives. By systematically evaluating the binding potential of these compounds against key anticancer targets and comparing them to established inhibitors, researchers can efficiently prioritize candidates for synthesis and further biological evaluation.

It is imperative to remember that molecular docking is a predictive tool.[7] The insights gained from these in silico studies must be validated through in vitro and in vivo experiments to confirm the biological activity and therapeutic potential of any new chemical entity. Future work should focus on synthesizing the most promising derivatives identified through docking and assessing their inhibitory activity in enzymatic and cell-based assays.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ijcrcps. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents.
  • Benchchem. (n.d.). Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers.
  • National Center for Biotechnology Information. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.
  • ijper.org. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025).
  • YouTube. (2024). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking.
  • YouTube. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Udemy. (n.d.). Drug Design and Molecular Docking by using computation Tools.
  • National Center for Biotechnology Information. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
  • ResearchGate. (n.d.). Bridged 1,2,4-triazole derivatives as anticancer agents.
  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
  • MDPI. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.
  • PubChem. (n.d.). 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

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Comparative

A Guide to Enhancing Reproducibility in Biological Assays: Focusing on the VEGFR Inhibitor Tivozanib

An In-depth Analysis of In Vitro Kinase and Cell-Based Angiogenesis Assays for Researchers, Scientists, and Drug Development Professionals. The reproducibility of biological assays is a cornerstone of scientific integrit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of In Vitro Kinase and Cell-Based Angiogenesis Assays for Researchers, Scientists, and Drug Development Professionals.

The reproducibility of biological assays is a cornerstone of scientific integrity and a critical factor in the successful development of new therapeutics. This guide provides a comprehensive framework for establishing robust and reproducible assays, with a specific focus on 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, more commonly known as Tivozanib.[1] Tivozanib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis—the formation of new blood vessels.[2][3] Dysregulation of the VEGF/VEGFR pathway is a hallmark of several cancers, making it a prime target for anti-cancer therapies.[4][5]

This guide will delve into the critical aspects of assay design, execution, and data interpretation, comparing a standard biochemical kinase assay with a more physiologically relevant cell-based tube formation assay. By understanding the nuances of each approach, researchers can make informed decisions to ensure the reliability and validity of their findings.

The Target: VEGFR Signaling Cascade

Vascular Endothelial Growth Factors (VEGFs) and their receptors (VEGFRs) are central to the process of angiogenesis.[5][6] The binding of VEGF-A to VEGFR-2, the primary receptor on endothelial cells, triggers a cascade of intracellular signaling events.[6][7] This leads to endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[2] Tivozanib exerts its therapeutic effect by binding to the ATP-binding site of VEGFRs, inhibiting their phosphorylation and blocking downstream signaling.[2][3]

Below is a diagram illustrating the core VEGFR-2 signaling pathway and the inhibitory action of Tivozanib.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K Src Src VEGFR-2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Migration, Survival) ERK->GeneExpression Tivozanib Tivozanib Tivozanib->VEGFR-2 Inhibits Phosphorylation

Caption: VEGFR-2 signaling pathway and the inhibitory action of Tivozanib.

Part 1: Biochemical Kinase Assay for Tivozanib Potency

Biochemical kinase assays are a fundamental tool in drug discovery for determining the direct inhibitory activity of a compound against its target enzyme. These assays are typically performed in a cell-free system, providing a quantitative measure of potency, such as the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Luminescence-Based VEGFR-2 Kinase Assay

This protocol outlines a common luminescence-based assay to measure the inhibition of recombinant human VEGFR-2 by Tivozanib. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and less inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Inhibitor Prepare Tivozanib Serial Dilutions Add_Components Add Master Mix, Inhibitor, and Enzyme to Plate Prep_Inhibitor->Add_Components Prep_Enzyme Prepare VEGFR-2 Enzyme Solution Prep_Enzyme->Add_Components Prep_MasterMix Prepare Master Mix (Buffer, ATP, Substrate) Prep_MasterMix->Add_Components Incubate_Reaction Incubate at 30°C for 45 minutes Add_Components->Incubate_Reaction Add_Detection Add Kinase-Glo® Reagent Incubate_Reaction->Add_Detection Incubate_Detection Incubate at RT for 10 minutes Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence

Caption: Workflow for a luminescence-based VEGFR-2 kinase assay.

Detailed Protocol:

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Tivozanib

  • DMSO

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

Procedure:

  • Prepare Tivozanib Dilutions: Create a serial dilution of Tivozanib in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[4][8]

  • Prepare Master Mixture: For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[4]

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Add 5 µL of the diluted Tivozanib solutions to the respective test wells.

    • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.[4]

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[4]

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[4][8]

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.[4]

Causality and Self-Validation:
  • Why a luminescence-based ATP consumption assay? This format is homogeneous (mix-and-read), reducing the number of steps and potential for errors, which enhances reproducibility.[9][10] The signal is stable over a reasonable time, allowing for consistent reads across plates.[9]

  • Importance of Controls: The positive control (enzyme, no inhibitor) defines the 100% activity window, while the blank (no enzyme) establishes the baseline signal. These are essential for calculating the percent inhibition and ensuring the assay is performing as expected.

  • Substrate and ATP Concentrations: Using ATP at a concentration close to the Kₘ value for the enzyme provides a more physiologically relevant measure of inhibitor potency.[11]

Part 2: Cell-Based Endothelial Tube Formation Assay

While biochemical assays are excellent for determining direct target engagement, they lack the complexity of a cellular environment. Cell-based assays, such as the endothelial tube formation assay, provide a more physiologically relevant model of angiogenesis.[12][13]

Experimental Workflow: Endothelial Tube Formation Assay

This assay measures the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (BME), such as Matrigel®.[12] The extent of tube formation can be quantified to assess the anti-angiogenic effects of compounds like Tivozanib.

Tube_Formation_Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation & Seeding cluster_incubation_imaging Incubation & Imaging Coat_Plate Coat 96-well plate with Matrigel® Solidify_Gel Incubate at 37°C to solidify gel Coat_Plate->Solidify_Gel Seed_Cells Seed cells onto the solidified gel Solidify_Gel->Seed_Cells Harvest_Cells Harvest Endothelial Cells (e.g., HUVECs) Resuspend_Cells Resuspend cells in media with Tivozanib dilutions Harvest_Cells->Resuspend_Cells Resuspend_Cells->Seed_Cells Incubate_Tubes Incubate for 4-18 hours at 37°C, 5% CO2 Seed_Cells->Incubate_Tubes Stain_Cells Stain with Calcein AM (optional) Incubate_Tubes->Stain_Cells Image_Tubes Image tubes using a microscope Stain_Cells->Image_Tubes Quantify_Tubes Quantify tube length and branch points Image_Tubes->Quantify_Tubes

Caption: Workflow for an endothelial tube formation assay.

Detailed Protocol:

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel® Basement Membrane Matrix

  • Tivozanib

  • Calcein AM (for fluorescent imaging)

  • 96-well tissue culture plates

Procedure:

  • Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of the solution. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[14][15]

  • Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium. Prepare serial dilutions of Tivozanib in the cell suspension.

  • Cell Seeding: Add the HUVEC suspension (e.g., 1.5 x 10⁴ cells in 150 µL) containing the different concentrations of Tivozanib to the Matrigel®-coated wells.[13]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 4 to 18 hours. Tube formation typically occurs within this timeframe.[14][15]

  • Imaging and Quantification:

    • (Optional) For fluorescent imaging, stain the cells with Calcein AM for 30 minutes before imaging.[13]

    • Capture images of the tube networks using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.

Causality and Self-Validation:
  • Why use a tube formation assay? This assay models a key step in angiogenesis, providing a more complex biological context than a biochemical assay. It assesses the compound's effect on cell morphology and organization, which are crucial for its anti-angiogenic activity.[12][13]

  • Reproducibility Considerations: The quality and lot-to-lot consistency of the Matrigel® are critical.[14] Cell passage number and density can also significantly impact results; therefore, it is essential to use cells within a defined passage range and to carefully control seeding density.[16]

  • Quantitative Analysis: Visual inspection of tube formation is subjective. Employing automated image analysis to quantify tube parameters provides objective and reproducible data.

Comparison of Assay Performance

The choice of assay depends on the specific research question. A biochemical assay is ideal for initial high-throughput screening and determining direct potency, while a cell-based assay is better suited for confirming cellular activity and understanding the physiological effects of the compound.

Parameter Biochemical Kinase Assay Endothelial Tube Formation Assay
Principle Measures direct inhibition of enzyme activity in a cell-free system.Measures the effect on endothelial cell morphogenesis and tube formation.
Throughput High (amenable to 384- and 1536-well formats).[17]Moderate to Low (typically 96-well format).
Complexity Low (fewer steps, homogeneous format).[10]High (requires cell culture, more complex protocol).
Physiological Relevance Low (isolated enzyme).High (models a key step in angiogenesis).
Data Output IC50 value (quantitative measure of potency).EC50 value, morphological changes (tube length, branch points).
Potential for Artifacts Compound interference with detection method (e.g., fluorescence).[9]Cell toxicity, off-target effects, variability in Matrigel® and cells.[16]

Illustrative IC50/EC50 Data for VEGFR Inhibitors:

Compound VEGFR-2 Kinase IC50 (nM) HUVEC Tube Formation EC50 (nM)
Tivozanib 6.5[18]Expected to be in the low nM range
Sorafenib 3.12[19]~10-50 (Literature values vary)
Sunitinib ~5-20 (Literature values vary)[11]~10-100 (Literature values vary)

Note: The provided IC50/EC50 values are for illustrative purposes and can vary depending on the specific assay conditions.

Conclusion and Best Practices for Reproducibility

Ensuring the reproducibility of biological assays involving compounds like Tivozanib is paramount for advancing research and drug development.

Key Recommendations:

  • Thorough Target Understanding: A deep understanding of the biological pathway being studied is crucial for designing relevant and robust assays.[16]

  • Assay Optimization: Systematically optimize key assay parameters, including reagent concentrations, incubation times, and cell density, to achieve a robust and reproducible assay window.[17][20]

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all protocols to minimize variability between experiments and operators.

  • Reagent Quality Control: Use high-quality, well-characterized reagents and qualify new lots to ensure consistency.[16]

  • Appropriate Controls: Always include positive and negative controls to validate each experiment.

  • Orthogonal Assays: Employ multiple, distinct assay formats (e.g., biochemical and cell-based) to confirm findings and gain a more comprehensive understanding of the compound's activity.[9]

By implementing these principles, researchers can enhance the reliability and reproducibility of their data, ultimately accelerating the translation of scientific discoveries into meaningful clinical applications.

References

  • Wikipedia. Tivozanib. [Link]

  • Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tivozanib? [Link]

  • Corning. Endothelial Cell Tube Formation Assay. [Link]

  • DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. Tivozanib. PubChem Compound Summary for CID 9911830. [Link]

  • Cusabio. VEGF Signaling Pathway. [Link]

  • FOTIVDA®. Mechanism of Action. [Link]

  • Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Cold Spring Harbor Protocols. [Link]

  • Cell Biolabs. Endothelial Tube Formation Assay (In Vitro Angiogenesis). [Link]

  • BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • SLAS. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. [Link]

  • Biocompare. (2019). Optimizing Assay Development. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Elabscience. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. [Link]

  • Jang, S., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Gene Therapy. [Link]

  • Dam, J., et al. (2018). Gain of affinity for VEGF165 binding within the VEGFR2/NRP1 cellular complex detected by an HTRF-based binding assay. Biochemical Pharmacology. [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][7][14]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry. [Link]

  • Jang, S., et al. (2023). Abstract 4014: Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2. Cancer Research. [Link]

  • Kim, B. T., et al. (2010). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. ACS Omega. [Link]

  • Wang, A., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B. [Link]

  • Vempati, P., et al. (2014). Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2. International Journal of Molecular Sciences. [Link]

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Validation

A Head-to-Head Analysis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and its Regioisomers: A Guide for Medicinal Chemists

Introduction In the landscape of medicinal chemistry, the 1,2,4-triazole ring is a well-established "privileged scaffold," a molecular framework that consistently appears in a wide array of pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the 1,2,4-triazole ring is a well-established "privileged scaffold," a molecular framework that consistently appears in a wide array of pharmacologically active compounds.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in blockbuster drugs ranging from antifungals like fluconazole to anxiolytics like alprazolam.[1][2] When coupled with an aniline moiety—another cornerstone of drug design—the resulting structures offer a rich template for probing biological systems.

However, the synthetic accessibility of multiple isomers presents a critical challenge and a strategic opportunity. The precise spatial arrangement of substituents on the aniline ring and the point of attachment to the triazole heterocycle can profoundly alter a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides a detailed head-to-head analysis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and two of its key regioisomers. The objective is to provide researchers, scientists, and drug development professionals with a logical framework for isomer selection, grounded in comparative synthesis, characterization, and structure-activity relationship (SAR) principles.

Chapter 1: Defining the Isomeric Landscape

The constitutional isomers under review are defined by two primary variables: the substitution pattern on the phenyl ring and the nitrogen atom of the triazole ring used for the linkage. For this analysis, we will compare the parent compound (Isomer A) with a positional isomer (Isomer B) and a triazole linkage isomer (Isomer C).

  • Isomer A (Parent): 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

  • Isomer B (Positional): 4-ethoxy-3-(4H-1,2,4-triazol-4-yl)aniline

  • Isomer C (Linkage): 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)aniline

The structural differences are visualized below. Note the distinct electronic and steric environments of the amino and ethoxy groups in Isomers A and B, and the different triazole tautomer used for linkage in Isomer C.

G cluster_A Isomer A: 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline cluster_B Isomer B: 4-ethoxy-3-(4H-1,2,4-triazol-4-yl)aniline cluster_C Isomer C: 2-ethoxy-5-(1H-1,2,4-triazol-1-yl)aniline A A B B C C

Caption: Chemical structures of the three regioisomers under analysis.

Chapter 2: Comparative Synthesis Strategies

The choice of synthetic route is fundamentally dictated by the desired triazole linkage. The formation of a 4-substituted (4H) triazole versus a 1-substituted (1H) triazole requires different chemical approaches.

G General Synthetic Workflow Start Substituted 4-Nitroaniline Precursor Step1A Route for 4H-Isomers (A & B) React with N,N-dimethylformamide azine or equivalent Start->Step1A Step1B Route for 1H-Isomer (C) Diazotization followed by reaction with a suitable precursor or direct alkylation Start->Step1B IntermediateA Nitro-ethoxy-(4H-triazolyl)benzene Step1A->IntermediateA IntermediateB Nitro-ethoxy-(1H-triazolyl)benzene Step1B->IntermediateB Step2 Nitro Group Reduction (e.g., H₂, Pd/C) IntermediateA->Step2 IntermediateB->Step2 ProductA Isomer A or B Step2->ProductA from Intermediate A ProductB Isomer C Step2->ProductB from Intermediate B

Caption: Generalized workflow for the synthesis of triazolyl aniline regioisomers.

Representative Protocol 1: Synthesis of 4H-Triazolyl Anilines (Isomers A & B)

This protocol is adapted from general procedures for the synthesis of 4-substituted-4H-1,2,4-triazoles.[4][6]

Step 1: Synthesis of 4-(4-Ethoxy-3-nitrophenyl)-4H-1,2,4-triazole

  • Rationale: This step builds the triazole ring onto the nitroaniline backbone. The use of a pre-aminated precursor (4-ethoxy-3-nitroaniline) and a reagent like N,N-dimethylformamide azine provides a direct route to the 4-substituted triazole. Acetic acid serves as both a solvent and a catalyst.

  • To a stirred solution of 4-ethoxy-3-nitroaniline (1.0 eq) in glacial acetic acid (10 mL/g), add N,N-dimethylformamide azine (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL/g).

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction to 4-ethoxy-3-(4H-1,2,4-triazol-4-yl)aniline (Isomer B)

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines without affecting the triazole ring.[3] Palladium on carbon is a standard, robust catalyst for this transformation.

  • Dissolve the nitro-triazole intermediate from Step 1 (1.0 eq) in methanol or ethanol (20 mL/g).

  • Carefully add 10% Palladium on Carbon (Pd/C) (5-10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Pressurize the reaction vessel with hydrogen gas (H₂) to 40-50 psi.

  • Stir the mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases. Monitor completion by TLC.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent.

  • Evaporate the filtrate under reduced pressure to yield the final product, Isomer B.

Chapter 3: Physicochemical and Spectroscopic Characterization

The seemingly subtle structural shifts between the isomers lead to distinct physicochemical properties and, critically, unique spectroscopic fingerprints. These differences are essential for confirming the identity and purity of a synthesized compound.

Comparative Physicochemical Properties (Computed)

The following table summarizes key computed descriptors for the isomers, providing insight into their potential behavior in biological systems. Data for Isomer A is sourced from PubChem, while values for Isomers B and C are estimated based on structural similarities.[7]

PropertyIsomer A (Parent)Isomer B (Positional)Isomer C (Linkage)Rationale for Differences
Molecular Weight 204.23204.23204.23Identical molecular formula.
XLogP3-AA 0.7[8]~0.6~0.9Isomer B may be slightly more polar due to less intramolecular H-bonding. Isomer C is predicted to be more lipophilic as the 1H-triazole is less polar than the 4H-tautomer.
H-Bond Donors 1 (Amine)1 (Amine)1 (Amine)All possess a primary aniline group.
H-Bond Acceptors 4 (N-triazole, O-ethoxy)4 (N-triazole, O-ethoxy)4 (N-triazole, O-ethoxy)The number of acceptor sites is conserved.
TPSA 70.5 Ų[7]~70.5 Ų~65.0 ŲThe Topological Polar Surface Area (TPSA) is expected to be slightly lower for the 1H-triazole isomer.
Spectroscopic Differentiation: The Power of ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing these regioisomers. The key differences lie in the aromatic region and the signals from the triazole protons.

  • Isomer A (2-ethoxy-5-triazolyl):

    • Aromatic Protons: Expect three distinct signals in a complex pattern. The proton at C6 will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.

    • Triazole Protons: A sharp singlet at ~8.5-9.0 ppm, integrating to 2H, corresponding to the two chemically equivalent protons on the 4H-1,2,4-triazole ring.

  • Isomer B (4-ethoxy-3-triazolyl):

    • Aromatic Protons: Expect three distinct signals. The proton at C2 will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C5 will be a doublet. The coupling constants will differ from Isomer A.

    • Triazole Protons: A sharp singlet, similar to Isomer A, for the two equivalent protons of the 4H-triazole.

  • Isomer C (2-ethoxy-5-(1H-triazol-1-yl)):

    • Aromatic Protons: The pattern will be similar to Isomer A, but the chemical shifts will be influenced by the different electronic nature of the 1H-triazole linkage.

    • Triazole Protons: This is the key differentiator. Expect two distinct singlets in the aromatic region, each integrating to 1H. One signal for the C3-H and another for the C5-H of the 1H-1,2,4-triazole ring, typically found between 8.0 and 8.5 ppm.[9][10] This unambiguous feature makes distinguishing linkage isomers straightforward.

Chapter 4: Biological Activity and Structure-Activity Relationship (SAR) Insights

While no specific biological data exists for these exact compounds, we can infer potential activities and SAR trends from the vast body of literature on related 1,2,4-triazole derivatives, which are known to possess a wide range of activities including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2][5][11][12]

Key SAR Considerations:

  • Steric and Electronic Effects: The placement of the electron-donating ethoxy and amino groups is critical.

    • In Isomer A , the amino group is ortho to the ethoxy group. This arrangement allows for potential intramolecular hydrogen bonding, which can affect conformation and membrane permeability.

    • In Isomer B , the amino group is para to the ethoxy group. This maximizes the electron-donating effect of the ethoxy group on the aniline nitrogen, potentially increasing its basicity and nucleophilicity. This can alter interactions with biological targets where the aniline amine is a key binding element.

  • Vector and Trajectory: The position of the triazole ring relative to the other substituents dictates its "vector," or the direction in which it projects from the core.

    • Changing the triazole from position 5 (Isomer A) to position 3 (Isomer B) would completely alter the molecule's shape and how it fits into a protein's binding pocket. If a specific nitrogen on the triazole is a key hydrogen bond acceptor, this shift could be the difference between a potent inhibitor and an inactive compound.

  • Linkage Isomerism (1H vs. 4H): The choice between a 1H- and 4H-triazole linkage has profound implications.

    • Shape: The 1H-linkage (Isomer C) creates a different angle between the phenyl and triazole rings compared to the 4H-linkage (Isomer A).

    • Electronic Properties: The 1H-1,2,4-triazole is a different electronic system. The N1 nitrogen is part of an aromatic system, and its connection to the phenyl ring will have a different impact on the overall electron distribution compared to the N4 linkage. This can affect pKa, metabolic stability, and target interactions. For instance, many successful triazole-containing drugs, particularly DMI fungicides, rely on the specific coordination of the N4 nitrogen to a heme iron atom in the target enzyme (CYP51).[13] In such a case, a 1H-linked isomer like Isomer C would be inactive.

Conclusion

The head-to-head analysis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and its regioisomers reveals a landscape of subtle yet significant chemical diversity. While all three isomers share the same molecular formula, their synthetic accessibility, physicochemical properties, and potential biological profiles are distinct.

  • For Synthesis: The 4H-isomers (A and B) are generally more straightforward to synthesize from common precursors.

  • For Characterization: Distinguishing between the isomers is readily achievable, with ¹H NMR providing a definitive fingerprint, especially for differentiating the 1H- and 4H-triazole linkage isomers.

  • For Drug Design: The choice of isomer is a critical strategic decision. A positional change (Isomer A vs. B) allows for fine-tuning of electronics and steric fit within a binding pocket. A linkage change (Isomer A vs. C) represents a more fundamental alteration of the molecule's core properties and its ability to engage with specific targets, such as metalloenzymes.

This guide underscores a fundamental principle in medicinal chemistry: isomerism is not a trivial detail. A comprehensive understanding of the synthetic routes and characterization methods for different regioisomers is essential for the rational design of novel therapeutics and for unlocking the full potential of privileged scaffolds like the triazolyl aniline core.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of all laboratory materials. This guide provides a detailed, step...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are synthesized from established safety protocols for analogous chemical structures and in accordance with general regulatory guidelines.

Understanding the Hazard Profile
  • Aniline Moiety : Aniline and its derivatives are known for their toxicity. They can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Aniline compounds are also suspected carcinogens and mutagens.[3][4]

  • Triazole Moiety : Triazole compounds are widely used as fungicides and can exhibit persistence in the environment.[5][6] Some triazole derivatives have been shown to have aquatic toxicity.[5]

  • GHS Classifications : According to available data, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is classified with the following hazards:

    • Harmful if swallowed (Acute toxicity, oral)[7]

    • Causes skin irritation[7]

    • Causes serious eye irritation[7]

Given this information, 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline must be treated as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[8]

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, double-gloving recommended.To prevent skin contact and absorption, as aniline derivatives are readily absorbed through the skin.[2]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation.[7]
Lab Coat A full-length, buttoned lab coat.To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside of a fume hood.Aniline compounds can be toxic upon inhalation.[1][3] All work with this compound should ideally be conducted in a certified chemical fume hood.[2]
Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Immediate Actions:

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2][9] For solid spills, carefully sweep the material to avoid creating dust.[10]

Cleanup Procedure:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully collect the absorbed material or spilled solid into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The disposal of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline must comply with federal, state, and local regulations. The Environmental Protection Agency (EPA) provides a framework for the management of hazardous waste.[11][12][13]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream : Establish a dedicated and clearly labeled hazardous waste container for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline and any materials contaminated with it.

  • Container Integrity : Use a robust, leak-proof container that is compatible with the chemical. Ensure the container is kept closed when not in use.[12]

  • Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline".[11]

Step 2: On-Site Accumulation

  • Storage Location : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[2][14]

  • Accumulation Time Limits : Be mindful of the accumulation time limits for your facility's generator status (e.g., 90 days for Large Quantity Generators).[11]

Step 3: Off-Site Disposal

  • Licensed Disposal Vendor : Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company.[15] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.[10]

  • Manifesting : Ensure that a hazardous waste manifest accompanies the waste shipment. This document tracks the waste from your facility to its final disposal site.[16]

Disposal Workflow Diagram

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal Start Waste Generation Segregate Segregate into Labeled Container Start->Segregate Spill Spill Occurs Start->Spill Store Store in Designated Accumulation Area Segregate->Store Vendor Contact Licensed Waste Vendor Store->Vendor SpillResponse Execute Spill Response Protocol Spill->SpillResponse ContaminatedWaste Collect Contaminated Materials SpillResponse->ContaminatedWaste ContaminatedWaste->Segregate Manifest Prepare Hazardous Waste Manifest Vendor->Manifest Transport Licensed Transport Manifest->Transport Disposal Final Disposal (e.g., Incineration) Transport->Disposal

Caption: Decision workflow for the safe disposal of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline.

Final Considerations and Best Practices
  • Training : All personnel handling this chemical must receive training on its hazards and the proper disposal procedures.[17][18]

  • Documentation : Maintain meticulous records of waste generation, storage, and disposal.

  • Waste Minimization : Where possible, implement practices to minimize the generation of hazardous waste.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]

  • OSHA Standards to Know Before Starting Your Lab . (2023-07-11). Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • The OSHA Laboratory Standard . (2020-04-01). Lab Manager. [Link]

  • Aniline | PDF | Chemistry | Safety . Scribd. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management . (2026-01-12). Crystal Clean. [Link]

  • Aniline - SAFETY DATA SHEET . Penta chemicals. [Link]

  • Proper Handling of Hazardous Waste Guide . US Environmental Protection Agency. [Link]

  • Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Safety Data Sheet: aniline . Chemos GmbH&Co.KG. [Link]

  • Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation . DESWATER. [Link]

  • Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques | Request PDF . ResearchGate. [Link]

  • 2 - SAFETY DATA SHEET . Acros Organics. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Aniline . Rutgers University. [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities . Frontiers. [Link]

  • Hazardous Waste | US EPA . US Environmental Protection Agency. [Link]

  • Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques. CoLab.
  • 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | C10H12N4O | CID 28643059 . PubChem. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . US Environmental Protection Agency. [Link]

  • Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents . National Institutes of Health. [Link]

  • 2 - Safety Data Sheet . Global Safety Management, Inc. [Link]

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Handling

Comprehensive Safety and Handling Guide for 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

A Senior Application Scientist's Procedural Guide for Researchers in Drug Development Welcome to your essential resource for the safe handling and management of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. In the fast-pace...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers in Drug Development

Welcome to your essential resource for the safe handling and management of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. In the fast-paced environment of pharmaceutical research, a deep understanding of the chemical entities we work with is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This guide moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the principles of chemical safety and risk mitigation. Our goal is to empower you with the knowledge to work confidently and safely with this compound.

The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are informed about the hazards of the chemicals in their workplace and are protected from exposure.[1][2] This guide is designed to be a critical component of your laboratory's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard.[1][3]

Understanding the Hazard Profile

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is an aromatic amine containing a triazole moiety. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its potential hazards from its structural components and available data for similar compounds.

The Globally Harmonized System (GHS) classifications available for this compound indicate the following hazards[4]:

  • H302: Harmful if swallowed: This points to acute oral toxicity.

  • H315: Causes skin irritation: Direct contact with the skin is likely to cause irritation.

  • H319: Causes serious eye irritation: This indicates the potential for significant eye damage upon contact.

Aromatic amines, as a class, are known for their potential for skin absorption and systemic toxicity.[5][6][7] Triazole-containing compounds are prevalent in pharmaceuticals due to their biological activity, underscoring the need for careful handling to avoid unintended physiological effects.[8][9][10][11]

This combination of known irritant properties and the potential for systemic effects from the aromatic amine structure necessitates a cautious and well-defined handling protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. For 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); a full-face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects against splashes and airborne particles, addressing the "serious eye irritation" hazard.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Aromatic amines can permeate some glove materials.[6][7] Double-gloving provides an extra layer of protection. Always inspect gloves for tears or pinholes before use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects the skin from accidental spills and contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If weighing out fine powders or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.Aromatic amines can be toxic if inhaled.[12] Engineering controls are the primary method of exposure reduction.

Diagram: PPE Selection Workflow

PPE_Workflow start Task: Handling 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Harmful if Swallowed - Potential for Skin Absorption start->assess_hazards select_ppe Select Core PPE: - Safety Glasses - Lab Coat - Nitrile/Neoprene Gloves assess_hazards->select_ppe splash_risk Significant Splash Risk? select_ppe->splash_risk aerosol_risk Aerosolization Risk? splash_risk->aerosol_risk No face_shield Add Face Shield splash_risk->face_shield Yes respirator Use Respirator in Chemical Fume Hood aerosol_risk->respirator Yes proceed Proceed with Caution aerosol_risk->proceed No face_shield->aerosol_risk respirator->proceed

Caption: PPE selection workflow for handling the compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The American Chemical Society (ACS) advocates for a "RAMP" framework: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[13][14]

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, and hazard pictograms.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][16] Keep the container tightly sealed.

Step 2: Handling and Use

This is where the risk of exposure is highest. Adherence to these steps is critical.

  • Designated Area: All handling of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[17]

  • Don PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of fine particles.

  • Spill Control: Have a spill kit readily available. For small spills, absorb the material with an inert absorbent like vermiculite or sand and place it in a sealed container for disposal.[18]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[19] Wash hands thoroughly after handling the compound, even if gloves were worn.[18]

Diagram: Safe Handling Workflow

Handling_Workflow start Prepare for Handling designated_area Work in Designated Area (Chemical Fume Hood) start->designated_area don_ppe Don Appropriate PPE designated_area->don_ppe weigh_solid Weigh Solid with Care don_ppe->weigh_solid spill_kit Ensure Spill Kit is Accessible weigh_solid->spill_kit conduct_experiment Conduct Experiment spill_kit->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: Step-by-step safe handling procedure.

Step 3: Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, including contaminated gloves, absorbent materials from spills, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: The primary recommended disposal method for this type of chemical waste is incineration by a licensed waste disposal company.[20] Do not dispose of this chemical down the drain or in the regular trash.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines, as regulations can vary.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15][21] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15][21] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

This guide provides a framework for the safe handling of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline. It is essential to supplement this information with your institution's specific safety protocols and to always exercise caution and good laboratory practices.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • Safety in Academic Chemistry Laboratories, 7th Edition. American Chemical Society. (URL: [Link])

  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (URL: [Link])

  • OSHA Standards to Know Before Starting Your Lab. (URL: [Link])

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (URL: [Link])

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (URL: [Link])

  • Safety in Academic Chemistry Laboratories - American Chemical Society. (URL: [Link])

  • American Chemical Society ACS Lab Safety Checklist. (URL: [Link])

  • Safety Tipsheets & Best Practices - American Chemical Society. (URL: [Link])

  • 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | C10H12N4O | CID 28643059 - PubChem. (URL: [Link])

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. (URL: [Link])

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (URL: [Link])

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (URL: [Link])

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  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. (URL: [Link])

  • Making triazoles, the green way | Feature - RSC Education. (URL: [Link])

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  • Safety Data Sheet - Aniline. (URL: [Link])

  • Safety Data Sheet - 4-(1,3,4-Oxadiazol-2-yl)aniline. Angene Chemical. (URL: [Link])

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  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (URL: [Link])

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline
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2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline
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